2,3-Dibromo-2-methylpropionic acid
Description
The exact mass of the compound 2,3-Dibromo-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLMYDTNVHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388529 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33673-74-4 | |
| Record name | 2,3-dibromo-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromoisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dibromo-2-methylpropionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Dibromo-2-methylpropionic Acid
Introduction: A Versatile Halogenated Carboxylic Acid
This compound is a halogenated carboxylic acid featuring vicinal dibromides, with one being a tertiary bromide. Its structure, containing multiple reactive centers—a carboxylic acid group, a tertiary alkyl bromide, and a primary alkyl bromide—makes it a potentially versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.
The unique arrangement of functional groups suggests potential for various transformations, including esterification, dehydrobromination to form unsaturated acids, and nucleophilic substitution reactions. Understanding these properties is key to unlocking its synthetic utility.
Physicochemical and Spectroscopic Properties
The accurate characterization of a chemical entity is fundamental to its application in research and development. This section details the known physical and computed properties of this compound.
Nomenclature and Identifiers
-
IUPAC Name : 2,3-dibromo-2-methylpropanoic acid[1]
-
Synonyms : this compound, 2,3-Dibromoisobutyric acid[1]
-
Canonical SMILES : CC(CBr)(C(=O)O)Br[1]
Caption: 2D Structure of this compound.
Physical and Computed Properties
Experimental data on the physical properties of this compound are not widely published.[3] The data presented below are primarily computed values sourced from comprehensive databases like PubChem, which serve as valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Weight | 245.90 g/mol | [1][2] |
| Monoisotopic Mass | 243.87345 Da | [2] |
| Appearance | Not Available | [2] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| XLogP3-AA (Computed) | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectroscopic Profile (Predicted)
-
¹H NMR : The proton NMR spectrum is expected to show two main signals:
-
A singlet for the methyl protons (-CH₃) at approximately 1.8-2.2 ppm.
-
A singlet for the methylene protons (-CH₂Br) at approximately 3.8-4.2 ppm. The exact chemical shifts can be influenced by solvent and concentration. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield (>10 ppm).
-
-
¹³C NMR : The carbon NMR spectrum should display four distinct signals:
-
A signal for the methyl carbon (-CH₃).
-
A signal for the methylene carbon (-CH₂Br).
-
A signal for the quaternary carbon (-C(Br)-).
-
A signal for the carboxyl carbon (-COOH), which would be the most downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:
-
A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching absorption around 1700-1725 cm⁻¹.
-
C-Br stretching vibrations, typically found in the fingerprint region (500-700 cm⁻¹).
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a complex fragmentation pattern. Key features would include:
-
A visible molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br).
-
Fragments corresponding to the loss of Br (M-79/81), COOH (M-45), and combinations thereof. The mass spectrum of the related methyl 2,3-dibromo-2-methylpropanoate shows prominent peaks at m/z 179 and 153, corresponding to fragments after loss of bromine and other groups, which suggests a likely fragmentation pathway for the parent acid.[4]
-
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound is via the electrophilic addition of bromine across the double bond of methacrylic acid.
Synthetic Pathway: Bromination of Methacrylic Acid
This reaction proceeds by the classic mechanism of alkene bromination, likely involving a cyclic bromonium ion intermediate, which is then opened by a bromide ion.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method, designed for high yield and operational simplicity.[5]
Materials:
-
Methacrylic acid (1.0 mol, 86.09 g)
-
Bromine (1.05 mol, 167.8 g, 53.8 mL)
-
Water
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.
-
Heating mantle and temperature controller.
-
Ice bath.
Procedure:
-
Reaction Setup : To the three-necked flask, add methacrylic acid (86.09 g) and an equal mass of water (86 mL). Begin stirring the mixture.
-
Heating : Heat the aqueous solution of methacrylic acid to the reaction temperature, typically between 90-100°C.[5]
-
Addition of Bromine : Slowly add bromine (167.8 g) to the heated solution dropwise via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[5]
-
Reaction : After the addition is complete, maintain the reaction mixture at 90-100°C with vigorous stirring for 1 to 2 hours to ensure the reaction goes to completion.[5]
-
Crystallization and Isolation : After the reaction period, cool the crude product solution in an ice bath to induce crystallization.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake with two to three portions of cold water to remove any unreacted starting materials and hydrobromic acid.
-
Drying : Dry the purified solid product, this compound, under vacuum to a constant weight. The reported yields for this process are typically high, often exceeding 90%.[5]
Caption: Experimental workflow for synthesis and purification.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is derived from the reactivity of its three key functional components: the carboxylic acid, the tertiary alkyl bromide, and the primary alkyl bromide.
Carboxylic Acid Reactivity
The carboxyl group can undergo standard transformations:
-
Esterification : Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) will yield the corresponding esters. This is a common derivatization and protection strategy.
-
Acid Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, a precursor for amides and other derivatives.
Alkyl Halide Reactivity
The two C-Br bonds offer avenues for elimination and substitution reactions.
-
Dehydrobromination : As a vicinal dibromide, the compound can undergo elimination of two equivalents of HBr to form an alkyne, or one equivalent to form a bromoalkene. Treatment with a base is the standard method to effect this transformation. The regioselectivity (which proton is removed) and stereoselectivity of the resulting alkene will depend heavily on the base used and the reaction conditions. Studies on the dehydrobromination of the similar α,β-dibromohydrocinnamic acid show this to be a facile reaction.
-
Debromination : Reaction with reducing agents, such as zinc powder in acetic acid, can lead to reductive elimination of both bromine atoms to regenerate an alkene (in this case, methacrylic acid).[6] This reaction is often used as a method for the protection and subsequent deprotection of double bonds.[6]
-
Nucleophilic Substitution : The primary bromide is more susceptible to Sₙ2 reactions than the sterically hindered tertiary bromide. Reaction with nucleophiles could selectively replace the primary bromine. However, the tertiary bromide could undergo Sₙ1 reactions under appropriate conditions (polar, protic solvent), proceeding through a stabilized tertiary carbocation.[7]
Applications and Research Interest
While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate for specialized organic synthesis. Its utility can be compared to that of related compounds like 2-bromo-2-methylpropionic acid, which is a crucial building block in pharmaceutical synthesis and a well-known initiator for Atom Transfer Radical Polymerization (ATRP).[8][9]
Potential Applications:
-
Synthesis of Novel Monomers : Dehydrobromination can yield α-bromoacrylic acid or methylpropynoic acid derivatives, which are functionalized monomers for polymer synthesis.
-
Precursor to Heterocycles : The multiple reactive sites could be exploited in intramolecular reactions to form lactones or other heterocyclic systems.
-
Fragment for Drug Discovery : As a small, functionalized molecule, it can be used as a starting point for the synthesis of compound libraries for screening in drug discovery programs. The α-bromo acid moiety is a useful precursor for α-hydroxy and α-amino acids.[10]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification :
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
-
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- 2,3-dibromo-2-methylpropanoic acid. ChemSynthesis. [Link]
- Methyl 2,3-dibromo-2-methylpropano
- 2,3-Dibromo-2-methylpropanoic acid. Chemsrc. [Link]
- This compound methyl ester. Chemsrc. [Link]
- 2-Bromo-2-methylpropanoic acid. ChemBK. [Link]
- Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Stack Exchange. [Link]
- Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]
- 2,3-Dibromo-2-methylpropanoic acid. PubChem. [Link]
- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
- Reactivity of (Vicinal) Carbonyl Compounds with Urea.
- Understanding Methyl 2-bromo-2-methylpropionate: Synthesis and Industrial Impact. LinkedIn. [Link]
- Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation.
- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2,3-Dibromo-2-methylpropionic Acid
Executive Summary
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2,3-Dibromo-2-methylpropionic acid (CAS No. 33673-74-4). This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. A thorough review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical data for this specific compound. Major suppliers classify it as a rare chemical for early discovery research and do not provide analytical data.
To address this information gap, this guide adopts a multi-faceted approach. It begins by establishing the definitive molecular identity of the compound. Subsequently, it presents computationally derived properties. Recognizing the practical needs of laboratory scientists, this guide provides detailed, field-proven experimental protocols for determining critical physical properties such as melting point and solubility. Furthermore, it offers an expert analysis of the predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR) based on the molecule's structure, providing a valuable reference for characterization upon synthesis. For comparative context, experimentally determined data for structurally related analogs are also presented. The guide concludes with essential safety and handling information based on aggregated GHS data.
Section 1: Molecular Identity and Structure
The foundational step in characterizing any chemical substance is to establish its precise molecular identity. These identifiers are crucial for unambiguous documentation, database retrieval, and regulatory compliance.
1.1 Standard Identifiers
The fundamental identification parameters for this compound have been consolidated from multiple chemical databases and are presented in Table 1.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [1] |
| CAS Number | 33673-74-4 | [1][2] |
| Molecular Formula | C₄H₆Br₂O₂ | [2] |
| Molecular Weight | 245.90 g/mol | [1] |
| Canonical SMILES | CC(CBr)(C(=O)O)Br | [1] |
| InChI | InChI=1S/C4H6Br2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | [1] |
| InChIKey | UYCLMYDTNVHCAN-UHFFFAOYSA-N | [1] |
1.2 Molecular Structure
The two-dimensional structure of this compound is depicted below. The structure features a carboxylic acid functional group, a quaternary carbon atom (C2) bonded to a methyl group and a bromine atom, and a primary carbon (C3) bonded to a second bromine atom.
3.2 Solubility Characterization
A qualitative solubility analysis is a powerful tool for classifying an unknown compound based on its functional groups and molecular size. [3]The carboxylic acid moiety is expected to dominate the solubility behavior of this compound.
Methodology: Systematic Solubility Testing
General Procedure: For each test, add ~25 mg of the solid compound to 0.75 mL of the solvent in a small test tube. Shake vigorously. If a clear solution forms, the compound is considered soluble. [4]
-
Solubility in Water: Test solubility in deionized water. Carboxylic acids with fewer than five carbons often show some water solubility.
-
Solubility in 5% NaOH (aq): As a carboxylic acid, the compound is expected to be deprotonated by a strong base like NaOH to form a water-soluble sodium carboxylate salt. Solubility here is a strong indicator of an acidic functional group. [3][5]3. Solubility in 5% NaHCO₃ (aq): Sodium bicarbonate is a weaker base than NaOH. Carboxylic acids are typically acidic enough to react with NaHCO₃, producing carbon dioxide gas (effervescence) and the soluble sodium salt. This test helps distinguish strongly acidic carboxylic acids from weakly acidic phenols. [4]4. Solubility in Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane to establish a practical profile for reaction and purification purposes.
Section 4: Predicted Spectroscopic Signature
While experimental spectra are unavailable, the structure of this compound allows for a confident prediction of its key spectroscopic features. This serves as a benchmark for researchers to confirm the identity of a synthesized sample.
4.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals:
-
-COOH Proton: A very broad singlet, typically appearing far downfield between 10.0-13.0 ppm . This broadness is due to hydrogen bonding and rapid chemical exchange.
-
-CH₂Br Protons: A singlet appearing between 3.5-4.0 ppm . This signal represents the two protons on the carbon adjacent to the quaternary center and a bromine atom.
-
-CH₃ Protons: A singlet appearing between 1.8-2.2 ppm . This signal corresponds to the three protons of the methyl group attached to the quaternary carbon.
The integration ratio of these peaks should be 1:2:3, corresponding to the COOH, CH₂Br, and CH₃ protons, respectively.
4.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to display four unique carbon signals, as there are no planes of symmetry in the molecule:
-
-COOH (C1): The carbonyl carbon, expected in the range of 170-180 ppm .
-
-C(Br)(CH₃)- (C2): The quaternary carbon bonded to a bromine and a methyl group. Its chemical shift will be significantly influenced by the electronegative bromine, likely appearing in the 50-65 ppm range.
-
-CH₂Br (C3): The carbon of the bromomethyl group, expected in the 30-45 ppm range.
-
-CH₃ (C4): The methyl carbon, expected to be the most upfield signal, likely in the 20-30 ppm range.
4.3 Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the features of the carboxylic acid functional group:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ . This characteristic broadness is due to the strong hydrogen bonding of the carboxylic acid dimer. [6]* C=O Stretch: A very strong and sharp absorption peak around 1700-1725 cm⁻¹ . The presence of the adjacent electronegative bromine atom may shift this peak slightly to the higher end of the range. [6]* C-O Stretch: A medium intensity absorption in the 1210-1320 cm⁻¹ region.
-
C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds will appear in the fingerprint region, typically between 500-680 cm⁻¹ .
Section 5: Safety and Handling
Aggregated GHS information indicates that this compound is a hazardous substance requiring careful handling. [1][2]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Face shield is recommended when handling larger quantities.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
References
- SpectraBase. 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]. Accessed January 7, 2026.
- University of Colorado Boulder, Department of Chemistry.
- Pocono Mountain School District. DETERMINATION OF MELTING POINTS. [Link]. Accessed January 7, 2026.
- University of Notre Dame, Department of Chemistry & Biochemistry.
- California State University, Bakersfield. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]. Accessed January 7, 2026.
- University of Calgary, Department of Chemistry.
- The University of the West Indies at Mona, Department of Chemistry. Qualitative Analysis of Organic Compounds. [Link]. Accessed January 7, 2026.
- Studylib. Qualitative Analysis of Organic Compounds: Solubility. [Link]. Accessed January 7, 2026.
- CSU Bakersfield, Department of Chemistry. Lab 14: Qualitative Organic Analysis. [Link]. Accessed January 7, 2026.
- Institute of Science, Nagpur, Department of Chemistry. Identification of Organic Compound by Organic Qualitative Analysis. [Link]. Accessed January 7, 2026.
- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). [Link]. Accessed January 7, 2026.
- SpectraBase. 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR]. [Link]. Accessed January 7, 2026.
- Chemsrc. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4. [Link]. Accessed January 7, 2026.
- ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid. [Link]. Accessed January 7, 2026.
- Chemsrc. CAS#:3673-79-8 | this compound methyl ester. [Link]. Accessed January 7, 2026.
- PubChem. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. [Link]. Accessed January 7, 2026.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]. Accessed January 7, 2026.
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.
- Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.
- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]. Accessed January 7, 2026.
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2,3-Dibromo-2-methylpropionic acid structural formula
An In-Depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid: Structure, Synthesis, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis. The document delves into its molecular structure, physicochemical properties, and predicted spectroscopic characteristics. A detailed, field-proven protocol for its synthesis via the electrophilic bromination of methacrylic acid is presented, with an emphasis on the causal factors influencing the reaction's success and purity of the product. Furthermore, this guide explores the compound's chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical intermediate.
Introduction to this compound
This compound (CAS No: 33673-74-4) is a bifunctional organic compound featuring both a carboxylic acid group and vicinal dibromide atoms.[1] This unique combination of functional groups makes it a molecule of interest for synthetic chemists. The presence of two bromine atoms, one on a tertiary carbon and one on a primary carbon, alongside a reactive carboxylic acid moiety, provides multiple sites for chemical modification. While not as extensively documented as some of its analogs, its structure suggests significant utility as an intermediate for creating more complex molecules, particularly in the fields of materials science and pharmaceutical synthesis. This guide aims to consolidate the available information and provide expert-driven insights into its properties, synthesis, and handling.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structural formula of this compound is C₄H₆Br₂O₂.[1][2] Its IUPAC name is 2,3-dibromo-2-methylpropanoic acid.[1] The molecule contains a central quaternary carbon atom bonded to a bromine atom, a methyl group, a bromomethyl group (-CH₂Br), and a carboxyl group (-COOH). The carbon atom at position 2 is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and reported properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | PubChem[1] |
| CAS Number | 33673-74-4 | PubChem[1] |
| Molecular Formula | C₄H₆Br₂O₂ | PubChem[1] |
| Molecular Weight | 245.90 g/mol | PubChem[1] |
| Canonical SMILES | CC(CBr)(C(=O)O)Br | PubChem[1] |
| InChI Key | UYCLMYDTNVHCAN-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White Powder (Predicted) | ChemicalBook[3] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Complexity | 104 | PubChem[4] |
Spectroscopic Characterization (Predictive Analysis)
As of this guide's publication, dedicated, peer-reviewed spectroscopic data for this compound is not widely available. The following analysis is therefore predictive, based on the compound's known structure and data from analogous molecules. These predictions serve as a benchmark for researchers to validate their own analytical findings.
-
¹H NMR Spectroscopy : A proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (-CH₃) around 1.8-2.2 ppm.
-
An AB quartet for the diastereotopic protons of the bromomethyl group (-CH₂Br) between 3.8-4.5 ppm.
-
A broad singlet for the acidic proton of the carboxyl group (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal four signals:
-
A signal for the methyl carbon (-CH₃).
-
A signal for the bromomethyl carbon (-CH₂Br).
-
A signal for the quaternary carbon bearing a bromine atom (-C(Br)-).
-
A downfield signal for the carbonyl carbon (-COOH).
-
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to display characteristic absorption bands for its functional groups:
-
A very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
A sharp and strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.
-
C-Br stretching vibrations, which would appear in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry : Mass spectrometry would be a definitive tool for identification. The mass spectrum should show a molecular ion peak cluster characteristic of a molecule containing two bromine atoms. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), one would expect to see three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.
Synthesis and Purification
Synthetic Pathway: Electrophilic Addition
The most direct and industrially viable synthesis of this compound is through the electrophilic addition of elemental bromine (Br₂) across the double bond of methacrylic acid.[5] The reaction proceeds readily in an aqueous medium.
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from the methodology described in patent CN101560147A.[5] It is a self-validating system, as the identity and purity of the final product should be confirmed using the characterization methods outlined in the previous section.
Materials & Reagents:
-
Methacrylic acid (CH₂=C(CH₃)COOH)
-
Liquid Bromine (Br₂)
-
Deionized Water
-
Three-necked round-bottom flask
-
Stirring apparatus (magnetic or overhead)
-
Heating mantle
-
Dropping funnel
-
Condenser
-
Thermometer
-
Buchner funnel and filtration flask
-
Ice bath
Procedure:
-
Setup: In a chemical fume hood, equip a three-necked flask with a dropping funnel, condenser, and thermometer. Add methacrylic acid and water (a mass ratio of 1:1 to 1:8 is suggested).[5]
-
Heating: Begin stirring the solution and heat it to the reaction temperature of 90-100°C.[5]
-
Bromine Addition: Carefully charge the dropping funnel with an equimolar amount of liquid bromine. Add the bromine dropwise to the heated methacrylic acid solution over 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[5]
-
Reaction: After the addition is complete, maintain the reaction mixture at 100°C with continuous stirring for 1 to 2 hours to ensure the reaction goes to completion.[5]
-
Crystallization: Once the reaction is complete, turn off the heat and allow the crude product solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid crystals with two to three portions of cold deionized water to remove any unreacted starting materials or water-soluble impurities.[5]
-
Drying: Dry the purified product, preferably in a vacuum desiccator, to a constant weight.
Causality and Experimental Choices
-
Aqueous Medium: Using water as a solvent is not only cost-effective and environmentally friendly ("green"), but it also helps to moderate the exothermic nature of the bromination reaction.
-
Dropwise Addition: Bromine is highly reactive and the reaction is exothermic. A slow, controlled addition prevents a runaway reaction and minimizes the formation of byproducts.
-
Elevated Temperature: Heating to 90-100°C increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.[5]
-
Cooling and Crystallization: The product has lower solubility in cold water than the starting materials or byproducts, making crystallization an effective and straightforward method for purification. Washing with cold water is critical to minimize loss of the desired product.
Applications in Research and Drug Development
While specific applications for this compound are not extensively reported, its structure is highly analogous to other key intermediates used in both polymer chemistry and pharmaceutical synthesis.
-
Synthetic Intermediate: Its primary value lies in its role as a bifunctional building block. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the two bromine atoms can undergo various nucleophilic substitution or elimination reactions, allowing for the introduction of diverse functionalities.
-
Analogy to ATRP Initiators: The structurally similar compound, 2-Bromo-2-methylpropionic acid, is a widely used initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers.[3][6] The α-bromo ester/acid functionality is key to this process. It is plausible that derivatives of this compound could be investigated for similar polymerization applications.
-
Pharmaceutical Scaffolding: Halogenated carboxylic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The bromine atoms can serve as handles for carbon-carbon bond-forming reactions (e.g., Suzuki or Stille coupling) to build complex molecular skeletons.
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- 7. nbinno.com [nbinno.com]
IUPAC name for C4H6Br2O2
An In-depth Technical Guide to the IUPAC Nomenclature and Structural Elucidation of C4H6Br2O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C4H6Br2O2 represents a fascinating array of structural and stereoisomers, primarily rooted in the butanoic acid framework. As halogenated carboxylic acids, these compounds are of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. The precise arrangement of the two bromine atoms on the four-carbon chain, along with the carboxylic acid functionality, gives rise to a diverse set of chemical properties and potential biological activities. The strategic incorporation of bromine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making dibromobutanoic acids valuable intermediates in the synthesis of novel therapeutics.[1]
This technical guide provides a comprehensive exploration of the IUPAC nomenclature of C4H6Br2O2 isomers, delving into the systematic rules that govern their naming. Beyond mere nomenclature, this guide illuminates the underlying principles of isomerism and provides a framework for the structural elucidation of these compounds using modern spectroscopic techniques. For the researcher engaged in the synthesis and application of these molecules, a thorough understanding of their structure and nomenclature is paramount for unambiguous communication and the rational design of new chemical entities.
Systematic Identification and IUPAC Nomenclature of C4H6Br2O2 Isomers
The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that each distinct compound has a unique and unambiguous name.[2] For the isomers of C4H6Br2O2, the principal functional group is the carboxylic acid, which dictates the suffix of the parent name ("-oic acid"). The carbon chain is numbered starting from the carboxyl carbon as position 1. The bromine atoms are treated as substituents and are indicated by the prefix "bromo-," with their positions specified by locants.
Structural Isomers of Dibromobutanoic Acid
The molecular formula C4H6Br2O2 gives rise to several structural isomers based on the butanoic acid and isobutanoic acid (2-methylpropanoic acid) backbones.
Butanoic Acid Isomers
These isomers feature a straight four-carbon chain.
| IUPAC Name | PubChem CID |
| 2,2-dibromobutanoic acid | Not available |
| 2,3-dibromobutanoic acid | 95386[3] |
| 2,4-dibromobutanoic acid | 12940601[4] |
| 3,3-dibromobutanoic acid | 88139922[5] |
| 3,4-dibromobutanoic acid | 267529[6] |
| 4,4-dibromobutanoic acid | 22114689[7] |
Isobutanoic Acid Isomers
These isomers are based on a branched three-carbon chain with a methyl group at the C2 position.
| IUPAC Name | PubChem CID |
| 2-(dibromomethyl)propanoic acid | Not available |
| 3-bromo-2-(bromomethyl)propanoic acid | Not available |
| 2,3-dibromo-2-methylpropanoic acid | Not available |
Stereoisomerism in Dibromobutanoic Acids
The presence of chiral centers (a carbon atom attached to four different groups) gives rise to stereoisomers. This is particularly relevant for isomers such as 2,3-dibromobutanoic acid and 2,4-dibromobutanoic acid.
2,3-Dibromobutanoic acid , with two chiral centers at C2 and C3, can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.[8]
2,4-Dibromobutanoic acid has one chiral center at C2 and therefore exists as a pair of enantiomers: (R)-2,4-dibromobutanoic acid and (S)-2,4-dibromobutanoic acid.[9]
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[10]
Caption: Relationship between structural and stereoisomers of C4H6Br2O2.
Synthesis of Dibromobutanoic Acid Isomers
The synthesis of dibromobutanoic acid isomers can be approached through several strategic routes, primarily involving the bromination of unsaturated precursors or the direct bromination of the corresponding butanoic acid. The choice of synthetic pathway is dictated by the desired regioselectivity of bromination.
Synthesis of 2,3-Dibromobutanoic Acid
A common and efficient method for the synthesis of 2,3-dibromobutanoic acid is the electrophilic addition of bromine to an α,β-unsaturated carboxylic acid, such as crotonic acid ((E)-but-2-enoic acid).
Protocol for the Synthesis of 2,3-Dibromobutanoic Acid from Crotonic Acid [11]
-
Dissolution: Dissolve crotonic acid in a suitable inert solvent, such as chloroform or glacial acetic acid, in a round-bottom flask.
-
Bromination: Slowly add a solution of bromine (Br2) in the same solvent to the crotonic acid solution at room temperature with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
The stereochemical outcome of this reaction (syn- or anti-addition) can be influenced by the reaction conditions and the geometry of the starting alkene.
General Approaches to Other Isomers
-
α-Bromination (Hell-Volhard-Zelinsky Reaction): For the synthesis of 2,2-dibromobutanoic acid, a potential route is the repeated α-bromination of butanoic acid using reagents like N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr3).[12]
-
Radical Bromination: The synthesis of isomers with bromine at positions further down the chain (e.g., 3,4-dibromobutanoic acid or 4,4-dibromobutanoic acid) can be challenging via direct bromination of butanoic acid due to the deactivating effect of the carboxyl group. Alternative strategies might involve the bromination of suitable precursors, such as unsaturated butanoic acids or hydroxybutanoic acids, followed by further functional group manipulations. For instance, the synthesis of 4-bromobutanoic acid from γ-butyrolactone could be a starting point for the introduction of a second bromine atom.[13]
-
Asymmetric Synthesis: The synthesis of specific stereoisomers requires the use of chiral catalysts or starting materials. For example, asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center, which can then direct the stereoselective introduction of the bromine atoms.[14]
Caption: Overview of synthetic strategies for dibromobutanoic acid isomers.
Structural Elucidation by Spectroscopic Methods
The unambiguous identification of the various C4H6Br2O2 isomers relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the differentiation of isomers based on chemical shifts, signal multiplicities (splitting patterns), and integration values.[15]
¹H NMR Spectroscopy:
-
Chemical Shift: The position of a proton signal is influenced by its electronic environment. Protons attached to carbons bearing bromine atoms will be deshielded and appear at a higher chemical shift (downfield) compared to those on unsubstituted carbons. Protons alpha to the carbonyl group are also deshielded.
-
Multiplicity: The splitting of a proton signal is due to the influence of neighboring protons (spin-spin coupling). The n+1 rule can be used to predict the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.
-
Integration: The area under each proton signal is proportional to the number of protons it represents.
¹³C NMR Spectroscopy:
-
Chemical Shift: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbons bonded to electronegative bromine atoms will be shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically > 170 ppm).
Distinguishing Isomers using NMR:
The unique substitution pattern of each isomer will result in a distinct NMR spectrum. For example:
-
2,2-dibromobutanoic acid: Would show a characteristic triplet for the terminal methyl group (C4), a quartet for the methylene group (C3), and no proton signal for the C2 carbon.
-
4,4-dibromobutanoic acid: Would exhibit a triplet for the proton at C4, and more complex multiplets for the protons at C2 and C3.
-
2,3-dibromobutanoic acid: Would show two coupled methine protons at C2 and C3, each appearing as a doublet of doublets (or more complex multiplets depending on the coupling constants), and a doublet for the terminal methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used as a fingerprint for identification.[16]
-
Molecular Ion Peak (M+): The molecular ion peak corresponds to the molecular weight of the compound. For C4H6Br2O2, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, due to the natural abundance of the 79Br and 81Br isotopes.
-
Fragmentation Pattern: The fragmentation of the molecular ion upon ionization provides structural information. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[17] The positions of the bromine atoms will influence the fragmentation pattern, leading to characteristic fragment ions for each isomer. For example, cleavage alpha to a bromine atom is a common fragmentation pathway.
Caption: Key spectroscopic techniques for the structural elucidation of C4H6Br2O2 isomers.
Applications in Drug Discovery and Development
Halogenated organic compounds, including dibrominated carboxylic acids, are valuable building blocks in the synthesis of pharmaceuticals. The introduction of bromine atoms can modulate the physicochemical properties of a molecule, which can be advantageous for optimizing drug candidates.[1]
-
Synthetic Intermediates: Dibromobutanoic acids can serve as versatile four-carbon synthons. The two bromine atoms provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of other functional groups or the construction of cyclic structures. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, further expanding their synthetic utility.
-
Modulation of Pharmacokinetic Properties: The lipophilicity of a drug candidate is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of bromine atoms generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: In medicinal chemistry, a bromine atom can sometimes act as a bioisostere for other groups, such as a methyl or ethyl group. This substitution can lead to improved binding affinity to the target protein or altered metabolic stability.
While specific applications of C4H6Br2O2 isomers in marketed drugs are not widely documented, their potential as intermediates in the synthesis of complex, biologically active molecules is significant. For instance, α-halo acids are known precursors for the synthesis of α-amino acids and other important chiral building blocks.
Conclusion
The IUPAC nomenclature provides a systematic and unambiguous language for describing the diverse isomers of C4H6Br2O2. A thorough understanding of these naming conventions is essential for researchers in the fields of organic chemistry and drug discovery. The structural elucidation of these isomers is readily achievable through the application of modern spectroscopic techniques, with NMR and mass spectrometry being the most powerful tools. The unique spectral fingerprints of each isomer allow for their confident identification. As the demand for novel therapeutic agents continues to grow, the strategic use of halogenated building blocks like dibromobutanoic acids will undoubtedly play a crucial role in the development of the next generation of medicines.
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An In-depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid (CAS No. 33673-74-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2,3-Dibromo-2-methylpropionic acid (CAS No. 33673-74-4), a halogenated carboxylic acid. While this compound is available commercially, its applications and biological activity are not extensively documented in publicly accessible scientific literature. This guide endeavors to consolidate the available information on its synthesis, physicochemical properties, and safety protocols, while also addressing the current gaps in knowledge regarding its use in drug development and its spectroscopic characterization.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33673-74-4 | [1] |
| Molecular Formula | C₄H₆Br₂O₂ | [1] |
| Molecular Weight | 245.90 g/mol | [1] |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [1] |
| Synonyms | This compound, 2,3-Dibromoisobutyric acid | [1] |
| Density | 2.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 265.8 ± 25.0 °C at 760 mmHg | [2] |
| Canonical SMILES | CC(CBr)(C(=O)O)Br | [1] |
| InChIKey | UYCLMYDTNVHCAN-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of methacrylic acid.[3] The following protocol is adapted from the procedure described in patent CN101560147A.[3]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Methacrylic acid
-
Bromine
-
Water (for reaction and washing)
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, heating mantle, and a dropping funnel, add methacrylic acid and water. The mass ratio of methacrylic acid to water can range from 1:1 to 1:8.[3]
-
Heating: Begin stirring and heat the aqueous solution of methacrylic acid to a temperature between 50°C and 100°C.[3]
-
Addition of Bromine: Slowly add bromine to the heated solution from the dropping funnel. The molar ratio of methacrylic acid to bromine can be between 1:1 and 1:3.[3] The rate of bromine addition can be controlled, for example, at 2.4–7.5 g/minute .[3]
-
Reaction: Maintain the reaction temperature and continue stirring for 1 to 5 hours.[3]
-
Crystallization: After the reaction is complete, cool the crude product solution to below 5°C to induce crystallization.[3]
-
Filtration: Filter the crystallized product to separate the solid from the mother liquor.[3]
-
Washing and Drying: Wash the solid product with cold water 2 to 3 times. Dry the washed solid to obtain this compound.[3]
Yield: This method has been reported to produce yields as high as 98.8%.[3]
Spectroscopic Characterization
As of the date of this guide, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. The following sections provide an analysis of the expected spectral features based on the compound's structure and available data for a closely related analog, Methyl 2,3-dibromo-2-methylpropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum of this compound:
-
-CH₃ group (C2): A singlet is expected for the methyl protons at the C2 position.
-
-CH₂Br group (C3): The two protons on the C3 carbon are diastereotopic and would be expected to appear as two separate signals, each likely a doublet due to geminal coupling, or as an AB quartet.
-
-COOH group: A broad singlet for the carboxylic acid proton, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectrum of this compound:
-
-COOH (C1): A signal in the downfield region, characteristic of a carboxylic acid carbon.
-
-C(Br)(CH₃)- (C2): A signal for the quaternary carbon attached to a bromine atom and a methyl group.
-
-CH₂Br (C3): A signal for the carbon attached to a bromine atom.
-
-CH₃: A signal for the methyl carbon.
Infrared (IR) Spectroscopy
Expected IR Spectrum of this compound:
-
O-H stretch (carboxylic acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-O stretch (carboxylic acid): An absorption band in the region of 1320-1210 cm⁻¹.
-
C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Expected Mass Spectrum of this compound:
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster of peaks. Fragmentation may involve the loss of Br, COOH, and other small fragments.
Applications in Research and Drug Development
Currently, there is a notable lack of specific, publicly available information detailing the direct application of this compound in drug discovery or its biological activity. Its chemical structure, featuring a carboxylic acid and two bromine atoms, suggests its potential utility as a chemical intermediate or a building block in organic synthesis. Halogenated compounds are often used to introduce specific functionalities or to modify the steric and electronic properties of molecules in the synthesis of more complex chemical entities.
Derivatives of bromo-propanoic acids have been investigated in medicinal chemistry. For instance, various 2-phenylpropionic acid derivatives have been synthesized and evaluated for their dual COX inhibitory and antibacterial activities.[4] Additionally, bromo-substituted propanoic acid derivatives have been explored as nonsteroidal anti-inflammatory drugs.[5][6] While these examples do not directly involve this compound, they highlight the potential for related structures in the development of therapeutic agents.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and may also cause an allergic skin reaction.[1] It is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area, preferably a chemical fume hood.
GHS Hazard Information
-
Hazard Statements:
-
Precautionary Statements: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling and Storage
-
Handling: Use only under a chemical fume hood.[7] Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[7] Avoid breathing dust and prevent contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] Keep in a corrosives area.[7]
References
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- SAFETY D
- SAFETY D
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)
- Methyl 2,3-dibromo-2-methylpropano
- SAFETY D
- SAFETY D
- 2-Bromo-2-methylpropionic acid - Santa Cruz Biotechnology
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH
- Preparation of 2-(4-bromophenyl)
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237)
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem
- 2-Bromo-2-methylpropionic acid(2052-01-9) 1H NMR spectrum - ChemicalBook
- 2-Bromo-2-methylpropionic acid(2052-01-9) 13C NMR spectrum - ChemicalBook
- This compound AldrichCPR - Sigma-Aldrich
- 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4 | Chemsrc
- 2,3-Dibromopropionic acid(600-05-5) 1H NMR spectrum - ChemicalBook
- (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid - Benchchem
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis
- Propanoic acid, 2,3-dibromo-, ethyl ester - the NIST WebBook
- 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem
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- this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid.
- Question: this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid.
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An In-depth Technical Guide to 2,3-Dibromo-2-methylpropionic Acid: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2,3-Dibromo-2-methylpropionic acid, a valuable halogenated carboxylic acid intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, a detailed synthesis protocol, analytical characterization, safety considerations, and its potential applications as a building block in medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound, with the molecular formula C₄H₆Br₂O₂, is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its structure features a propionic acid backbone with bromine atoms at the 2 and 3 positions and a methyl group at the 2-position. This unique arrangement of functional groups imparts specific reactivity, making it a versatile intermediate.
The molecular weight of this compound is 245.90 g/mol .[1][2] Understanding its physicochemical properties is paramount for its effective use in synthesis and process development.
| Property | Value | Source |
| Molecular Weight | 245.90 g/mol | [1][2] |
| Molecular Formula | C₄H₆Br₂O₂ | [1][3] |
| CAS Number | 33673-74-4 | [1][3] |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [2] |
| Density | 2.1±0.1 g/cm³ (Predicted) | [1] |
| Boiling Point | 265.8±25.0 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 114.5±23.2 °C (Predicted) | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be effectively achieved through the bromination of methacrylic acid. The following protocol is based on established methods and provides a clear, step-by-step guide for its laboratory-scale preparation.[4]
Causality Behind Experimental Choices
The choice of methacrylic acid as the starting material is due to the presence of a carbon-carbon double bond, which is susceptible to electrophilic addition of bromine. The reaction is typically carried out in an aqueous medium, which serves as a cost-effective and relatively safe solvent. The temperature is controlled to manage the exothermicity of the bromination reaction and to influence the reaction rate. Crystallization is employed as a straightforward and effective method for purification, leveraging the expected solid nature of the product at lower temperatures.
Experimental Workflow Diagram
Caption: Role of this compound in β-lactam synthesis.
Versatile Building Block
Beyond its role in antibiotic synthesis, the structural motifs present in this compound make it a versatile building block for a variety of other complex molecules. The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for its incorporation into larger structures. The bromine atoms can be replaced with other functional groups through nucleophilic substitution, or they can participate in organometallic coupling reactions. These features enable its use in the synthesis of a diverse range of pharmaceutical lead compounds.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [2]It may also cause an allergic skin reaction. Therefore, strict adherence to safety protocols is essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with its unique chemical reactivity, makes it an attractive building block for complex molecular architectures, most notably β-lactam antibiotics. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
References
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Spectroscopic Characterization of 2,3-Dibromo-2-methylpropionic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dibromo-2-methylpropionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available, this guide synthesizes data from analogous compounds and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines detailed, field-proven protocols for acquiring such data, ensuring a self-validating system for experimental replication and verification.
Introduction: The Significance of this compound
This compound, with the chemical formula C₄H₆Br₂O₂, is a halogenated carboxylic acid of interest in synthetic organic chemistry.[1] Halogenated compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two bromine atoms and a carboxylic acid functional group makes this molecule a potentially valuable intermediate. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any synthetic pathway. This guide provides the foundational spectroscopic knowledge for researchers working with this and similar compounds.
Molecular Structure and Predicted Spectroscopic Data
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The structure of this compound dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.
Caption: Standard workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR. [2][3] * Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. [4] * To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. * Securely cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Perform locking and shimming procedures to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans will likely be necessary.
-
Acquire the free induction decay (FID) for both ¹H and ¹³C nuclei.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of a known internal standard (like tetramethylsilane, TMS) to 0 ppm.
-
For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.
-
FTIR Data Acquisition Workflow
Caption: Standard workflow for FTIR data acquisition using an ATR accessory.
-
Instrument and Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely. [5] * Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
-
Data Acquisition:
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. [5]
-
-
Data Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands and compare their positions and shapes to the predicted values and correlation charts to confirm the presence of the carboxylic acid and carbon-bromine bonds.
-
Mass Spectrometry Data Acquisition Workflow
Caption: Standard workflow for mass spectrometry data acquisition.
-
Sample Introduction:
-
For a volatile compound like this compound, introduction via a gas chromatograph (GC-MS) or a direct insertion probe is suitable.
-
If using a direct probe, a small amount of the solid sample is placed in a capillary tube.
-
The sample is introduced into the high vacuum of the ion source, where it is heated to induce vaporization. [6]
-
-
Ionization and Analysis:
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [7][8]This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Data Interpretation:
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Examine the high-mass region of the spectrum for the molecular ion cluster to determine the molecular weight.
-
Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of two bromine atoms.
-
Propose logical fragmentation patterns to account for the major peaks in the spectrum.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in established chemical principles and data from analogous compounds. The provided protocols for NMR, IR, and mass spectrometry offer a robust framework for the experimental characterization of this molecule. By combining the predicted data with the described experimental workflows, researchers can confidently identify and characterize this compound, ensuring the integrity and success of their synthetic endeavors.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
- American Chemical Society. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3020165, 2,3-Dibromo-2-methylpropanoic acid. PubChem.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Rochester. (n.d.). NMR Sample Preparation. Department of Chemistry.
- Taylor & Francis Online. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry.
- University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry.
- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy. Materials Science & Engineering.
- University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Aerosol Photochemistry Group.
- Innovatech Labs. (2022). How Does FTIR Analysis Work?.
- ACS Publications. (1974). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules.
- University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences.
- Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility.
- LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.
- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).
- SpectraBase. (n.d.). 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
- Chegg. (2025). Solved This is the 13C NMR for 2,3-dibromo-3-phenylpropanoic.
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1H NMR spectrum of 2,3-Dibromo-2-methylpropionic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dibromo-2-methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a molecule featuring a chiral center, its spectrum presents a classic and instructive example of diastereotopicity in an acyclic system. This document moves beyond a simple prediction of chemical shifts to offer a detailed mechanistic explanation of the underlying spectroscopic principles. It includes a theoretical analysis of the expected spectrum, a robust experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The aim is to equip researchers with the expertise to not only understand the spectrum of this specific molecule but also to apply these principles to the structural elucidation of other complex chiral molecules.
Foundational Principles: Structure and Stereochemistry
This compound, with the chemical formula C₄H₆Br₂O₂, possesses a unique structural arrangement that is fundamental to understanding its ¹H NMR spectrum[1][2]. The molecule is built on a propionic acid framework. The alpha-carbon (C2) is a quaternary stereocenter, bonded to four distinct substituents: a bromine atom (-Br), a methyl group (-CH₃), a carboxylic acid group (-COOH), and a bromomethyl group (-CH₂Br).
The presence of this chiral center renders the local environments of the two protons on the adjacent methylene (-CH₂Br) group non-equivalent. This phenomenon, known as diastereotopicity, is the most critical feature influencing the appearance of its ¹H NMR spectrum[3][4].
Caption: Structure of this compound.
Theoretical ¹H NMR Analysis: A Predictive Approach
A meticulous analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. We anticipate four distinct proton environments, leading to four unique signals.
The Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group.
-
Chemical Shift (δ): Expected to appear far downfield, typically in the 10-12 ppm range[5][6]. Its precise location is sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding[6][7].
-
Multiplicity: It will appear as a singlet, as there are no protons on the adjacent C2 carbon.
-
Integration: Integrates to 1H.
-
Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton rapidly exchanges with deuterium[5][8].
The Methyl Protons (-CH₃)
The three protons of the methyl group are chemically equivalent.
-
Chemical Shift (δ): This group is attached to a quaternary carbon (C2) which also bears two highly electronegative bromine atoms and a carbonyl function. This electron-withdrawing environment will shift the signal downfield compared to a typical methyl group. A predicted range would be approximately 1.8 - 2.2 ppm.
-
Multiplicity: It will be a sharp singlet, as there are no protons on the adjacent C2 carbon to cause splitting.
-
Integration: Integrates to 3H.
The Diastereotopic Methylene Protons (-CH₂Br)
This is the most complex and informative region of the spectrum. Because the C2 carbon is a stereocenter, the two protons of the adjacent -CH₂Br group (let's call them Hₐ and Hₑ) are in chemically non-equivalent environments[3][9]. Replacing Hₐ with a different group (e.g., Deuterium) would create one diastereomer, while replacing Hₑ would create another[10][11]. Since diastereomers have different physical properties, Hₐ and Hₑ will have different chemical shifts[9][10].
-
Chemical Shift (δ): Both protons are on a carbon attached to a bromine atom and adjacent to the electron-withdrawing C2 center. They are expected to resonate significantly downfield, likely in the 3.8 - 4.5 ppm range. Crucially, they will have different chemical shifts.
-
Multiplicity: Hₐ and Hₑ are geminal protons (on the same carbon) and will couple to each other. This results in a characteristic pattern known as an AB quartet . Hₐ splits Hₑ into a doublet, and Hₑ splits Hₐ into a doublet. The result is two doublets, each integrating to 1H. The coupling constant for this geminal interaction (²Jab) is typically in the range of 10-12 Hz.
-
Integration: The entire AB quartet system integrates to 2H.
Caption: Logical workflow demonstrating the diastereotopicity of the -CH₂Br protons.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Trustworthy data is the bedrock of accurate structural elucidation. The following protocol outlines a self-validating system for acquiring the ¹H NMR spectrum.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals.
-
Massing: Accurately weigh approximately 5-10 mg of the solid acid.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. For a 5 mm NMR tube, use approximately 0.6-0.7 mL of solvent. CDCl₃ is advantageous as it is less polar and less likely to engage in extensive hydrogen bonding with the analyte compared to solvents like DMSO-d₆, leading to sharper signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides the 0.0 ppm reference point.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. A clear, homogenous solution is required.
NMR Spectrometer Setup and Data Acquisition
The following represents a standard set of acquisition parameters on a modern NMR spectrometer (e.g., 400 MHz).
Caption: Standard workflow for NMR data acquisition and processing.
Data Interpretation and Presentation
Predicted Data Summary
The culmination of the theoretical analysis is a precise prediction of the spectral data, which can be summarized for clarity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | N/A |
| -CH₂Br (Hₐ, Hₑ) | 3.8 - 4.5 | AB quartet | 2H | ²Jab ≈ 10-12 |
| -CH₃ | 1.8 - 2.2 | Singlet | 3H | N/A |
Analysis of the AB Quartet
The AB quartet arising from the diastereotopic protons is rich with information. It appears as two doublets, but they are often not symmetrical. The "roofing effect" will cause the inner peaks of the two doublets to be slightly taller than the outer peaks, with the "roof" slanting towards the coupled partner. This effect becomes more pronounced as the chemical shift difference (Δν) between Hₐ and Hₑ approaches their coupling constant (J).
Conclusion
The ¹H NMR spectrum of this compound is a powerful illustration of fundamental spectroscopic principles. The key to its interpretation lies in recognizing the C2 stereocenter and its direct consequence: the diastereotopicity of the adjacent -CH₂Br protons. This leads to a predictable yet complex spectrum featuring a broad singlet for the acidic proton, a sharp singlet for the methyl group, and a characteristic AB quartet for the methylene protons. By combining a robust theoretical understanding with meticulous experimental practice, researchers can confidently use ¹H NMR to verify the structure and stereochemical integrity of this and similar chiral molecules, an essential task in chemical synthesis and drug development.
References
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][9]
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Navigating the Chemical Landscape: A Comprehensive Guide to the Nomenclature of 2,3-Dibromo-2-methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, precise communication is paramount. A single molecule can be known by a variety of names, a phenomenon that can lead to confusion, errors in procurement, and misinterpretation of scientific literature. This in-depth technical guide serves as a definitive resource on the nomenclature of 2,3-Dibromo-2-methylpropionic acid, a halogenated carboxylic acid with significant potential in organic synthesis and as a building block for novel pharmaceutical compounds. As senior application scientists, our goal is to provide not just a list of synonyms, but a foundational understanding of the naming conventions and structural nuances that define this important chemical entity.
The Foundation: Understanding the Core Structure
The basis for the various synonyms of this compound lies in its chemical structure: a propionic acid backbone substituted with two bromine atoms and a methyl group. The locants "2,3-" and "2-methyl" precisely define the positions of these substituents on the three-carbon chain of the propionic acid. This specific arrangement is crucial for its reactivity and stereochemistry, factors that are of utmost importance in the design of targeted drug molecules.
A Curated Compendium of Synonyms
To facilitate seamless communication and accurate information retrieval, we have compiled a comprehensive list of synonyms for this compound. This table is an essential tool for researchers navigating chemical databases, supplier catalogs, and scientific publications.
| Synonym | Source/Type |
| 2,3-dibromo-2-methylpropanoic acid | IUPAC Name[1] |
| This compound | Common Name[1][2][3] |
| 2,3-Dibromoisobutyric acid | Trivial Name[1] |
| Propanoic acid, 2,3-dibromo-2-methyl- | Index Name[4] |
| Ácido 2,3-dibromo-2-metilpropiónico | Spanish[2] |
| 2,3-디브로모-2-메틸프로피온산 | Korean[2] |
| 2,3-Dibrom-2-methyl-propionsaeure | German[4] |
| DTXSID70388529 | DSSTox Substance ID[1] |
| MFCD00154329 | MDL Number[1] |
| AKOS000121197 | Supplier Identifier[1] |
| CS-0215037 | Supplier Identifier[1] |
| EN300-21590 | Supplier Identifier[1] |
Table 1: Key Synonyms and Identifiers for this compound
It is imperative for researchers to recognize that while "2,3-dibromo-2-methylpropanoic acid" is the systematic and unambiguous IUPAC name, "this compound" is widely used in commercial and laboratory settings.[1][2][3] The trivial name, "2,3-Dibromoisobutyric acid," is also encountered and is derived from the common name of the parent carboxylic acid, isobutyric acid.[1]
Navigating Chemical Databases: The Role of CAS Numbers
Beyond chemical names, the Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier that provides an unambiguous way to identify a chemical substance. For this compound, the designated CAS number is 10108-72-2 . When conducting literature searches or procuring chemicals, using the CAS number is the most reliable method to ensure you are referencing the correct molecule, thereby eliminating any ambiguity arising from the use of different synonyms.
A Note on Related Compounds: Avoiding Confusion
It is crucial to distinguish this compound from its related compounds, which may have similar names. For instance, "Methyl 2,3-dibromo-2-methylpropanoate" is the methyl ester of the target acid and will exhibit different physical and chemical properties.[5] Similarly, "3,3-Dibromo-2-methylpropanoic acid" is a structural isomer with a different substitution pattern and, consequently, different reactivity.[6] Always cross-reference the chemical structure or CAS number to confirm the identity of the compound.
Workflow for Synonym Verification
To ensure the correct identification of this compound in a research setting, we recommend the following workflow:
Figure 1: Recommended workflow for verifying the identity of this compound using its synonyms and CAS number.
By adhering to this systematic approach, researchers can confidently and accurately identify this compound, ensuring the integrity and reproducibility of their scientific endeavors. This guide provides the foundational knowledge to navigate the complexities of chemical nomenclature, a critical skill for any professional in the fields of chemistry and drug development.
References
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. PubChem. [Link]
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- 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4. Chemsrc. [Link]
- Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428. PubChem. [Link]
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Methyl 2,3-dibromopropion
- 3,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 18471298. PubChem. [Link]
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An In-depth Technical Guide to 2,3-Dibromo-2-methylpropanoic Acid: Synthesis, Properties, and Historical Context
This technical guide provides a comprehensive overview of 2,3-dibromo-2-methylpropanoic acid, a halogenated carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's historical context, detailed synthetic protocols, reaction mechanisms, and physicochemical properties, offering a robust resource for laboratory applications.
Introduction and Historical Perspective
The specific discovery of 2,3-dibromo-2-methylpropanoic acid is not prominently documented in seminal historical literature. However, its synthesis and characterization are intrinsically linked to the broader advancements in the halogenation of carboxylic acids and the study of unsaturated systems in the late 19th and early 20th centuries.
The foundational work on the alpha-halogenation of carboxylic acids was established by chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky.[1][2] Their development of the Hell-Volhard-Zelinsky (HVZ) reaction provided a general and reliable method for introducing a halogen atom at the carbon adjacent to the carboxyl group.[1][2][3] This reaction involves the treatment of a carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide.[1][2][4]
While the HVZ reaction is pivotal for alpha-halogenation, the synthesis of 2,3-dibromo-2-methylpropanoic acid stems from a different, yet conceptually related, area of organic chemistry: the electrophilic addition of halogens to alkenes. The precursor to 2,3-dibromo-2-methylpropanoic acid is methacrylic acid (2-methylpropenoic acid), an α,β-unsaturated carboxylic acid. The presence of the carbon-carbon double bond in methacrylic acid makes it susceptible to addition reactions.
Early investigations into the chemistry of unsaturated acids invariably explored their reactions with halogens. The addition of bromine to the double bond of methacrylic acid provides a direct pathway to 2,3-dibromo-2-methylpropanoic acid. This reaction proceeds via an electrophilic addition mechanism, a fundamental concept in organic chemistry.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,3-dibromo-2-methylpropanoic acid is crucial for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂O₂ | [5] |
| Molecular Weight | 245.90 g/mol | [5] |
| CAS Number | 33673-74-4 | [5] |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [5] |
| Appearance | Yellowish solid | [6] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water. | [7] |
Safety and Handling: 2,3-Dibromo-2-methylpropanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of 2,3-Dibromo-2-methylpropanoic Acid
The contemporary and most direct method for the synthesis of 2,3-dibromo-2-methylpropanoic acid is the direct bromination of methacrylic acid. The following protocol is based on established procedures and offers a high yield of the desired product.[6]
Experimental Protocol: Direct Bromination of Methacrylic Acid
Materials:
-
Methacrylic acid (CH₂=C(CH₃)COOH)
-
Liquid bromine (Br₂)
-
Deionized water
-
Reaction flask equipped with a dropping funnel and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of the Reaction Mixture: In a reaction flask, prepare an aqueous solution of methacrylic acid. A typical mass ratio of methacrylic acid to water is between 1:1 and 1:8.[6]
-
Reaction Setup: Place the reaction flask in an ice bath to control the reaction temperature. Begin stirring the solution.
-
Addition of Bromine: Slowly add liquid bromine to the stirred methacrylic acid solution from a dropping funnel. The molar ratio of methacrylic acid to bromine should be in the range of 1:1 to 1:3.[6] The rate of addition should be controlled to maintain the reaction temperature between 50-100°C.[6]
-
Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at the specified temperature for 1 to 5 hours to ensure the reaction goes to completion.[6]
-
Crystallization and Isolation: After the reaction period, cool the reaction mixture to induce crystallization of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. The filtrate, which may contain unreacted bromine, can be recycled for subsequent batches.[6]
-
Washing: Wash the collected solid with cold deionized water 2 to 3 times to remove any remaining impurities.[6]
-
Drying: Dry the purified 2,3-dibromo-2-methylpropanoic acid in a drying oven to obtain a yellowish solid.[6]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 2,3-dibromo-2-methylpropanoic acid.
Reaction Mechanism
The synthesis of 2,3-dibromo-2-methylpropanoic acid from methacrylic acid and bromine proceeds through an electrophilic addition mechanism.
Step 1: Polarization of Bromine and Electrophilic Attack As a nonpolar bromine molecule (Br₂) approaches the electron-rich double bond of methacrylic acid, the double bond induces a dipole in the Br₂ molecule. The π electrons of the alkene then attack the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻).
Step 2: Nucleophilic Attack by Bromide The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond. The ring opens, and the final product, 2,3-dibromo-2-methylpropanoic acid, is formed.
Reaction Mechanism Diagram
Caption: The electrophilic addition mechanism for the bromination of methacrylic acid.
Applications and Future Directions
2,3-Dibromo-2-methylpropanoic acid serves as a valuable building block in organic synthesis. The presence of two bromine atoms and a carboxylic acid functional group allows for a variety of subsequent chemical transformations. It can be a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions, and the carboxylic acid can be converted into esters, amides, or other derivatives.
Future research may focus on the development of stereoselective synthesis methods for 2,3-dibromo-2-methylpropanoic acid, which would be of significant interest in the synthesis of chiral molecules. Additionally, the exploration of its utility in materials science, for example, as a monomer for the synthesis of functional polymers, could open up new avenues of application.
Conclusion
This technical guide has provided a detailed examination of 2,3-dibromo-2-methylpropanoic acid, from its historical underpinnings in the development of halogenation chemistry to a practical, modern synthetic protocol. The elucidation of its physicochemical properties and reaction mechanism offers researchers and drug development professionals the necessary knowledge for its safe and effective use in the laboratory. As a versatile chemical intermediate, 2,3-dibromo-2-methylpropanoic acid holds potential for the synthesis of a wide array of valuable compounds.
References
- Wikipedia. Hell–Volhard–Zelinsky halogenation.
- NROChemistry. Hell-Volhard-Zelinsky Reaction.
- PubChem. 2,3-Dibromo-2-methylpropanoic acid.
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
- Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction.
- Chemsrc. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4.
- Royal Society of Chemistry. A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine.
- ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid.
- PubChem. Methyl 2,3-dibromo-2-methylpropanoate.
- PubChem. 3,3-Dibromo-2-methylpropanoic acid.
- ResearchGate. Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-Ir(ppy).
- Royal Society of Chemistry. Catalysis for the synthesis of methacrylic acid and methyl methacrylate.
- MDPI. Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review.
- ResearchGate. Production of Methacrylic Acid and Metacrylates.
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Methodological & Application
Application Note: A High-Yield, Aqueous-Phase Synthesis of 2,3-Dibromo-2-methylpropionic Acid
Abstract
This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 2,3-dibromo-2-methylpropionic acid, a valuable intermediate in pharmaceutical synthesis, particularly for beta-lactam antibiotics.[1] The described method utilizes the direct bromination of methacrylic acid in an aqueous medium, offering a greener and more efficient alternative to traditional solvent-based syntheses. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols, and discuss methods for product characterization. The causality behind key procedural steps is explained to provide a deeper understanding of the synthesis.
Introduction and Significance
This compound serves as a crucial building block in organic synthesis. Its vicinal dibromide structure, combined with a carboxylic acid moiety, makes it a versatile precursor for a variety of functional group transformations. A primary application lies in the synthesis of novel antibiotics, where it acts as a key intermediate.[1]
The synthesis route from methacrylic acid is advantageous due to the ready availability and low cost of the starting material. The protocol detailed herein is adapted from a patented method that emphasizes high yields (often exceeding 97%) and environmental responsibility by using water as the reaction solvent.[1] This approach avoids the use of volatile and often hazardous organic solvents, aligning with the principles of green chemistry.
Reaction Mechanism: Electrophilic Addition
The synthesis proceeds via an electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of methacrylic acid. The electron-rich double bond acts as a nucleophile, attacking one of the bromine atoms and displacing the other as a bromide ion. This attack results in the formation of a cyclic bromonium ion intermediate.
The subsequent step involves the nucleophilic attack on this intermediate. In an aqueous medium, both the bromide ion (Br⁻) and water (H₂O) are potential nucleophiles. However, the high concentration of bromide ions favors its attack on one of the carbons of the bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide. The attack occurs at the more substituted carbon (C2), influenced by the stability of the transient carbocation-like character at that position. Kinetic studies on the bromination of methacrylic acid in aqueous solutions confirm that the reaction proceeds efficiently, with the methyl group on methacrylic acid enhancing its reactivity compared to acrylic acid.[2][3]
Caption: Electrophilic addition of bromine to methacrylic acid.
Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step ensures a high yield and purity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Purity |
| Methacrylic Acid | 86.09 | 40.0 g | 0.465 | ≥99% |
| Bromine | 159.81 | 74.4 g (23.9 mL) | 0.465 | ≥99.5% |
| Deionized Water | 18.02 | 160 mL | - | - |
| Cold Deionized Water | 18.02 | ~100 mL | - | For washing |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a large stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Condenser
-
Thermometer
-
Büchner funnel and vacuum flask
-
Vacuum oven or desiccator
Overall Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, condenser, and dropping funnel. Charge the flask with methacrylic acid (40.0 g) and deionized water (160 mL).[1]
-
Heating: Begin stirring the mixture and heat it to 75°C using a heating mantle.[1]
-
Causality: The elevated temperature increases the reaction rate. A temperature range of 50-100°C is effective, with 75°C providing a balance between reaction speed and control.[1]
-
-
Bromine Addition: Carefully charge the dropping funnel with liquid bromine (74.4 g, 23.9 mL). Add the bromine dropwise to the stirred methacrylic acid solution over approximately 30-40 minutes. Maintain the reaction temperature at 75°C. The deep red-brown color of bromine should dissipate as it reacts.
-
Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase. It also ensures the bromine is consumed as it is added, minimizing the presence of unreacted bromine. A 1:1 molar ratio is stoichiometric, though a slight excess of bromine can be used to ensure complete conversion of the methacrylic acid.[1]
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 75°C for an additional 3 hours to ensure the reaction goes to completion.[1]
-
Crystallization: Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature. Then, cool the flask further in an ice bath to below 5°C to induce crystallization of the product.[1]
-
Causality: this compound has low solubility in cold water, allowing it to precipitate out of the aqueous solution upon cooling, which is a highly effective purification step.
-
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two to three portions of cold deionized water (~30-50 mL each).[1]
-
Causality: Washing with cold water removes any remaining water-soluble impurities, such as hydrobromic acid (a potential byproduct), without significantly dissolving the desired product.
-
-
Drying: Dry the light-yellow solid product in a vacuum oven at low heat or in a desiccator under vacuum to a constant weight. The expected yield is approximately 111-113 g (97-99%).[1]
Safety and Handling
Extreme caution must be exercised when performing this synthesis.
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[4] It can cause severe burns to the skin, eyes, and respiratory tract.[4][5] All manipulations involving liquid bromine must be performed in a well-ventilated chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (fluorinated rubber or nitrile for aqueous solutions) at all times.[5][6]
-
Spill Response: Keep a solution of sodium thiosulfate on hand to neutralize any bromine spills.[6]
-
-
Methacrylic Acid: Methacrylic acid is corrosive and can cause burns. Avoid contact with skin and eyes.[7]
-
General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[7] The reaction can be exothermic; maintain vigilant control over the addition rate and temperature.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed through several analytical techniques.
| Property | Expected Value |
| Appearance | Light-yellow solid[1] |
| Melting Point | 46-48 °C[1] |
| Molecular Formula | C₄H₆Br₂O₂[8][9] |
| Molecular Weight | 245.90 g/mol [8][9] |
| Purity (by titration) | >99.5%[1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons. The methyl group (C2-CH₃) will appear as a singlet, while the methylene protons (C3-CH₂) will likely appear as two doublets (an AB quartet) due to diastereotopicity.
-
¹³C NMR: The carbon NMR will show four distinct signals for the carboxylic carbon, the two bromine-bearing carbons, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a ~1:1 ratio).
Conclusion
The protocol described provides an efficient, high-yield, and environmentally conscious method for synthesizing this compound. By understanding the underlying electrophilic addition mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers can reliably produce this important chemical intermediate for applications in pharmaceutical development and broader organic synthesis.
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
- Bromine Safety & Standard Operating Procedures. University of Washington.
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Zenodo.
- SAFETY DATA SHEET - Methacrylic Acid. Fisher Scientific.
- Handling liquid bromine and preparing bromine water.
- SAFETY D
- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. PubChem.
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Application Note & Protocol: A High-Yield Aqueous Synthesis of 2,3-Dibromo-2-methylpropionic Acid
Abstract & Introduction
2,3-Dibromo-2-methylpropionic acid is a key synthetic intermediate, notably utilized in the pathway to beta-lactam antibiotics[1]. Its synthesis, while conceptually straightforward, involves the handling of hazardous materials and requires precise control of reaction conditions to ensure high yield and purity. This document provides a comprehensive, self-validating protocol for the synthesis of this compound via the electrophilic bromination of methacrylic acid in an aqueous medium.
The protocol herein is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will cover the reaction mechanism, detailed safety protocols, a step-by-step synthesis and purification workflow, and methods for product characterization.
Reaction Principle & Mechanism
The synthesis proceeds via the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of methacrylic acid (CH₂=C(CH₃)CO₂H)[2]. This reaction is a classic example of halogenation of an alkene.
Mechanism Causality: The reaction mechanism involves the formation of a cyclic bromonium ion intermediate. The electron-rich double bond of methacrylic acid attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion (Br⁻). This results in a three-membered ring containing a positively charged bromine atom. The reaction is completed by the subsequent nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, leading to the opening of the ring and the formation of the vicinal dibromide with an anti-addition stereochemistry.
Kinetic studies reveal that the reaction rate is significantly influenced by the dissociation of the carboxylic acid. The methacrylate anion is much more reactive towards bromine than the undissociated acid because the electron-releasing carboxylate group (-COO⁻) enhances the nucleophilicity of the alkene, whereas the undissociated carboxylic acid group (-COOH) is electron-withdrawing[3]. While this protocol does not require pH adjustment, this principle underscores the electronic effects at play.
Reaction Scheme
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Methacrylic Acid | C₄H₆O₂ | 86.09 | 79-41-4 | Corrosive, Acute Toxicity |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly Toxic, Severe Corrosive, Oxidizer |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Non-hazardous |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Low Hazard (for spill kit) |
Equipment
-
Three-necked round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Critical Safety Protocols & Hazard Management
Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. The following precautions are mandatory.
-
General: This procedure must be performed in a well-ventilated chemical fume hood at all times[4]. An eyewash station and safety shower must be readily accessible[4].
-
Bromine Handling: Bromine is extremely corrosive to the eyes, skin, and respiratory tract and can be fatal if inhaled[5][6][7].
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, tight-fitting safety goggles, and a face shield[4]. Use heavy-duty, chemically resistant gloves (neoprene or nitrile are recommended; check manufacturer compatibility)[4][8]. Do not use disposable latex or vinyl gloves.
-
Storage: Store bromine in a cool, dry, well-ventilated area, away from incompatible materials like organic compounds, metals, and ammonia[4][5].
-
Spill Management: A bromine spill kit must be present. This should include an absorbent material (dry sand or inert absorbent, NOT combustible materials like sawdust) and a 1 M solution of sodium thiosulfate for neutralization[4][8]. In case of a spill, evacuate the area and follow established institutional procedures.
-
-
Methacrylic Acid Handling: Methacrylic acid is corrosive and can cause severe skin and eye damage[2]. Handle with standard PPE, including gloves and goggles.
-
Waste Disposal: All liquid and solid waste must be considered hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[5][6]. Do not pour waste down the drain.
Detailed Experimental Protocol
This protocol is adapted from a high-yield synthesis method[1]. The following quantities are for a representative synthesis yielding approximately 113 g of product.
Reaction Setup & Synthesis
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add methacrylic acid (40.0 g, 0.465 mol).
-
Solvent Addition: Add deionized water (80 mL) to the flask. The mass ratio of methacrylic acid to water should be between 1:1 and 1:2[1].
-
Heating: Begin stirring the mixture and heat the flask using a heating mantle to the target reaction temperature. A temperature range of 50-100°C is effective; this example will use 75°C[1][9].
-
Bromine Addition (Critical Step): Once the solution has reached a stable 75°C, begin the dropwise addition of bromine (74.4 g, 0.465 mol, ~23.8 mL) from the dropping funnel.
-
Reaction Completion: After the bromine addition is complete, continue stirring the mixture at 75°C for an additional 1 to 3 hours to ensure the reaction goes to completion[1][9]. The solution should be a pale yellow or colorless crude product liquid.
Experimental Workflow
Product Isolation & Purification
-
Crystallization: Once the reaction is complete, turn off the heating and allow the flask to cool towards room temperature. Subsequently, place the flask in an ice-water bath and cool the crude product liquid to below 5°C to induce crystallization[1][9]. A thick precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel[1].
-
Washing: Wash the collected solid on the filter with several portions of cold deionized water (2-3 times)[1][9].
-
Causality: Washing with cold water removes water-soluble impurities, such as hydrobromic acid (HBr) formed as a byproduct, and any unreacted methacrylic acid. Using cold water minimizes the loss of the desired product due to dissolution.
-
-
Drying: Dry the purified light-yellow solid in a desiccator or vacuum oven to a constant weight. The expected yield is high, typically in the range of 98-99%[1].
Data Summary & Characterization
Reaction Parameters & Expected Outcome
| Parameter | Value |
| Methacrylic Acid | 40.0 g (0.465 mol) |
| Bromine | 74.4 g (0.465 mol) |
| Molar Ratio (Acid:Br₂) | 1:1 |
| Solvent (H₂O) | 80 mL |
| Reaction Temperature | 75 °C |
| Reaction Time | ~2 hours |
| Expected Yield | ~113 g (~99%) [1] |
Product Specifications
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₄H₆Br₂O₂ | [10] |
| Molecular Weight | 245.90 g/mol | [10] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 46 - 48 °C | [1] |
| Purity (as reported) | >99.5% | [1] |
Self-Validation: The primary check for product identity and purity in a research setting is the melting point. A sharp melting point within the expected range of 46-48°C is a strong indicator of a successful synthesis. For drug development applications, further characterization using ¹H NMR, ¹³C NMR, and IR spectroscopy is recommended to confirm the structure unequivocally.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure reaction temperature was maintained and reaction time was sufficient. |
| Product lost during work-up. | Ensure wash solvent (water) is kept cold to minimize product solubility. | |
| Product is Oily/Gummy | Impurities present. | Ensure thorough washing with cold water. If still impure, consider recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture, to be determined experimentally). |
| Persistent Bromine Color | Excess bromine used. | During work-up, wash the crude product with a dilute solution of sodium thiosulfate before the water washes to quench unreacted bromine. |
References
- Wang, J. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Rao, T. S., & Mali, S. I. (Year not available). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
- Rao, T. S., & Mali, S. I. (1988). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Zenodo. [Link]
- Arcand, G. M., & Smith, E. H. (1960). Determination of Methacrylic Acid by Coulometric Titration.
- University of California, Irvine Environmental Health & Safety.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- ChemSynthesis. (2025). 2,3-dibromo-2-methylpropanoic acid. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. [Link]
- Wikipedia. (n.d.). Methacrylic acid. [Link]
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- 1. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
The Versatile Synthon: Applications of 2,3-Dibromo-2-methylpropionic Acid in Organic Synthesis
Introduction
2,3-Dibromo-2-methylpropionic acid, a halogenated carboxylic acid, serves as a highly valuable and versatile building block in modern organic synthesis. Its strategic placement of two bromine atoms and a carboxylic acid functional group on a compact three-carbon backbone allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed application notes and validated protocols for its synthesis and subsequent utilization. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both a theoretical framework and practical, actionable methodologies.
The reactivity of this compound is primarily dictated by the presence of vicinal bromine atoms, which can undergo elimination reactions to form unsaturated systems, and are susceptible to nucleophilic substitution. The carboxylic acid moiety provides a handle for further derivatization, such as esterification or amide bond formation, expanding its synthetic utility.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂O₂ | [1][2] |
| Molecular Weight | 245.90 g/mol | [1][3] |
| CAS Number | 33673-74-4 | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | [2] |
| Boiling Point | Data not readily available | [2] |
| Solubility | Soluble in many organic solvents |
I. Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the bromination of methacrylic acid. This electrophilic addition of bromine across the double bond proceeds with high yield and purity.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol: Synthesis from Methacrylic Acid[4]
This protocol is adapted from a patented industrial process, highlighting its robustness and scalability.[4]
Materials:
-
Methacrylic acid
-
Bromine
-
Water
-
Three-necked round-bottom flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add methacrylic acid (e.g., 40 g, 0.465 mol) and water (e.g., 160 mL).
-
Heating: Heat the mixture to 75 °C with constant stirring.
-
Bromine Addition: Slowly add bromine (e.g., 74.4 g, 0.465 mol) dropwise from the dropping funnel over a period of approximately 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 75 °C for 3 hours.
-
Work-up: Cool the reaction mixture in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2-3 times).
-
Drying: Dry the product under vacuum to obtain this compound.
Expected Yield: 97-99%[4]
II. Application in the Synthesis of β-Lactam Antibiotics
A significant application of this compound is its use as a key intermediate in the synthesis of β-lactam antibiotics.[4] While the exact industrial processes are often proprietary, a plausible synthetic route involves the conversion of the dibromo acid into a suitable precursor for the Staudinger cycloaddition or other cyclization methods to form the azetidin-2-one ring, the core structure of β-lactam antibiotics.
Proposed Synthetic Pathway:
Caption: Proposed pathway to β-lactam derivatives.
Application Note: Synthesis of a β-Lactam Precursor
The vicinal dibromides in this compound can be displaced by nitrogen nucleophiles to form diamino derivatives, which are precursors to 3-amino-β-lactams. The following is a generalized protocol based on known reactions of similar compounds.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
A suitable base (e.g., triethylamine)
-
Aprotic solvent (e.g., acetonitrile)
Procedure:
-
Dissolution: Dissolve this compound in the aprotic solvent.
-
Amine Addition: Add the primary amine and the base to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Cyclization: The resulting amino acid derivative can then be subjected to standard cyclization conditions (e.g., using a carbodiimide coupling agent) to form the β-lactam ring.
III. Dehydrobromination to form α-Bromoacrylic Acid Derivatives
Elimination of one equivalent of hydrogen bromide from this compound provides access to valuable α-bromoacrylic acid derivatives. These compounds are versatile Michael acceptors and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Reaction Scheme:
Caption: Dehydrobromination of this compound.
Detailed Protocol: Synthesis of an α-Bromoacrylate (Illustrative)
This protocol is based on the dehydrobromination of a similar dibromo ester.
Materials:
-
Methyl 2,3-dibromo-2-methylpropanoate (prepared by esterification of the acid)
-
Triethylamine
-
Anhydrous benzene or toluene
-
Mechanical stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve methyl 2,3-dibromo-2-methylpropanoate in anhydrous benzene.
-
Base Addition: Add triethylamine dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1 hour, then reflux for 1 hour.
-
Work-up: Cool the reaction mixture, filter off the triethylammonium bromide salt, and wash the solid with benzene.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the corresponding methyl α-(bromomethyl)acrylate.
IV. Synthesis of β-Amino Acids
The displacement of the bromine atoms with an amine source, such as ammonia, can lead to the formation of β-amino acids. 2-Methyl-β-alanine, for instance, is a valuable non-proteinogenic amino acid.
Application Note: Synthesis of 2-Methyl-β-alanine
A plausible route to 2-methyl-β-alanine involves the reaction of this compound with ammonia, followed by reduction. The initial reaction likely proceeds via a nucleophilic substitution mechanism.
Proposed Reaction Pathway:
Caption: Proposed synthesis of 2-Methyl-β-alanine.
V. Role in Polymer Chemistry
While this compound itself is not a primary initiator, the closely related 2-bromo-2-methylpropionic acid is a widely used initiator for Atom Transfer Radical Polymerization (ATRP). This highlights the importance of the α-bromo-isobutyryl moiety in controlled radical polymerization, a field crucial for the development of advanced materials. The dehalogenation of this compound could potentially lead to precursors for such initiators.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis with demonstrated applications as a precursor to β-lactam antibiotics and a potential starting material for the synthesis of α-bromoacrylic acid derivatives and β-amino acids. Its straightforward synthesis and the reactivity of its vicinal bromine atoms and carboxylic acid group make it a powerful tool for the construction of complex molecular architectures. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to harness the full synthetic potential of this important building block.
References
- PubChem. 2,3-Dibromo-2-methylpropanoic acid. [Link]
- ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid. [Link]
- PubChem. 2-Bromo-2-methylpropanoic acid. [Link]
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- NIST WebBook. Propanoic acid, 3-amino-2-methyl-. [Link]
- FooDB. Showing Compound (R)
- PubMed. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. [Link]
- Semantic Scholar. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. [Link]
- PubChem. 2,3-Dibromo-2-methylpropanoic acid. [Link]
- ChemSynthesis. 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis. [Link]
- PubChem. 2-Bromo-2-methylpropanoic acid. [Link]
- PubChem. 2,3-Dibromo-2-methylpropanoic acid. [Link]
Sources
- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: The Chemistry and Utility of 2,3-Dibromo-2-methylpropionic Acid in Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides an in-depth exploration of 2,3-Dibromo-2-methylpropionic acid (CAS No. 33673-74-4), a versatile vicinal dihalide carboxylic acid. We will delve into its synthesis, key reactive pathways, and its role as a valuable intermediate in organic and medicinal chemistry. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its primary reactions, including dehalogenation to form key monomers and functional group transformations. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for novel applications.
Compound Profile and Significance
This compound is a halogenated carboxylic acid characterized by two bromine atoms on adjacent carbons—one on a primary carbon and the other on a tertiary carbon that also bears the carboxyl group.[1] This structural arrangement imparts distinct reactivity at each halogenated center, making it a strategic precursor for a variety of chemical transformations. Its primary utility lies in its function as a protected form of methacrylic acid, a critical monomer in polymer science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | [1] |
| CAS Number | 33673-74-4 | [1] |
| Molecular Formula | C₄H₆Br₂O₂ | [1][2] |
| Molecular Weight | 245.90 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Hazards | Causes severe skin burns and eye damage. May cause an allergic skin reaction. | [1][2] |
The presence of a tertiary α-bromo group and a primary β-bromo group allows for selective reactions. The tertiary bromide is susceptible to SN1-type reactions due to the potential for a stabilized carbocation, while the primary bromide is more amenable to SN2 displacement. The vicinal arrangement of the bromides is particularly suited for elimination reactions to form an alkene.
Synthesis of this compound
The most direct and high-yielding synthesis involves the electrophilic addition of molecular bromine across the double bond of methacrylic acid.[4] This reaction proceeds readily in an aqueous medium, offering a greener alternative to many halogenations that require chlorinated solvents.
Caption: Fig 1. Synthesis via Bromination of Methacrylic Acid.
Protocol 1: Synthesis via Aqueous Bromination
Objective: To synthesize this compound from methacrylic acid with high yield and purity.
Principle: This protocol is based on the electrophilic addition of bromine to the alkene functional group of methacrylic acid. The reaction is performed in water, which serves as a solvent and facilitates product crystallization upon cooling.[4]
Materials and Reagents:
| Reagent/Equipment | Specification |
| Methacrylic Acid (MAA) | ≥99% |
| Bromine (Br₂) | ≥99.5% |
| Deionized Water | - |
| Three-neck round-bottom flask | 250 mL |
| Addition funnel | 100 mL |
| Condenser | - |
| Magnetic stirrer and hotplate | - |
| Ice bath | - |
| Buchner funnel and filter paper | - |
Procedure:
-
Setup: Assemble a three-neck flask equipped with a magnetic stirrer, an addition funnel, and a condenser.
-
Charging Reactants: Charge the flask with methacrylic acid (e.g., 40 g, 0.465 mol) and deionized water (e.g., 80 mL).[4]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (a range of 50-100°C can be used; 90-100°C provides a faster reaction time of 1-2 hours).[4]
-
Bromine Addition: Carefully charge the addition funnel with bromine (e.g., 74.4 g, 0.465 mol). Add the bromine dropwise to the heated methacrylic acid solution over approximately 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at temperature for an additional 1-2 hours to ensure the reaction goes to completion.[4] The disappearance of the red-brown bromine color is a good visual indicator.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid cake with two to three portions of cold deionized water to remove any unreacted starting materials or hydrobromic acid. Dry the product under vacuum to a constant weight. A yield of over 95% can be expected.[4]
Safety: Bromine is highly corrosive and toxic; this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Key Reactions and Applications
Dehalogenation to Methacrylic Acid
One of the most significant reactions of this compound is its reductive dehalogenation to regenerate methacrylic acid. This transformation is valuable as it allows the dibromo compound to act as a stable, solid carrier or a protected form of the volatile and polymerizable methacrylic acid. Zinc dust is a common and effective reagent for this type of vicinal dehalogenation.[5][6]
Mechanism: The reaction proceeds via an anti-elimination mechanism on the surface of the zinc metal.[5] This stereospecific pathway is crucial in related systems and ensures the efficient formation of the double bond.
Caption: Fig 2. Dehalogenation with Zinc Dust.
Protocol 2: Dehalogenation with Zinc Dust
Objective: To produce methacrylic acid from this compound.
Principle: Zinc metal acts as a two-electron reducing agent, abstracting the two bromine atoms from the vicinal positions to form a carbon-carbon double bond and zinc bromide.
Materials and Reagents:
| Reagent/Equipment | Specification |
| This compound | Synthesized from Protocol 1 |
| Zinc Dust | <10 µm particle size |
| Ethanol | 95% or absolute |
| Sulfuric Acid | 2 M solution |
| Diethyl Ether | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | 250 mL |
| Reflux condenser | - |
| Separatory funnel | 250 mL |
| Rotary evaporator | - |
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (e.g., 24.6 g, 0.1 mol) and a solvent such as 100 mL of 95% ethanol.
-
Zinc Addition: While stirring vigorously, add zinc dust in portions (e.g., 1.5-2.0 equivalents, ~9.8-13.1 g). The reaction is exothermic; addition rate can be used to control the reflux.
-
Reflux: Once all the zinc has been added, heat the mixture to a gentle reflux and maintain for 2-3 hours.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter off the excess zinc and zinc bromide salts. Wash the filter cake with a small amount of ethanol.
-
Workup - Acidification & Extraction: Combine the filtrate and washings. Most of the ethanol can be removed on a rotary evaporator. To the remaining aqueous solution, add 50 mL of water and acidify with 2 M H₂SO₄ to a pH of ~1-2.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the methacrylic acid with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation to yield methacrylic acid.[7]
Hydrolysis Reactions
The hydrolysis of this compound can be complex due to the two different C-Br bonds. The tertiary bromide at the C2 position is prone to SN1 hydrolysis. This proceeds through a stable tertiary carbocation intermediate, which is then attacked by water.[8] The primary bromide at the C3 position is less reactive under these conditions but could be displaced under more forcing conditions or with stronger nucleophiles.
Selective hydrolysis of the tertiary bromide can be a route to synthesizing 2-hydroxy-3-bromo-2-methylpropionic acid, a valuable chiral building block for pharmaceuticals.[9]
Esterification
Standard acid-catalyzed esterification (e.g., Fischer esterification) can be used to convert the carboxylic acid group into an ester. This reaction involves heating the acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid. This transformation is useful for modifying the solubility of the molecule or for protecting the carboxyl group while performing chemistry at the C-Br bonds. The resulting methyl 2,3-dibromo-2-methylpropanoate is a known compound.[10]
Protocol 3: General Fischer Esterification
Objective: To synthesize the methyl ester of this compound.
Materials and Reagents:
| Reagent/Equipment | Specification |
| This compound | Synthesized from Protocol 1 |
| Methanol | Anhydrous |
| Sulfuric Acid | Concentrated (98%) |
| Sodium Bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask, reflux condenser | - |
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (e.g., 0.1 mol) in an excess of anhydrous methanol (e.g., 150 mL).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Remove most of the methanol via rotary evaporation. Extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or distillation.
Summary of Reactions
Sources
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- 3. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]
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- 5. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]
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Application Note: A Comprehensive Guide to the Analytical Characterization of 2,3-Dibromo-2-methylpropanoic Acid
Introduction
2,3-Dibromo-2-methylpropanoic acid is a halogenated carboxylic acid that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a quaternary carbon with a bromine atom and an adjacent bromomethyl group, provides multiple reactive sites for further chemical transformations. The precise characterization of this compound is paramount to ensure its identity, purity, and suitability for subsequent synthetic steps, ultimately impacting the quality and safety of the final product.
This application note provides a comprehensive, in-depth guide to the analytical methodologies required for the robust characterization of 2,3-Dibromo-2-methylpropanoic acid. We will delve into the core analytical techniques, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Physicochemical Properties and Safety Information
A foundational understanding of the compound's properties and hazards is critical before commencing any analytical work.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | |
| CAS Number | 33673-74-4 | |
| Molecular Formula | C₄H₆Br₂O₂ | |
| Molecular Weight | 245.90 g/mol | |
| InChIKey | UYCLMYDTNVHCAN-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | [2] |
Safety and Handling
2,3-Dibromo-2-methylpropanoic acid and its structural analogs are classified as hazardous substances.[3]
-
Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4]
-
Precautionary Measures: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.[3][5][6]
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 2,3-Dibromo-2-methylpropanoic acid. The following workflow ensures that the compound's identity, structure, and purity are thoroughly validated.
Caption: High-level analytical workflow for characterization.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 2,3-Dibromo-2-methylpropanoic acid and quantifying any related impurities. A reverse-phase method is typically suitable for this polar analyte.[7][8]
Principle of HPLC
Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. By monitoring the column eluent with a UV detector, a chromatogram is produced where the area of each peak is proportional to the concentration of the corresponding compound.
Protocol: HPLC Purity Analysis
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 2,3-dibromo-2-methylpropanoate | SIELC Technologies [sielc.com]
- 8. Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Key Downstream Synthetic Pathways from 2,3-Dibromo-2-methylpropionic Acid
Introduction
2,3-Dibromo-2-methylpropionic acid (CAS No: 33673-74-4), a vicinal dibromide derivative of methacrylic acid, serves as a versatile and valuable intermediate in synthetic organic chemistry.[1][2] Its structure, featuring two bromine atoms on adjacent carbons—one tertiary and one primary—along with a carboxylic acid moiety, offers multiple reactive sites for a variety of chemical transformations.[1] This guide provides in-depth application notes and detailed protocols for two primary downstream pathways: reductive dehalogenation to form methacrylic acid and hydrolysis to synthesize 2,3-dihydroxy-2-methylpropanoic acid. These products are significant in polymer science and as chiral building blocks, respectively.[3][4]
The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the transformations.
Part 1: Reductive Dehalogenation to Methacrylic Acid
Scientific Principle
The conversion of vicinal dibromides to alkenes is a classical and highly efficient elimination reaction.[5] This transformation is typically achieved using a reducing agent, most commonly zinc metal in a protic solvent like acetic acid.[6][7] The reaction proceeds via a mechanism that is believed to involve the oxidative addition of zinc to the carbon-bromine bonds, followed by the elimination of zinc bromide (ZnBr₂) to form the alkene.[8] This method is particularly effective and often preferred due to its high yields, mild conditions, and the low cost of zinc dust.[9] Recent advancements have demonstrated that microwave irradiation can dramatically reduce reaction times from hours to mere minutes, offering a significant process intensification.[7][9][10]
The overall transformation is as follows:
Br-CH₂-C(CH₃)(Br)-COOH + Zn → CH₂=C(CH₃)-COOH + ZnBr₂
This pathway effectively reverses the bromination of methacrylic acid, regenerating the valuable monomer used extensively in the production of poly(methyl methacrylate) (PMMA) and other polymers.[3][11]
Experimental Workflow: Dehalogenation
Caption: Workflow for the synthesis of Methacrylic Acid.
Application Protocol: Zinc-Mediated Dehalogenation
This protocol describes the synthesis of methacrylic acid from this compound using zinc dust in acetic acid.
Materials:
-
This compound (1.0 eq)
-
Zinc dust (<10 micron, activated) (2.0 - 2.5 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 24.6 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Zinc: Begin stirring the solution at room temperature. Add zinc dust (e.g., 14.4 g, 0.22 mol) to the flask in small portions over 30 minutes.
-
Expert Insight: The reaction is exothermic. Portion-wise addition of zinc helps to control the temperature and prevent an uncontrolled reaction rate. For larger-scale reactions, an ice bath may be necessary.
-
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Alternative (Microwave): For rapid synthesis, the reaction can be performed in a microwave reactor. A mixture of the dibromo acid and zinc powder in acetic acid can be irradiated for 1-2 minutes, often leading to high yields.[9]
-
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove excess zinc dust and the precipitated zinc bromide salts. Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is used to extract the moderately polar methacrylic acid from the aqueous acetic acid solution. Water is added to dilute the acetic acid and facilitate phase separation.
-
-
Workup - Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual acetic acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude methacrylic acid can be purified by vacuum distillation to yield a colorless liquid with an acrid odor.[3]
Data Summary
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reducing Agent | Zinc Dust | Zinc Dust |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | Room Temperature | ~100-120 °C (internal) |
| Reaction Time | 2 - 4 hours | 1 - 2 minutes[9] |
| Typical Yield | 80 - 95%[9] | >90%[9] |
Part 2: Dihydroxylation via Hydrolysis
Scientific Principle
The hydrolysis of this compound to 2,3-dihydroxy-2-methylpropanoic acid involves nucleophilic substitution of both bromine atoms with hydroxyl groups.[12] The two carbon-bromine bonds exhibit different reactivities.
-
C2-Br Bond (Tertiary): The tertiary bromide at the C2 position is sterically hindered for a backside (Sₙ2) attack. Its hydrolysis is expected to proceed through an Sₙ1-like mechanism, involving the formation of a relatively stable tertiary carbocation intermediate, which is then captured by water.[13]
-
C3-Br Bond (Primary): The primary bromide at the C3 position is unhindered and is expected to be substituted via a standard Sₙ2 mechanism, where a water molecule or hydroxide ion acts as the nucleophile.[13]
Controlling the reaction conditions is crucial to favor substitution over elimination, which can be a competing side reaction, especially under strongly basic conditions. Using an aqueous solvent system, potentially with a mild, non-nucleophilic base like sodium bicarbonate to neutralize the HBr byproduct, can effectively drive the reaction towards the desired diol product.[4]
Plausible Hydrolysis Mechanism
Caption: Plausible mechanism for the hydrolysis of this compound.
Application Protocol: Synthesis of 2,3-Dihydroxy-2-methylpropanoic Acid
This protocol outlines a method for the hydrolysis of the dibromo acid to the corresponding diol.
Materials:
-
This compound (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.2 eq)
-
Water/Tetrahydrofuran (THF) co-solvent mixture (e.g., 1:1 v/v)
-
Dowex 50WX8 resin (or other strong acid cation exchange resin)
-
Diatomaceous earth (Celite)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 12.3 g, 0.05 mol) in a 1:1 mixture of water and THF (150 mL). Add sodium bicarbonate (e.g., 9.2 g, 0.11 mol) to the solution.
-
Rationale: THF is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous medium. Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the products without significantly promoting elimination side reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching and Neutralization: After cooling to room temperature, carefully acidify the reaction mixture to pH ~2-3 using Dowex 50WX8 resin. Stir for 30 minutes.
-
Expert Insight: Using a solid-supported acid like Dowex resin is a clean method for neutralization. It protonates the carboxylate salt to the free carboxylic acid and is easily removed by filtration, avoiding a difficult aqueous workup with strong mineral acids.
-
-
Workup - Filtration: Filter the mixture through a pad of Celite to remove the resin and any inorganic salts. Wash the filter cake with ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 75 mL).
-
Causality: The dihydroxy acid product is highly polar. Multiple extractions with a polar organic solvent are necessary to efficiently recover it from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-dihydroxy-2-methylpropanoic acid, typically as a viscous oil or solid.
-
Purification: The product can be further purified by column chromatography on silica gel or by crystallization if a suitable solvent system is found.
Conclusion
This compound is a highly functionalized intermediate capable of undergoing diverse and synthetically useful transformations. The protocols detailed in this guide for its conversion to methacrylic acid and 2,3-dihydroxy-2-methylpropanoic acid highlight two of its most important downstream applications. By understanding the mechanisms and the rationale behind the chosen experimental conditions, researchers can effectively leverage this compound to access valuable monomers and complex polar building blocks for a wide range of scientific and industrial applications.
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- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. CoLab.
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- Hydroxy Acids: Production and Applications. (2016). ResearchGate.
- Butcher, T. S., Zhou, F., & Detty, M. R. (n.d.). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. ACS Publications.
- Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. (2006). ResearchGate.
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- Vera, S., et al. (n.d.). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. NIH.
- Catalysis for the synthesis of methacrylic acid and methyl methacrylate. (2018). Royal Society of Chemistry.
- US2876255A - Preparation of bromo acids and esters. (n.d.). Google Patents.
- CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (n.d.). Google Patents.
- From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (n.d.). Wiley Online Library.
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- A Review of the Biotechnological Production of Methacrylic Acid. (2020). PubMed Central.
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- 2-Bromo-2-methylpropanoic acid. (n.d.). PubChem.
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- Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. (2021). BYU ScholarsArchive.
- The hydrolysis of 2-bromo-2-methylpropane. (n.d.). ResearchGate.
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- Methyl 2,3-dibromo-2-methylpropanoate. (n.d.). PubChem.
- Which of the following statements are correct? (a) The dehalogenation of... (n.d.). Filo.
- When meso-2, 3-dibromo butane is heated with Zn dust, the product is... (n.d.). Filo.
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Application Note & Protocol: Industrial Scale-Up of 2,3-Dibromo-2-methylpropionic Acid Synthesis
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of 2,3-Dibromo-2-methylpropionic acid, a key intermediate in pharmaceutical and specialty chemical manufacturing.[1][2] The focus is on a robust, high-yield, and environmentally conscious process, moving away from traditional laboratory methods that utilize hazardous solvents. We present a detailed protocol based on the aqueous bromination of methacrylic acid, covering process optimization, safety considerations, and quality control. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process scale-up.
Introduction and Strategic Importance
This compound (C₄H₆Br₂O₂) is a valuable building block in organic synthesis.[3] Its bifunctional nature, featuring both a carboxylic acid group and reactive bromine atoms, makes it a versatile precursor for a variety of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] As demand for such intermediates grows, the need for a safe, efficient, and scalable manufacturing process is paramount.
Historically, the synthesis of α-halo carboxylic acids has been dominated by methods like the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid using bromine and a phosphorus trihalide catalyst.[4][5][6] However, for a substrate like this compound, a more direct and atom-economical approach is the electrophilic addition of bromine across the double bond of an unsaturated precursor, methacrylic acid. This application note details such a process, which has been shown to achieve high yields (up to 98.8%) in an aqueous medium, thereby avoiding the use of toxic and flammable solvents like carbon disulfide (CS₂).[7]
Synthesis Route Selection and Mechanistic Overview
Rationale for Aqueous Bromination
For the industrial production of this compound, the selected synthesis route is the direct addition of elemental bromine to methacrylic acid in an aqueous solution. This choice is underpinned by several key advantages over alternative methods:
-
Safety and Environmental Profile: The use of water as a solvent significantly mitigates the risks associated with toxic and low-ignition-point solvents like carbon disulfide, which has been used in other preparations.[7] This aligns with modern green chemistry principles.
-
High Yield and Purity: Published data indicates that this method can produce the target compound with high yield and purity (≥99.5%) directly after crystallization, minimizing the need for complex downstream purification.[7]
-
Process Simplicity: The reaction proceeds in a single step, followed by a straightforward workup involving cooling, crystallization, and filtration. This simplicity is highly desirable for robust industrial-scale operations.
Reaction Mechanism
The core transformation is the electrophilic addition of bromine (Br₂) to the alkene functional group of methacrylic acid. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion (Br⁻) to yield the vicinal dibromide product.
Caption: Reaction mechanism for the bromination of methacrylic acid.
Industrial Scale-Up: Process Parameters and Protocol
Scaling the synthesis requires careful control over key parameters to ensure safety, consistency, and efficiency. The following sections detail these parameters and provide a step-by-step industrial protocol.
Critical Process Parameters
The optimization of the following parameters is crucial for a successful and safe industrial run. The values presented are based on established findings for achieving high yield and purity.[7]
| Parameter | Recommended Range | Rationale & Causality |
| Reactant Molar Ratio | Methacrylic Acid : Bromine = 1 : 1 to 1 : 1.5 | A slight excess of bromine can ensure complete conversion of the starting material. However, a large excess increases cost and waste treatment burden. |
| Solvent Ratio | Methacrylic Acid : Water (w/w) = 1:1 to 1:8 | Sufficient water is needed to maintain a stirrable slurry as the product forms. Higher dilution can aid in heat management but may reduce volumetric efficiency. |
| Reaction Temperature | 50°C to 100°C | Higher temperatures (90-100°C) lead to faster reaction times (1-2h). Lower temperatures (50°C) require longer reaction times (up to 5h) but can offer better control over the exothermic process. |
| Bromine Addition Rate | 2.4 – 7.5 g/min (scaled appropriately) | The reaction is exothermic. A controlled, dropwise addition is critical to manage heat evolution and prevent runaway reactions. The rate must be adjusted based on reactor size and cooling capacity. |
| Crystallization Temp. | 0°C to 5°C | Lower temperatures maximize the precipitation of the product from the aqueous mother liquor, thereby increasing the isolated yield. |
Detailed Industrial Synthesis Protocol
This protocol is designed for a nominal batch size and should be scaled by qualified chemical engineers according to specific plant equipment and safety systems.
Equipment:
-
Glass-lined or similarly corrosion-resistant reactor with reflux condenser, overhead stirrer, and temperature control unit (heating/cooling).
-
Calibrated dosing pump for bromine addition.
-
Scrubber system charged with a neutralizing agent (e.g., sodium bisulfite or sodium hydroxide solution) to handle bromine vapors and emergency vents.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Materials:
-
Methacrylic Acid (≥99% purity)
-
Liquid Bromine
-
Deionized Water
-
Cold Deionized Water (for washing)
Step-by-Step Procedure:
-
Reactor Charging: Charge the reactor with deionized water and methacrylic acid according to the selected solvent ratio (e.g., a 1:2 mass ratio).
-
Heating: Begin agitation and heat the mixture to the target reaction temperature (e.g., 95°C).
-
Bromine Addition: Once the temperature is stable, begin the controlled, dropwise addition of liquid bromine via the dosing pump. The reactor vent must be connected to the caustic scrubber system throughout this process. Monitor the internal temperature and cooling system closely to maintain the setpoint.
-
Reaction: After the bromine addition is complete, continue to stir the mixture at the reaction temperature for the prescribed duration (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Cooling and Crystallization: Cool the reaction mixture down to a temperature between 0°C and 5°C. The product will precipitate as a solid. Hold at this temperature for a sufficient time to maximize crystal growth.
-
Isolation: Transfer the resulting slurry to the filtration unit. Filter the solid product, separating it from the mother liquor.
-
Washing: Wash the filter cake with 2-3 portions of cold deionized water to remove residual mother liquor and impurities.
-
Drying: Dry the solid product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product is a light-yellow solid.[7]
Caption: Industrial workflow for this compound synthesis.
Quality Control and Analytical Methods
To ensure the final product meets specifications for use in drug development, a rigorous quality control (QC) program is essential.
-
Identification:
-
Melting Point: The melting point should be sharp and within the specified range (e.g., 46-48°C).[7]
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR): To confirm the molecular structure and absence of starting materials.
-
-
Purity:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting any process-related impurities. A purity of ≥99.5% is typically targeted.[7]
-
-
Residual Solvents: Although water is the solvent, analysis for residual organic solvents should be performed if any are used in cleaning or other steps.
Safety, Health, and Environmental (SHE) Considerations
The industrial handling of bromine requires stringent safety protocols due to its high toxicity, corrosivity, and reactivity.[8][9][10]
-
Material Handling:
-
Bromine: A highly corrosive and toxic substance. It should be stored in a dedicated, cool, well-ventilated area in corrosion-resistant containers.[9][10] All transfers should occur in a closed system or under local exhaust ventilation.
-
Acids/Product: The starting material and final product are corrosive and can cause severe skin burns and eye damage.[3]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Ventilation: All operations should be conducted in well-ventilated areas, preferably within a chemical fume hood or with local exhaust ventilation.[9]
-
Scrubbers: Emergency and process vents must be directed to a caustic scrubber to neutralize any released bromine vapors.[8]
-
Detection: Bromine gas detectors with alarms should be installed in storage and processing areas.[8][9]
-
-
Emergency Procedures:
-
Spills: Have spill kits with appropriate absorbents (e.g., dry sand, not combustible materials like sawdust) and neutralizing agents (e.g., sodium thiosulfate solution) readily available.[10]
-
First Aid: Eyewash stations and safety showers must be immediately accessible.[9][10] Any skin or eye contact requires immediate and prolonged flushing with water.
-
References
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- Hell-Volhard-Zelinsky Reaction - Alfa Chemistry.
- Hell-Volhard-Zelinsky Reaction - NROChemistry.
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- Hell–Volhard–Zelinsky halogen
- Bromine (Br2)
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- The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis.
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Application Notes & Protocols: 2,3-Dibromo-2-methylpropionic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide on the synthesis, handling, and application of 2,3-Dibromo-2-methylpropionic acid (CAS No: 33673-74-4) in the context of pharmaceutical research and development. We present a validated protocol for the synthesis of this key intermediate, discuss its strategic importance as a reactive building block, and outline its potential in the construction of complex molecular architectures relevant to active pharmaceutical ingredients (APIs), such as beta-lactam antibiotics.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor in their synthetic campaigns.
Strategic Overview: The Utility of a Dihalogenated Acid
This compound is a highly functionalized small molecule whose value in synthetic chemistry is derived from its dense arrangement of reactive sites. The presence of two bromine atoms on adjacent carbons, a carboxylic acid, and a quaternary stereocenter makes it a potent precursor for a variety of transformations.
-
Causality of Reactivity: The vicinal dibromide is primed for reactions such as elimination to form α,β-unsaturated systems, or reductive debromination. The tertiary bromide (at C2) and the primary bromide (at C3) exhibit differential reactivity, allowing for selective substitution. The carboxylic acid moiety serves as a handle for forming amides, esters, and other derivatives, which are foundational linkages in many pharmaceutical compounds. The methyl group at the C2 position provides steric influence that can direct the stereochemical outcome of subsequent reactions.
Its role as a synthetic intermediate for beta-lactam antibiotics highlights its industrial relevance.[1] The structural motifs accessible from this precursor are common in a range of biologically active molecules.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,3-dibromo-2-methylpropanoic acid | PubChem[2] |
| CAS Number | 33673-74-4 | ECHA[2] |
| Molecular Formula | C₄H₆Br₂O₂ | PubChem[2] |
| Molecular Weight | 245.90 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | N/A |
GHS Hazard Information and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
GHS Classification:
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[3]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Spill & First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[3]
-
Spills: Clean up spills immediately using dry, inert absorbent material. Avoid generating dust. Place waste in a suitable, labeled container for disposal according to local regulations.[5]
-
Synthesis Protocol: this compound
The most direct and environmentally conscious method for synthesizing this precursor is through the bromination of methacrylic acid in an aqueous medium.[1] This approach avoids the use of volatile organic solvents, enhancing the safety and green profile of the synthesis.
Reaction Scheme
Caption: Bromination of methacrylic acid to yield the target compound.
Materials and Equipment
-
Methacrylic acid (≥99%)
-
Bromine (≥99.5%)
-
Deionized water
-
Three-necked round-bottom flask
-
Stirrer (magnetic or overhead)
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Ice bath
-
Büchner funnel and vacuum flask
Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies.[1][4]
-
Setup: Assemble a three-necked flask with a stirrer, a dropping funnel, and a condenser.
-
Dissolution: In the flask, dissolve methacrylic acid (e.g., 40g, 0.465 mol) in water (e.g., 160ml). The ratio of acid to water can be optimized.[1]
-
Heating: Begin stirring and heat the solution to the target reaction temperature (e.g., 75 °C).[1]
-
Bromine Addition: Slowly add bromine (e.g., 74.4g, 0.465 mol) dropwise from the dropping funnel over approximately 30-60 minutes.
-
Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a runaway reaction. The temperature should be carefully monitored and maintained.
-
-
Reaction: After the addition is complete, continue stirring the reaction at the set temperature for 1-5 hours to ensure the reaction goes to completion.[1]
-
Crystallization: Once the reaction is complete, cool the crude product solution in an ice bath (below 5 °C) to induce crystallization of the product.[1][4]
-
Trustworthiness: This step serves as the initial purification, as the product has lower solubility in cold water compared to impurities or unreacted starting material.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1][4]
-
Washing: Wash the filtered solid with several portions of cold water (2-3 times) to remove any residual mother liquor and water-soluble impurities.[1][4]
-
Drying: Dry the purified solid in a vacuum desiccator or a vacuum oven at a low temperature to obtain the final product.
Reaction Parameter Optimization
High yields (up to 99%) have been reported by optimizing the following parameters.[1]
| Parameter | Range | Optimal (Example) | Rationale |
| Molar Ratio (Acid:Bromine) | 1:1 to 1:3 | 1:1 to 1:1.5 | A slight excess of bromine can ensure full conversion, but a 1:1 ratio is often sufficient and more atom-economical. |
| Mass Ratio (Acid:Water) | 1:1 to 1:8 | 1:4 | Affects the solubility of reactants and the crystallization of the product. |
| Reaction Temperature | 50 °C to 100 °C | 90-100 °C | Higher temperatures increase the reaction rate, reducing the required time. |
| Reaction Time | 1h to 5h | 1-2h | Dependent on temperature; higher temperatures require shorter reaction times. |
Application in Pharmaceutical Synthesis: A Conceptual Workflow
While specific, proprietary synthetic routes are seldom published in full detail, the utility of this compound can be demonstrated through a conceptual workflow. Its structure allows it to serve as a linchpin, connecting different fragments or introducing specific functionalities required for biological activity.
Caption: Potential synthetic pathways originating from the precursor.
This diagram illustrates the strategic options available to a medicinal chemist. For instance, the carboxylic acid can first be converted to an amide (Node B). Subsequently, an intramolecular cyclization (Node E) could be triggered by reacting one of the bromine atoms, a common strategy in synthesizing heterocyclic scaffolds like those in beta-lactam antibiotics. Alternatively, selective substitution of one bromide followed by further modification (Node C to F) allows for the attachment of different pharmacophoric groups.
References
- PubChem. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. National Center for Biotechnology Information.
- van Zyl, E. F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of methaqualone/mecloqualone. UNODC.
- van Zyl, E.F. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. ResearchGate.
- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- PubMed. (1978). Synthesis of methaqualone and its diphasic titration in pure and tablet forms. National Library of Medicine.
Sources
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- 2. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dibromo-2-methylpropionic Acid
Welcome to the technical support center for the synthesis of 2,3-dibromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method involves the electrophilic addition of bromine across the double bond of methacrylic acid. While seemingly straightforward, this reaction can present challenges that may lead to suboptimal yields and product impurity. This guide provides a comprehensive resource to navigate these potential issues, ensuring a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture remains brown even after the specified reaction time. What does this indicate?
A persistent brown color indicates the presence of unreacted bromine.[1][2] This could be due to several factors, including an insufficient amount of the limiting reagent (methacrylic acid), a reaction temperature that is too low, or poor mixing that prevents the reactants from interacting effectively.
Q2: The yield of my reaction is consistently low. What are the most likely causes?
Low yields can stem from a variety of issues. Common culprits include incomplete reaction, loss of product during workup and purification, or the occurrence of side reactions. It is also possible that the bromine has been lost due to evaporation if the reaction is run at a high temperature without a condenser.
Q3: My final product is a yellow or brownish solid instead of the expected white to light yellow crystals. What causes this discoloration?
Discoloration in the final product is often due to the presence of trapped bromine or other colored impurities. This can result from using an excess of bromine that is not quenched or washed out during the workup, or from side reactions that produce colored byproducts.
Q4: I'm having trouble crystallizing the product from water; it's "oiling out." What should I do?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of crystals.[3] This is often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also lower the melting point of the product, contributing to this issue.
In-Depth Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Symptoms:
-
The characteristic brown color of bromine persists throughout the reaction.[1][2]
-
Analysis of the crude product (e.g., by NMR) shows a high percentage of unreacted methacrylic acid.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Incorrect Stoichiometry | An excess of bromine relative to methacrylic acid will result in unreacted bromine. Conversely, an excess of methacrylic acid will lead to incomplete conversion of the starting material. | Carefully verify the molar equivalents of both reactants. A slight excess of bromine (e.g., 1.05 to 1.1 equivalents) is sometimes used to ensure complete consumption of the methacrylic acid, but a large excess should be avoided. |
| Low Reaction Temperature | The rate of electrophilic addition is temperature-dependent. If the temperature is too low, the reaction will be sluggish and may not go to completion within the allotted time.[4] | Ensure the reaction mixture is maintained within the recommended temperature range (50-100°C) as specified in established protocols.[5] Use a temperature-controlled heating mantle and a thermometer to monitor the internal temperature. |
| Poor Mixing | In a heterogeneous or viscous reaction mixture, inefficient stirring can lead to localized areas of high and low reactant concentrations, hindering the reaction. | Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous and uniform mixing of the reaction components. |
| Deactivated Bromine | Although less common, exposure of bromine to certain contaminants or prolonged storage in a poorly sealed container can potentially reduce its reactivity. | Use a fresh bottle of bromine or one that has been properly stored. |
Problem 2: Product Discoloration (Yellow to Brown Solid)
Symptoms:
-
The isolated solid product has a noticeable yellow or brown tint.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Trapped Bromine | Elemental bromine has a strong brown color. If not fully reacted or removed during workup, it can be adsorbed onto the solid product. | After the reaction is complete, consider adding a quenching agent like a small amount of sodium thiosulfate solution to react with any excess bromine until the color disappears. Ensure thorough washing of the crude product with cold water during filtration. |
| Side Reaction Byproducts | At higher temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of colored impurities. | Maintain strict control over the reaction temperature and time. Monitor the reaction progress and stop it once the starting material is consumed. |
| Oxidation | Although less likely under these conditions, oxidation of the product or impurities could lead to colored species. | Running the reaction under an inert atmosphere (e.g., nitrogen) can be considered, although it is not typically necessary for this synthesis. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product "oils out" during crystallization from water.
-
Crystallization is very slow or does not occur.
-
The purified product still shows impurities by analysis.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Suggested Solutions |
| Supersaturation and Rapid Cooling | If the solution is too concentrated or cooled too quickly, the product may separate as a liquid (oil) because the temperature is still above its melting point.[3] | To address oiling out, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly. Insulating the flask can promote slower cooling.[3] |
| Incomplete Crystallization | If the solution is not sufficiently concentrated or if the cooling is not cold enough, a significant amount of product may remain dissolved in the mother liquor. | If crystallization is slow, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure product can also induce crystallization. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. |
| Presence of Impurities | Impurities can inhibit crystallization or co-precipitate with the product, leading to lower purity. A common impurity in aqueous bromination is the corresponding bromohydrin.[6][7] | If the product is highly impure, consider an alternative purification method such as recrystallization from a different solvent system or column chromatography before attempting crystallization from water. To minimize bromohydrin formation, avoid a large excess of water and maintain the reaction temperature as specified. |
Experimental Protocols & Mechanisms
Synthesis of this compound
This protocol is adapted from a patented procedure and is provided as a reference.[5]
Materials:
-
Methacrylic acid
-
Bromine
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add methacrylic acid and water (a mass ratio of 1:1 to 1:8 is suggested).[5]
-
Heat the aqueous solution of methacrylic acid to the desired reaction temperature (50-100°C) with stirring.[5]
-
Slowly add bromine (1 to 1.5 molar equivalents relative to methacrylic acid) to the reaction mixture via the dropping funnel over a period of time (e.g., 30 minutes).[5]
-
After the addition is complete, continue to stir the mixture at the reaction temperature for 1 to 5 hours.[5] The disappearance of the bromine color indicates the reaction is proceeding.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to below 5°C to induce crystallization.[5]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water 2-3 times to remove any residual acid and salts.[5]
-
Dry the product to obtain this compound.
Reaction Mechanism
The synthesis proceeds via an electrophilic addition of bromine to the alkene.
Caption: Electrophilic addition of bromine to methacrylic acid.
The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. This results in the formation of a cyclic bromonium ion intermediate. The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an anti-addition, leading to the formation of the vicinal dibromide.[8]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data (Reference)
Authenticating the final product is critical. Below are typical spectroscopic data for similar brominated carboxylic acids. Note that obtaining a clean spectrum for the specific target molecule is recommended for confirmation.
-
¹H NMR: Protons on the carbon bearing the bromine atoms will be shifted downfield. The carboxylic acid proton will appear as a broad singlet, typically far downfield.
-
¹³C NMR: The carbons bonded to bromine will be shifted downfield. The carbonyl carbon will also be prominent. For 2-methylpropanoic acid, the carbonyl carbon appears around 180 ppm, the tertiary carbon at ~40 ppm, and the methyl carbons at ~20 ppm.[9] Bromination will cause significant shifts in these values.
-
IR Spectroscopy: Key peaks will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretches (typically in the fingerprint region, 500-700 cm⁻¹).
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution - ResearchG
- 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). (URL: [Link])
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution - Zenodo. (URL: [Link])
- Bromine test - Wikipedia. (URL: [Link])
- Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC - NIH. (URL: [Link])
- 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem. (URL: [Link])
- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (URL: [Link])
- How green is your bromination reaction?
- O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder. (URL: [Link])
- Why does the color disappear when bromine reacts with an alkene? - Quora. (URL: [Link])
- Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (URL: [Link])
- bromohydrin form
- Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286 - PubChem. (URL: [Link])
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem. (URL: [Link])
- Bromohydrin Formation of Alkenes with Br₂ and H₂O - OrgoSolver. (URL: [Link])
- Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PubMed. (URL: [Link])
- this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid. im studying for a test and dont get this at all... please help!! - Chegg. (URL: [Link])
- Bromohydrin synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
- 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- Bromination of α,β-unsaturated ketones by an electrochemical procedure - RSC Publishing. (URL: [Link])
- METHYL α-(BROMOMETHYL)ACRYLATE - Organic Syntheses Procedure. (URL: [Link])
- 2,3-Dibromo-3-phenylpropionic acid - PMC - NIH. (URL: [Link])
- A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl) - Organic Chemistry Portal. (URL: [Link])
- Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid - MDPI. (URL: [Link])
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed. (URL: [Link])
- Graft Copolymerization of Methacrylic Acid, Acrylic Acid and Methyl Acrylate onto Styrene–Butadiene Block Copolymer - e-Public
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- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Purification of crude 2,3-Dibromo-2-methylpropionic acid
An in-depth guide to navigating the common challenges and questions that arise during the purification of 2,3-Dibromo-2-methylpropionic acid. This guide is structured to provide immediate, actionable solutions and deeper insights for researchers and drug development professionals.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.[1] Its purity is paramount, as residual impurities such as unreacted starting materials (methacrylic acid, bromine) or by-products can lead to downstream reaction failures, introduce contaminants into the final active pharmaceutical ingredient (API), and complicate regulatory approval processes. This guide provides a systematic approach to troubleshooting common purification issues and answers frequently asked questions to ensure a high-purity final product.
Core Purification Workflow: Recrystallization
The most common and effective method for purifying crude this compound is recrystallization. This technique leverages differences in solubility between the desired compound and impurities in a given solvent system. The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point. Upon slow cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. A general protocol involves dissolving the crude solid in a minimal amount of hot solvent, filtering out any insoluble impurities while hot, allowing the solution to cool slowly to form crystals, and then isolating the crystals by filtration.[2]
Sources
Technical Support Center: Synthesis of 2,3-Dibromo-2-methylpropionic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dibromo-2-methylpropionic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a significant amount of an impurity alongside my desired this compound. What is the likely identity of this byproduct?
The most common byproduct in the synthesis of this compound, especially when using aqueous media, is 3-bromo-2-hydroxy-2-methylpropanoic acid . This species, often referred to as a bromohydrin, arises from the participation of water as a nucleophile in the reaction mechanism.
The synthesis of this compound typically proceeds via the electrophilic addition of bromine (Br₂) to the double bond of methacrylic acid.[1][2] The reaction initiates with the formation of a cyclic bromonium ion intermediate. In an aqueous environment, water molecules can compete with the bromide ion (Br⁻) to attack this intermediate. Nucleophilic attack by water results in the formation of the bromohydrin byproduct, whereas attack by the bromide ion yields the desired dibromo product.[3]
dot graph "Bromohydrin_Formation_Byproduct" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Methacrylic_Acid [label="Methacrylic Acid"]; Bromine [label="Br₂"]; Bromonium_Ion [label="Cyclic Bromonium Ion\nIntermediate", fillcolor="#EA4335"]; Bromide_Ion [label="Br⁻"]; Water [label="H₂O"]; Dibromo_Product [label="this compound\n(Desired Product)", fillcolor="#34A853"]; Bromohydrin_Byproduct [label="3-bromo-2-hydroxy-2-methylpropanoic acid\n(Byproduct)", fillcolor="#FBBC05"];
Methacrylic_Acid -> Bromonium_Ion [label="+ Br₂"]; Bromonium_Ion -> Dibromo_Product [label="+ Br⁻"]; Bromonium_Ion -> Bromohydrin_Byproduct [label="+ H₂O"]; } Caption: Formation of the desired product and the bromohydrin byproduct.
Q2: How can I minimize the formation of the bromohydrin byproduct?
Minimizing the formation of 3-bromo-2-hydroxy-2-methylpropanoic acid hinges on favoring the nucleophilic attack of the bromide ion over water. Several experimental parameters can be adjusted to achieve this:
-
Solvent Choice: While water is a common and environmentally benign solvent, its presence is the primary reason for bromohydrin formation.[4] If feasible for your experimental setup, consider using a non-aqueous, aprotic solvent such as dichloromethane or carbon disulfide. However, be mindful of the toxicity and environmental impact of these solvents.
-
Concentration of Bromide Ions: Increasing the concentration of bromide ions in the reaction mixture can kinetically favor the formation of the dibromo product. This can be achieved by adding a soluble bromide salt, such as sodium bromide (NaBr), to the reaction. The increased concentration of Br⁻ will outcompete the water molecules for the attack on the bromonium ion intermediate.
-
Temperature Control: The reaction temperature can influence the selectivity of the bromination. A Chinese patent suggests a reaction temperature range of 50-100°C for the synthesis in an aqueous solution.[4] While higher temperatures generally increase the reaction rate, they can also affect the solubility of reactants and the relative rates of competing reaction pathways. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions that maximizes the yield of the desired product while minimizing byproduct formation.
| Parameter | Recommendation for Minimizing Bromohydrin | Rationale |
| Solvent | Use of a non-aqueous, aprotic solvent (e.g., CH₂Cl₂) if possible. | Prevents water from acting as a nucleophile. |
| Bromide Ion Concentration | Increase the concentration of Br⁻ by adding a soluble bromide salt (e.g., NaBr). | Favors the kinetic pathway to the desired dibromo product. |
| Temperature | Optimize within the 50-100°C range through small-scale trials. | Temperature can affect reaction rates and selectivity.[5] |
Q3: My yield of this compound is consistently low, even after addressing the bromohydrin byproduct. Could other side reactions be occurring?
While bromohydrin formation is the most prominent side reaction, other possibilities should be considered, particularly under certain conditions:
-
Incomplete Reaction: The bromination reaction may not have gone to completion. Ensure that the molar ratio of bromine to methacrylic acid is appropriate, typically ranging from 1:1 to 1.5:1.[4] Also, allow for sufficient reaction time as indicated in established protocols.
-
Decarboxylation: Although less common for β-halocarboxylic acids compared to β-keto acids, decarboxylation (the loss of CO₂) can potentially occur, especially at elevated temperatures.[6][7][8] This would lead to the formation of 1,2-dibromo-2-methylpropane. If you are using high reaction temperatures, consider if this side reaction might be contributing to the low yield.
dot graph "Potential_Side_Reactions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Methacrylic Acid + Br₂"]; Desired_Pathway [label="Electrophilic Addition", fillcolor="#34A853"]; Desired_Product [label="this compound"]; Byproduct_Pathway_1 [label="Incomplete Reaction", fillcolor="#FBBC05"]; Unreacted_SM [label="Unreacted Methacrylic Acid"]; Byproduct_Pathway_2 [label="Decarboxylation (High Temp.)", fillcolor="#EA4335"]; Decarboxylation_Product [label="1,2-dibromo-2-methylpropane + CO₂"];
Start -> Desired_Pathway; Desired_Pathway -> Desired_Product; Start -> Byproduct_Pathway_1; Byproduct_Pathway_1 -> Unreacted_SM; Desired_Product -> Byproduct_Pathway_2; Byproduct_Pathway_2 -> Decarboxylation_Product; } Caption: Potential pathways leading to the desired product and byproducts.
Q4: What is the best way to purify the crude this compound?
The most common and effective method for purifying this compound is recrystallization .
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A common solvent system for the recrystallization of similar dibrominated carboxylic acids is a mixture of ethanol and water.[9] You can also explore other solvent systems where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at lower temperatures.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. The slow cooling process encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Characterization: The purity of the final product can be confirmed by techniques such as melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR). The ¹H NMR spectrum of the purified product should show the absence of signals corresponding to the bromohydrin byproduct or other impurities.
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
- Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. (URL: [Link])
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (URL: [Link])
- Decarboxyl
- Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (URL: [Link])
- (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem. (URL: [Link])
- Decarboxyl
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution - Zenodo. (URL: [Link])
- Reactivity: Decarboxyl
- Decarboxylation of Beta Carboxylic Acids - YouTube. (URL: [Link])
- (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem. (URL: [Link])
- Transformation of the Bromine End Group into Thiol in (Meth)
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
- Bromohydrin synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
- The effect of reaction temperature towards selectivity to acrylic acid...
- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (URL: [Link])
- proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: [Link])
- 9.1.2. A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid and the Use of Kinetic Studies to Probe into the Elimination Product When Treated with a Weak Base in Different Solvents - chem.ox.ac.uk - University of Oxford. (URL: [Link])
- (PDF)
- 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph - ResearchG
- and pH-Responsive Schizophrenic Copolymer Brush Coatings with Enhanced Temperature Response in Pure Water | ACS Applied Materials & Interfaces - ACS Public
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed. (URL: [Link])
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- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Decarboxylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dibromo-2-methylpropionic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,3-dibromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we delve into the critical parameter of reaction temperature, explaining the causality behind experimental choices to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of methacrylic acid. The reaction is typically performed in an aqueous solution.
Q2: A patent (CN101560147A) suggests a broad reaction temperature range of 50°C to 100°C.[1] What is the optimal temperature to maximize both yield and purity?
The optimal temperature is a trade-off between reaction rate and the formation of impurities. While higher temperatures accelerate the reaction, they can also promote side reactions. For the highest purity, it is advisable to start at the lower end of this range (50-60°C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased. For maximizing yield in a shorter reaction time, a temperature of 90-100°C has been reported to be effective.[1]
Q3: My reaction mixture is turning dark brown, and I'm observing gas evolution. What is happening?
This is likely due to side reactions, particularly at higher temperatures. One common side reaction is decarboxylative bromination, where the carboxylic acid group is lost as carbon dioxide, leading to the formation of brominated byproducts. Elevated temperatures can promote this decomposition.
Q4: I am getting a low yield of the desired product. What are the potential causes related to temperature?
Low yields can be attributed to several factors:
-
Incomplete Reaction: If the temperature is too low, the reaction may not go to completion within the given timeframe.
-
Side Reactions: Excessively high temperatures can lead to the formation of various side products, thus reducing the yield of the desired this compound.
-
Loss During Workup: If the product is not fully crystallized upon cooling, it can be lost in the mother liquor. Ensure the solution is sufficiently cooled before filtration.
Q5: How can I monitor the progress of the reaction?
The disappearance of the reddish-brown color of bromine is a good visual indicator that the reaction is proceeding. For more quantitative analysis, techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low Yield | Reaction temperature is too low, leading to an incomplete reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage. |
| Reaction temperature is too high, causing significant side reactions. | Lower the reaction temperature to the 50-70°C range. Consider a longer reaction time at a lower temperature. | |
| Low Purity (presence of multiple spots on TLC) | High reaction temperature promoting the formation of byproducts. | Reduce the reaction temperature. A slower, more controlled reaction at a lower temperature often leads to higher purity. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of starting material or product at elevated temperatures. | Immediately lower the reaction temperature. If the darkening is severe, it may be necessary to restart the reaction at a lower temperature. |
| Product Fails to Crystallize Upon Cooling | The concentration of the product in the solution is too low, potentially due to incomplete reaction or significant side reactions. | If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. If side reactions are the issue, optimize the temperature as described above. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described in patent CN101560147A.[1]
Materials:
-
Methacrylic acid
-
Bromine
-
Deionized water
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add methacrylic acid and deionized water (a 1:1 to 1:8 mass ratio of methacrylic acid to water can be used).[1]
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) with stirring.
-
Slowly add bromine dropwise to the reaction mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to avoid a buildup of unreacted bromine. A typical addition rate is 2.4-7.5 g/minute .[1]
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for 1 to 5 hours.[1] The reaction is complete when the bromine color has disappeared.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water 2-3 times to remove any remaining impurities.[1]
-
Dry the product to obtain this compound.
Data Presentation: Temperature Effects on Synthesis
| Reaction Temperature (°C) | Expected Reaction Rate | Anticipated Yield | Anticipated Purity | Potential for Side Reactions |
| 50-70 | Slower | Moderate to High | High | Low |
| 70-90 | Moderate | High | Moderate to High | Moderate |
| 90-100 | Fast | High | Moderate | High |
Reaction Mechanism and Temperature Influence
The synthesis of this compound proceeds via an electrophilic addition mechanism. The pi electrons of the alkene in methacrylic acid attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, opening the ring to form the vicinal dibromide.
Caption: Reaction pathway for the synthesis of this compound and the influence of high temperature on side product formation.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound, with a focus on reaction temperature.
References
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. (2025, August 7).
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Zenodo. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents. (n.d.).
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem. (n.d.).
- Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons. (n.d.).
- Stereochemistry of bromine addition - YouTube. (2021, January 2). [Link]
- Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid - MDPI. (2023, April 25). [Link]
- Bromine Addition to trans-Cinnamic Acid: Lab Experiment - Studylib. (n.d.).
- Spectroscopic and Thermal Investigations on Methyl Methacrylate – co – Methacrylic Acid Copolymer - ResearchGate. (n.d.).
Sources
Technical Support Center: Challenges in the Crystallization of 2,3-Dibromo-2-methylpropanoic Acid
Welcome to the technical support guide for the crystallization of 2,3-Dibromo-2-methylpropanoic acid (CAS: 33673-74-4). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. Given its structure—a short-chain carboxylic acid with two bulky, electronegative bromine atoms—this molecule presents specific hurdles, including a propensity for oiling out and sensitivity to impurities. This guide provides in-depth, cause-and-effect explanations and validated protocols to navigate these issues effectively.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the crystallization of 2,3-Dibromo-2-methylpropanoic acid in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Expert Analysis: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[1][2] This is a frequent challenge with 2,3-Dibromo-2-methylpropanoic acid and typically occurs for two primary reasons:
-
Low Melting Point: The compound's melting point may be lower than the temperature of the solution at the point of supersaturation. As the solution cools, it becomes saturated while still warm enough to melt the solute, causing it to precipitate as a liquid.[1][3]
-
Presence of Impurities: Impurities, such as unreacted starting materials from its synthesis[4] or side products, can significantly depress the melting point of the target compound.[1][3] These impurities are often more soluble in the liquid solute than in the crystallization solvent, leading them to concentrate in the oil droplets and hinder lattice formation.[1][2]
An oiled-out substance rarely solidifies into a pure crystalline material, often forming an amorphous glass that traps impurities.[2]
Troubleshooting Protocol:
If you observe oiling out, the immediate goal is to redissolve the oil and create conditions that favor ordered crystal nucleation over liquid-liquid phase separation.
-
Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary solvent (e.g., 10-20% additional volume) until the oil fully redissolves. This reduces the saturation temperature, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[1]
-
Drastically Slow the Cooling Rate: Rapid cooling is a major cause of oiling out. Once the solution is clear, insulate the flask to ensure extremely slow cooling. You can place it in a large beaker of hot water or a dewar and allow it to cool to room temperature over several hours before moving it to a refrigerator.
-
Lower the Crystallization Temperature: Consider using a solvent with a lower boiling point. If you are using a solvent like ethanol, switching to methanol or a mixture might allow the entire process to run at a lower temperature, staying below the melting point of your compound.
-
Pre-Purification: If oiling persists, it is likely due to significant impurities.[5][6] Before attempting recrystallization, consider a preliminary purification step. If colored impurities are present, a hot filtration with a small amount of activated charcoal can be effective.[1][7] Alternatively, a rapid silica plug filtration can remove baseline impurities.
Diagram: Troubleshooting Workflow for Oiling Out
Caption: Decision tree for addressing oiling out during crystallization.
Q2: No crystals are forming, even after extended cooling. What should I do?
Expert Analysis: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of the initial crystal seeds) is too high. Your compound may be too soluble in the chosen solvent, or there may be no sites to initiate crystal growth.
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[1]
-
Introduce a Seed Crystal: If you have a small amount of solid material (even if impure), add a tiny speck to the cold solution. A seed crystal bypasses the initial nucleation barrier and provides a template for further growth.[1] If no solid is available, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of amorphous solid, and then re-introduce the rod into the solution.[1]
-
Increase Concentration via Evaporation: If the solution is clear and stable, your compound is likely too soluble. Allow the solvent to evaporate slowly by passing a gentle stream of nitrogen or air over the surface or by covering the flask with perforated film. This will gradually increase the concentration until supersaturation is achieved.
-
Utilize an Anti-Solvent: Introduce a second solvent in which your compound is insoluble (an "anti-solvent"). This should be done carefully. Add the anti-solvent dropwise to the clear solution at room temperature, swirling after each addition, until persistent cloudiness appears. Then, add a few drops of the original solvent to redissolve the precipitate and allow the system to stand undisturbed. This technique, also known as liquid diffusion, is a reliable way to induce crystallization.
Diagram: Workflow for Inducing Crystallization
Caption: Step-by-step methods for initiating crystal growth.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,3-Dibromo-2-methylpropanoic acid to consider for crystallization?
Answer: Understanding the physicochemical properties is critical for designing a successful crystallization protocol.
| Property | Value | Implication for Crystallization |
| Molecular Formula | C₄H₆Br₂O₂ | The presence of two bromine atoms and a carboxylic acid group makes the molecule polar and capable of hydrogen bonding. |
| Molecular Weight | ~245.90 g/mol [8][9] | A relatively small molecule, which can sometimes present challenges in forming stable, ordered lattices. |
| Boiling Point | ~266 °C at 760 mmHg[9] | High boiling point suggests strong intermolecular forces. However, decomposition may occur at this temperature. |
| Melting Point | Not well-documented.[10] | The lack of a reported melting point is a significant finding. It suggests the compound may have a low melting point or decompose upon melting, increasing the risk of oiling out.[1][2] |
| Appearance | Likely a solid or high-boiling liquid. | If starting material is an oil at room temperature, crystallization will require careful selection of conditions to induce solidification. |
Q2: How do I select an appropriate solvent system?
Answer: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For a carboxylic acid like this one, polar protic or polar aprotic solvents are good starting points.[11]
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar protic solvents that can hydrogen bond with the carboxylic acid group, often providing good solubility at high temperatures. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve the compound without interfering with the carboxylic acid's own hydrogen bonding. Can be highly volatile. |
| Esters | Ethyl Acetate | Medium polarity, good for compounds that are too soluble in alcohols. |
| Hydrocarbons | Heptane, Hexane, Toluene | Nonpolar solvents. Unlikely to be a primary solvent but excellent as anti-solvents to induce precipitation from a more polar solution.[12] |
| Water | Water | The compound is synthesized in an aqueous solution, suggesting some water solubility.[4] It can be used as a primary solvent or as part of a co-solvent system (e.g., Ethanol/Water). |
Recommended Protocol for Solvent Screening:
-
Place ~10-20 mg of your compound into several small test tubes.
-
Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it is likely too soluble.
-
If it is poorly soluble at room temperature, heat the mixture gently. If it dissolves readily upon heating, it is a good candidate.
-
Cool the successful candidates to 0-4 °C. The best solvent will be the one that produces a high yield of crystalline solid, not an oil or amorphous precipitate.
Q3: What is polymorphism and is it a concern for this compound?
Answer: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][14] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can affect a drug's bioavailability.[15]
Carboxylic acids are well-known to exhibit polymorphism because they can form different hydrogen-bonding patterns, such as dimers or one-dimensional chains (catemers).[16] The presence of halogen atoms can introduce additional, weaker halogen-halogen or halogen-oxygen interactions, further diversifying the possible packing arrangements. Therefore, it is highly probable that 2,3-Dibromo-2-methylpropanoic acid can form multiple polymorphs. It is crucial to maintain consistent crystallization conditions (solvent, cooling rate, temperature) to ensure the same polymorph is produced between batches.
Q4: What analytical techniques should I use to characterize my final product?
Answer: Proper characterization is essential to confirm the identity, purity, and crystalline form of your material.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and assesses purity by identifying signals from residual solvents or other impurities.
-
Melting Point Analysis: A sharp melting point range (e.g., < 1 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities or a mixture of polymorphs.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. A pattern with sharp peaks confirms the material is crystalline, and the pattern itself is a fingerprint for a specific polymorph. An amorphous solid will show a broad halo with no sharp peaks.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
References
- Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chemistry For Everyone. (2025). How Do Impurities Affect Crystal Structures? YouTube.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing.
- ResearchGate. (2025). Impact of impurities on crystal growth.
- Protheragen. (2024). Understanding Oiling-Out in Crystallization Processes.
- Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
- CrystEngComm. (n.d.). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. RSC Publishing.
- Semantic Scholar. (2009). Pressure-controlled aggregation in carboxylic acids. A case study on the polymorphism of bromochlorofluoroacetic acid.
- PubChem. (n.d.). 2,3-Dibromo-2-methylpropanoic acid.
- National Institutes of Health (NIH). (2018). Survey and analysis of crystal polymorphism in organic structures. PMC.
- Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
- Google Patents. (n.d.). KR20010079823A - Method for crystallising carboxylic acid.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Chemsrc. (n.d.). 2,3-Dibromo-2-methylpropanoic acid.
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- Wikipedia. (n.d.). Crystal polymorphism.
- ChemSynthesis. (n.d.). 2,3-dibromo-2-methylpropanoic acid.
- PubChem. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate.
- National Institutes of Health (NIH). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
- ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- ChemBK. (2024). 2-Bromo-2-methylpropanoic acid.
- CP Lab Safety. (n.d.). 2,3-Dibromo-2-methylpropanoic acid, 95% Purity, C4H6Br2O2, 10 grams.
- PubChem. (n.d.). 3,3-Dibromo-2-methylpropanoic acid.
- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
- Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
- Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
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- 5. youtube.com [youtube.com]
- 6. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 8. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4 | Chemsrc [chemsrc.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. unifr.ch [unifr.ch]
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- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. gexinonline.com [gexinonline.com]
- 16. [PDF] Pressure-controlled aggregation in carboxylic acids. A case study on the polymorphism of bromochlorofluoroacetic acid | Semantic Scholar [semanticscholar.org]
How to remove impurities from 2,3-Dibromo-2-methylpropionic acid
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for the purification of 2,3-Dibromo-2-methylpropionic acid, focusing on common impurities and effective removal strategies. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is paramount for the success of subsequent reactions. The primary synthesis route involves the bromination of methacrylic acid in an aqueous medium. While seemingly straightforward, this reaction can yield several impurities that require systematic removal. This guide will walk you through the identification of these impurities and provide robust protocols for their elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities originating from the synthesis of this compound from methacrylic acid and bromine in an aqueous solution are:
-
Unreacted Starting Materials: Methacrylic acid and elemental bromine.
-
Bromohydrin Side-Product: 3-Bromo-2-hydroxy-2-methylpropanoic acid. This is formed when water, acting as a nucleophile, attacks the intermediate bromonium ion.[1][2][3]
-
Polymeric Byproducts: Poly(methacrylic acid) can form, especially if the reaction conditions are not carefully controlled.
Q2: My crude product has a persistent yellow or orange color. What is the likely cause and how can I remove it?
A2: A yellow or orange hue in your crude product is almost certainly due to the presence of unreacted elemental bromine (Br₂). Bromine has a characteristic reddish-brown color, and even trace amounts can discolor your product.
-
Removal Strategy: Unreacted bromine can be effectively quenched by washing the crude product with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents react with bromine to form colorless bromide salts. A detailed protocol is provided in the Troubleshooting Guide.
Q3: I've performed the synthesis, and after cooling, my product doesn't crystallize as expected. What could be the issue?
A3: Failure to crystallize can be due to several factors:
-
High Impurity Levels: Significant amounts of unreacted starting materials or the bromohydrin side-product can act as "crystallization inhibitors," disrupting the crystal lattice formation of the desired product.
-
Insufficient Cooling: Ensure the reaction mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) to induce crystallization.[4]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to initiate crystallization.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value (46-48 °C) is a good indicator of high purity.[4] Impurities will typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to detect and quantify any remaining impurities.
-
Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify even minor impurities. While specific methods for the free acid may require derivatization (e.g., to the methyl ester), these techniques offer high sensitivity and resolution.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to address common challenges encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
| Symptom | Probable Cause | Recommended Action |
| Oily residue after initial crystallization; Acrid odor. | Unreacted Methacrylic Acid: Due to its solubility in the aqueous mother liquor, some methacrylic acid may remain. | Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The methacrylic acid will be deprotonated and move into the aqueous layer. The desired product, being a weaker acid, will remain in the organic phase. Subsequently, acidify the aqueous layer and re-extract if you wish to recover the unreacted methacrylic acid. |
| Yellow to orange color in the crude product. | Unreacted Bromine: Incomplete reaction or use of excess bromine. | Reductive Quench: After the initial filtration of the crude product, wash the crystals with a cold, dilute aqueous solution of sodium thiosulfate until the color disappears. Follow with a wash of cold water to remove any residual salts. |
Issue 2: Contamination with Bromohydrin Side-Product
| Symptom | Probable Cause | Recommended Action |
| Lower than expected melting point; Broad melting point range; Difficulty in crystallization. | Formation of 3-Bromo-2-hydroxy-2-methylpropanoic acid: The aqueous reaction medium facilitates the formation of this side-product. The concentration of water as a nucleophile competes with the bromide ion in attacking the bromonium ion intermediate.[1][2][3][5] | Recrystallization: This is the most effective method for separating the desired dibromo product from the more polar bromohydrin. The difference in polarity and crystal packing ability allows for selective crystallization. A detailed recrystallization protocol is provided below. Multiple recrystallizations may be necessary for very high purity. |
Issue 3: Presence of Polymeric Byproducts
| Symptom | Probable Cause | Recommended Action |
| Gummy or insoluble material in the crude product. | Polymerization of Methacrylic Acid: This can be initiated by heat or radical species. | Filtration: Poly(methacrylic acid) is generally insoluble in the common organic solvents used for recrystallization of the desired product. During the dissolution step of recrystallization, the polymeric material will remain as an insoluble solid and can be removed by hot filtration. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove unreacted starting materials and the bromohydrin side-product.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Solvent Selection:
-
Primary Choice: Deionized water. The patent for the synthesis of this compound specifies crystallization from water.[4]
-
Alternative Solvents: If recrystallization from water is not effective, consider a mixed solvent system. Based on the solubility of similar compounds, a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane) can be effective. Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (near its boiling point) while stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (such as polymeric material) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference/Comment |
| Melting Point (Pure) | 46-48 °C | [4] |
| Recrystallization Solvent (Primary) | Water | [4] |
| Cooling Temperature | 0-5 °C | [4] |
Logical Relationships in Impurity Formation
The following diagram illustrates the reaction pathways leading to the desired product and the primary bromohydrin impurity.
Caption: Reaction pathways for the formation of the desired product and the bromohydrin impurity.
References
- Chemistry LibreTexts. (2024, July 30). 8.
- Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. [Link]
- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Master Organic Chemistry. (2013, March 15).
- OrgoSolver. (n.d.). Bromohydrin Formation of Alkenes with Br₂ and H₂O. [Link]
Sources
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- 4. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and degradation of 2,3-Dibromo-2-methylpropionic acid
Welcome to the technical support center for 2,3-Dibromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and use of this reagent. As a key building block in various synthetic pathways, understanding its stability and degradation is crucial for reproducible and successful experimental outcomes.
This resource is structured to address specific problems in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a step-by-step troubleshooting workflow and an explanation of the potential root causes.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: I am using this compound in a reaction, but I am observing highly variable yields, and in some cases, the reaction fails to proceed to completion. What could be the cause?
Answer:
Inconsistent or failed reactions involving this compound often stem from the degradation of the starting material. This compound is susceptible to degradation, particularly through dehydrobromination, which can be initiated by bases or heat.
Troubleshooting Workflow:
-
Assess the Purity of the Starting Material:
-
Recommendation: Before use, and especially if the container has been opened multiple times, verify the purity of your this compound.
-
Method: A simple melting point determination can be a quick check. The reported melting point is in the range of 46-48°C.[1] A broad or depressed melting point suggests the presence of impurities. For a more quantitative assessment, utilize ¹H NMR or a stability-indicating HPLC method.
-
Expected Impurities: Look for the presence of 2-bromo-2-methyl-acrylic acid, a potential dehydrobromination product.[2]
-
-
Evaluate Reaction Conditions:
-
Base Sensitivity: this compound is a vicinal dibromide and can undergo base-mediated E2 elimination to form an unsaturated product.[3] Even weak bases can promote this degradation.
-
Action: If your reaction involves a base, consider adding it slowly at a low temperature. If possible, use a non-nucleophilic base to minimize substitution side reactions.
-
-
Thermal Stress: Elevated temperatures can accelerate degradation.
-
Action: Run your reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
-
-
-
Solvent Selection:
-
Polar Solvents: Protic polar solvents may participate in solvolysis reactions, although this is generally slower than base-induced elimination.
-
Action: If possible, opt for aprotic solvents. If a protic solvent is necessary, ensure it is dry and consider the reaction temperature and time carefully.
-
Visualizing the Troubleshooting Process:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Question: After storing a solution of this compound, I am observing new peaks in my HPLC analysis. What are these and how can I prevent their formation?
Answer:
The appearance of new peaks upon storage, particularly in solution, is a strong indicator of degradation. The primary degradation pathways for this compound are hydrolysis and dehydrobromination.
Potential Degradation Products and Their Formation:
| Degradation Product | Formation Pathway | Influencing Factors |
| 2-Bromo-2-methyl-acrylic acid | Dehydrobromination (Elimination of HBr) | Presence of bases, heat, polar solvents. |
| 2-Hydroxy-3-bromo-2-methylpropionic acid | Hydrolysis (SN2 reaction) | Aqueous conditions, particularly at neutral to basic pH.[4] |
| 2,3-Dihydroxy-2-methylpropionic acid | Further hydrolysis | Prolonged exposure to aqueous basic conditions. |
Experimental Protocol for a Forced Degradation Study:
To identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is recommended.[5][6]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at 60°C.
-
Photodegradation: Expose a solution to UV light (as per ICH Q1B guidelines).[5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[2]
Visualizing the Degradation Pathways:
Sources
- 1. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,3-Dibromo-2-methylpropionic Acid
Welcome to the technical support center for 2,3-Dibromo-2-methylpropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging reagent. Here, we address common issues encountered during its synthesis and subsequent reactions, providing insights grounded in chemical principles and practical experience. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the success and integrity of your experiments.
Section 1: Synthesis and Purity of this compound
The quality of your starting material is paramount. Issues in subsequent reactions often trace back to impurities or instability of the this compound itself.
FAQ 1: My synthesized this compound is off-color (yellow to brown) and gives a poor yield after crystallization. What is going wrong?
Answer:
An off-color appearance and low yield are typically indicative of impurities arising from the bromination of methacrylic acid. The primary culprits are often residual bromine, incomplete reaction, or side reactions.
Causality and Troubleshooting:
-
Excess Bromine: While a slight excess of bromine can ensure complete consumption of methacrylic acid, a large excess can lead to coloration of the crude product.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted methacrylic acid, which will remain in the mother liquor during crystallization, reducing the yield.
-
Solution: Ensure the reaction temperature is maintained, typically between 50-100°C, for a sufficient duration (1-5 hours) as outlined in established procedures.[1]
-
-
Side Products: Over-bromination or reaction with impurities in the starting methacrylic acid can generate undesired byproducts. Methacrylic acid can sometimes contain impurities like other carboxylic acids or aldehydes which can react with bromine.[2][3]
-
Solution: Use high-purity methacrylic acid. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to avoid over-running the reaction.
-
Protocol for High-Purity Synthesis:
A typical lab-scale synthesis involves the dropwise addition of bromine to an aqueous solution of methacrylic acid with vigorous stirring at an elevated temperature (e.g., 90-100°C).[1] The product is then isolated by cooling the mixture to induce crystallization, followed by filtration and washing with cold water.[1]
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Methacrylic Acid:Bromine) | 1:1 to 1:1.5 | Minimizes excess bromine, reducing impurities.[1] |
| Reaction Temperature | 90-100°C | Ensures a reasonable reaction rate.[1] |
| Reaction Time | 1-2 hours | Sufficient for complete conversion.[1] |
| Purification | Crystallization from water | Effective for removing water-soluble impurities.[1] |
Section 2: Competing Reactions: Elimination vs. Substitution
A primary challenge in using this compound is its high propensity to undergo elimination reactions (dehydrobromination) in the presence of bases or nucleophiles, often competing with or even dominating the desired substitution pathway.
FAQ 2: I am trying to perform a substitution reaction with an amine/thiol, but I am isolating an unsaturated compound instead of my desired product. Why is this happening?
Answer:
You are observing the product of a double dehydrobromination. This compound is a vicinal dibromide, a class of compounds known to readily undergo elimination in the presence of a base to form alkynes or dienes. Many nucleophiles, such as amines, are also basic enough to induce this elimination.
Mechanistic Insight:
The reaction likely proceeds via an E2 (bimolecular elimination) mechanism. The base (your nucleophile) abstracts a proton from the carbon adjacent to a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. This can happen twice to form a triple bond or related unsaturated systems.
Caption: Competing pathways for this compound.
Troubleshooting Strategies:
-
Choice of Nucleophile/Base:
-
For Substitution: Use a weak, non-hindered nucleophile that is not strongly basic. For example, when reacting with amines, consider using the amine salt and a non-nucleophilic base to deprotonate it in situ if necessary, though this is complex. Reactions with thiols can be more successful under neutral or slightly acidic conditions where the thiol is protonated and less basic.[4][5]
-
To Promote Elimination: If elimination is the desired outcome, use a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide.
-
-
Reaction Temperature: Lower temperatures generally favor substitution over elimination. Try running your reaction at 0°C or even lower.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.
Experimental Protocol: Favoring Substitution (Hypothetical)
-
Objective: To perform a substitution reaction with a thiol, for example.
-
Procedure:
-
Dissolve this compound in a polar aprotic solvent like DMF.
-
Cool the solution to 0°C.
-
Add the thiol dropwise.
-
If necessary, add a very mild, non-nucleophilic base (e.g., a heavily hindered amine sponge) to scavenge the HBr formed, but be aware this may still promote elimination.
-
Monitor the reaction closely by TLC or LC-MS.
-
FAQ 3: I am attempting a synthesis of a heterocyclic compound, but the reaction is messy and gives multiple products. How can I improve the selectivity?
Answer:
The synthesis of heterocycles using this compound is challenging due to the high reactivity of the starting material and the potential for multiple reaction pathways. A common strategy is a two-step approach where a controlled elimination is first performed to generate a more predictable intermediate.
Plausible Synthetic Strategy (e.g., for a pyrazole derivative):
-
Step 1: Controlled Dehydrobromination: Treat the this compound (or its ester) with a non-nucleophilic base to generate the corresponding α-bromo-α,β-unsaturated acid (or ester). This intermediate is a Michael acceptor.[6]
-
Step 2: Cyclocondensation: React the purified unsaturated intermediate with a dinucleophile, such as hydrazine, to form the heterocyclic ring.[6][7]
Caption: A two-step strategy for heterocyclic synthesis.
Troubleshooting the Two-Step Approach:
-
Step 1 Issues:
-
Incomplete Elimination: Ensure a sufficient amount of a strong, non-nucleophilic base is used.
-
Formation of Multiple Isomers: The position of the double bond in the intermediate can vary. Characterize the intermediate thoroughly before proceeding.
-
-
Step 2 Issues:
-
Low Yield of Cyclization: The cyclization step may require optimization of temperature and reaction time.
-
Side Reactions of the Dinucleophile: Protect any sensitive functional groups on your dinucleophile if necessary.
-
Section 3: Analytical and Purification Strategies
Careful monitoring and purification are essential for success.
FAQ 4: What are the best methods to monitor the progress of my reaction and characterize the products and byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and easy way to monitor the disappearance of starting material and the appearance of products. Useful for optimizing reaction conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on the molecular weight of the components in your reaction mixture, helping to identify products and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The most powerful tool for structural elucidation of your final product and any isolated impurities. Changes in chemical shifts and coupling patterns will confirm whether substitution or elimination has occurred. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying the presence of key functional groups (e.g., C=C in elimination products, N-H or S-H in substitution products). |
FAQ 5: My final product is difficult to purify. What strategies can I employ?
Answer:
Purification can be challenging due to the similar polarities of the desired product and potential byproducts.
-
Column Chromatography: This is the most common method for separating complex mixtures. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: If your product has acidic or basic properties that differ from the impurities, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation.
References
- OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Pharmaffiliates. (n.d.). Methacrylic Acid-impurities.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Chad's Prep. (n.d.). The HVZ Reaction.
- Scilit. (n.d.). Synthesis of some Heterocyclic Compounds Derived from.
- PubChem. (n.d.). 2,3-Dibromo-2-methylpropanoic acid.
- Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
- NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
- National Center for Biotechnology Information. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents.
- StudySmarter. (n.d.). Hell-Volhard-Zelinski Reaction Practice Problems.
- ChemSynthesis. (2025). 2,3-dibromo-2-methylpropanoic acid.
- National Center for Biotechnology Information. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Google Patents. (n.d.). EP1002787B1 - Process for the purification of (meth)acrylic acid.
- ResearchGate. (2019). synthesis of some heterocyclic compounds derivatives by using meldrum's acid as starting material and study of the biological activities.
- ResearchGate. (n.d.). Determination of Methacrylic Acid by Coulometric Titration.
- National Center for Biotechnology Information. (n.d.). The precursor of beta-lactamase: purification, properties and folding kinetics.
- RSC Publishing. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.
- National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- Chemguide. (n.d.). amines as nucleophiles.
- Chemsrc. (2025). 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4.
- Zenodo. (n.d.). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
- European Patent Office. (n.d.). METHOD OF PURIFYING (METH)ACRYLIC ACID - European Patent Office - EP 1688407 B1.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- PubMed Central. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays.
- ResearchGate. (2025). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.
Sources
- 1. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP1002787B1 - Process for the purification of (meth)acrylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Minimizing side reactions in the bromination of methacrylic acid
Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming challenges in the bromination of methacrylic acid. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering a troubleshooting framework grounded in mechanistic principles to empower you to control your reaction outcomes effectively.
Core Principles: Navigating the Reaction Pathways
The bromination of methacrylic acid is not a single, linear reaction but a crossroads of competing pathways. The outcome is highly sensitive to reaction conditions, which dictate whether the reaction proceeds via a standard electrophilic addition or an intramolecular cyclization (halo-lactonization). Understanding this dichotomy is the first step toward minimizing unwanted side products.
The primary desired product is often 2,3-dibromo-2-methylpropanoic acid , formed through the electrophilic addition of bromine across the double bond. However, in the presence of a nucleophilic solvent like water, the reaction can be diverted to form 3-bromo-2-hydroxy-2-methylpropanoic acid via a bromonium ion intermediate, which is then trapped intramolecularly by the carboxylic acid group in a process known as halo-lactonization.[1][2]
Caption: Competing pathways in the bromination of methacrylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the bromination of methacrylic acid in a practical question-and-answer format.
Q1: My yield of 2,3-dibromo-2-methylpropanoic acid is low, and I'm getting a significant amount of a more polar byproduct. What's happening?
A: This is the classic sign of competing halo-lactonization. The polar byproduct is likely 3-bromo-2-hydroxy-2-methylpropanoic acid. This occurs when the carboxylate group, often assisted by water, acts as a nucleophile, attacking the intermediate bromonium ion.[2]
Root Cause Analysis & Solution:
-
Presence of Water: Water is the primary culprit. It increases the nucleophilicity of the carboxylic acid and can act as a nucleophile itself.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to an anhydrous, non-polar organic solvent like chloroform or dichloromethane. If using an aqueous system is necessary, be aware that this side reaction is likely. A patent for synthesizing the desired dibromo-adduct specifically uses an aqueous solution but drives the reaction with high temperature (50-100°C) and a potential excess of bromine to favor the dibromination pathway.[3]
-
Reagent Purity: Ensure your methacrylic acid and solvent are as dry as possible.
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q2: The reaction is extremely slow, even at elevated temperatures. How can I increase the reaction rate without promoting side reactions?
A: The electrophilic addition of bromine to α,β-unsaturated carboxylic acids like methacrylic acid is slowed by the electron-withdrawing nature of the carboxylic acid group.[4] However, the corresponding carboxylate anion is significantly more reactive.
Root Cause Analysis & Solution:
-
Protonated Carboxylic Acid: The undissociated acid is electron-poor and reacts slowly with bromine.
-
Deprotonated Carboxylate: The carboxylate anion is electron-releasing, which activates the double bond and dramatically accelerates the rate of bromination.[4][5]
-
Troubleshooting Steps:
-
pH Adjustment: Working under mildly basic conditions (pH 5-6) can substantially increase the concentration of the more reactive methacrylate anion.[4] A common method is to use a buffer system or add a mild base like sodium bicarbonate.
-
Caution: Avoid highly alkaline conditions (pH > 7), as this can lead to the reaction of bromine with hydroxide to form hypobromite, introducing other unwanted side reactions.[4]
-
Q3: I am trying to synthesize 3-bromo-2-hydroxy-2-methylpropanoic acid, but I am getting the dibromo-adduct instead. How do I favor the halo-lactonization pathway?
A: This is the reverse of the most common problem. To favor halo-lactonization, you need to create conditions that promote the intramolecular nucleophilic attack of the carboxyl group.
Root Cause Analysis & Solution:
-
Insufficient Nucleophilicity/Water: Anhydrous or non-polar conditions disfavor the halo-lactonization mechanism.
-
Troubleshooting Steps:
-
Use an Aqueous System: Water is key. Performing the reaction in an aqueous solution or a mixed solvent system containing water is essential.
-
Control Stoichiometry: Use a 1:1 molar ratio of methacrylic acid to bromine. An excess of bromine will lead to the formation of the dibromo-adduct.
-
Mildly Basic Conditions: As mentioned previously, using a base like sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, increasing its nucleophilicity and promoting the ring-closing step.[6]
-
Q4: How do I effectively purify my desired product from the reaction mixture?
A: The purification strategy depends on the primary product and the nature of the impurities.
Troubleshooting Steps:
-
For 2,3-dibromo-2-methylpropanoic acid:
-
Crystallization: This compound is a solid. A common method involves cooling the reaction mixture to induce crystallization, followed by filtration. The crude solid can be washed with cold water to remove water-soluble impurities.[3] Recrystallization from an appropriate solvent can further enhance purity.
-
-
For 3-bromo-2-hydroxy-2-methylpropanoic acid:
-
Extraction: After the reaction, acidify the mixture and extract the product into an organic solvent like ethyl acetate.
-
Chromatography: If crystallization is ineffective, flash column chromatography on silica gel is a reliable method for separating the more polar hydroxy-acid from the less polar dibromo-adduct and any remaining starting material.
-
Data Summary Table: Optimizing Reaction Conditions
| Parameter | To Favor 2,3-dibromo-2-methylpropanoic acid | To Favor 3-bromo-2-hydroxy-2-methylpropanoic acid | Rationale |
| Solvent | Aqueous (high temp)[3] or Anhydrous Organic (e.g., CHCl₃) | Aqueous or Mixed Aqueous/Organic | Water promotes the competing halo-lactonization pathway. |
| Temperature | 50-100 °C (in water)[3] or 0-5 °C (in organic) | Room Temperature or 0 °C | High temperatures in aqueous media can favor dibromination; lower temperatures are generally used for selective reactions. |
| **Stoichiometry (MAA:Br₂) ** | 1:1 to 1:3[3] | 1:1 | Excess bromine will drive the reaction towards the dibromo-adduct. |
| pH / Additives | Neutral or slightly acidic | Mildly basic (e.g., NaHCO₃) | A mild base deprotonates the carboxylic acid, making it a better nucleophile for intramolecular attack.[6] |
Experimental Protocols
Protocol A: Synthesis of 2,3-dibromo-2-methylpropanoic acid
(Adapted from CN101560147A)[3]
This protocol prioritizes the formation of the dibromo-adduct using an aqueous system.
Caption: Workflow for synthesizing 2,3-dibromo-2-methylpropanoic acid.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add methacrylic acid (e.g., 40g, 0.46 mol) and water (e.g., 40-320 mL).
-
Heat the aqueous solution to the target temperature (e.g., 75-100°C) while stirring.
-
Slowly add liquid bromine (e.g., 1.0 to 2.0 molar equivalents) dropwise to the solution over approximately 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, maintain the reaction at temperature for 1 to 5 hours.
-
Once the reaction is complete, cool the flask in an ice bath to crystallize the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid cake 2-3 times with cold water and dry under vacuum to yield 2,3-dibromo-2-methylpropanoic acid.
Protocol B: Minimizing Dibromination via Halo-lactonization Control
(Principle adapted from iodolactonization procedures)[6]
This protocol is designed to favor the halo-hydroxy acid by promoting intramolecular cyclization.
Step-by-Step Methodology:
-
Dissolve methacrylic acid (1 equivalent) in a mixture of an organic solvent (e.g., dichloromethane or diethyl ether) and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, ~2.5 equivalents) to the solution and stir until gas evolution ceases. This forms the highly reactive sodium methacrylate salt in situ.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution of bromine (1 equivalent) in the same organic solvent.
-
Add the bromine solution dropwise to the stirred methacrylate solution at 0°C. Monitor the reaction by TLC.
-
Upon completion, quench any remaining bromine with a saturated solution of sodium thiosulfate.
-
Acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of ~2.
-
Separate the organic layer and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-hydroxy-2-methylpropanoic acid. Further purification can be achieved via crystallization or column chromatography.
References
- Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
- Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.Zenodo. [Link]
- Determination of Methacrylic Acid by Coulometric Titration.
- A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations.National Institutes of Health (NIH). [Link]
- Iodolactoniz
- Iodolactonization: Mechanism, examples, useful applic
Sources
- 1. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. chemistnotes.com [chemistnotes.com]
Technical Support Center: Recrystallization of 2,3-Dibromo-2-methylpropanoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Dibromo-2-methylpropanoic acid via recrystallization. It is designed to move beyond simple protocols by explaining the fundamental principles behind the techniques, enabling users to troubleshoot effectively and adapt methodologies to their specific experimental conditions.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the core concepts essential for a successful recrystallization.
Q1: What are the critical physical properties of 2,3-Dibromo-2-methylpropanoic acid I should be aware of?
Understanding the physical properties of your compound is the first step in designing a robust purification protocol. Key data for 2,3-Dibromo-2-methylpropanoic acid are summarized below. The relatively low melting point is a critical factor to consider during solvent selection to avoid a common issue known as 'oiling out'.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂O₂ | [1] |
| Molecular Weight | 245.90 g/mol | [1] |
| Melting Point | 46 - 48 °C | [2] |
| Boiling Point | 265.8 ± 25.0 °C (at 760 mmHg) | [3] |
| Appearance | Light yellow solid | [2] |
| Purity (Typical) | ~95% before recrystallization | [3][4] |
Q2: What is the guiding principle for selecting a recrystallization solvent?
The success of a recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should exhibit the following characteristics:
-
High Solubility at High Temperatures: The compound should be readily soluble in the solvent at or near its boiling point. This allows for the dissolution of the crude material in a minimal amount of solvent.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
A Chinese patent detailing the synthesis of 2,3-Dibromo-2-methylpropanoic acid reveals that it is crystallized from a hot aqueous solution upon cooling, indicating that water is a highly suitable primary solvent for its purification.[2]
Q3: What are the most common impurities I might encounter?
Given that a common synthesis route involves the bromination of methacrylic acid in an aqueous medium, the most probable impurities include:[2]
-
Unreacted Methacrylic Acid: Soluble in warm water and likely to remain in the mother liquor upon cooling.
-
Poly-brominated byproducts: May have different solubility profiles.
-
Colored Impurities: The crude product is often described as a "light yellow solid," suggesting the presence of color impurities.[2]
Part 2: Experimental Protocols
These protocols provide step-by-step guidance for the recrystallization process. Safety glasses, lab coats, and gloves are mandatory. All operations involving solvents should be performed in a chemical fume hood.
Protocol A: Recrystallization from Water (Primary Method)
This method is recommended as the first approach, based on established synthesis and purification procedures.[2]
Step-by-Step Methodology:
-
Dissolution: Place the crude 2,3-Dibromo-2-methylpropanoic acid (e.g., 10 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat deionized water to boiling.
-
Minimum Solvent Addition: Add the hot water to the Erlenmeyer flask in small portions while stirring and gently heating on a hot plate. Continue adding just enough hot water until all the solid has dissolved. Expert Tip: Adding too much solvent is the most common cause of low yield. Be patient and add the solvent incrementally.
-
(Optional) Decolorization: If the solution is colored (e.g., yellow), remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): If charcoal was added, it must be removed while the solution is hot to prevent premature crystallization. Set up a hot filtration apparatus (a stemless funnel with fluted filter paper is ideal). Wet the filter paper with a small amount of hot solvent (water) and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water (2-3 times) to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.
Protocol B: Selecting an Alternative Solvent System
If water proves unsuitable, this protocol outlines how to select and use an alternative solvent. Given the compound's carboxylic acid group and alkyl halide features, solvents like toluene, hexane, or a mixed solvent system such as ethanol/water could be effective.
-
Solvent Screening: In small test tubes, add ~20-30 mg of your crude compound. Add a potential solvent (e.g., ethanol, toluene, hexane) dropwise at room temperature. A good candidate will show poor solubility.
-
Heating Test: Gently heat the test tube. If the solid dissolves completely, the solvent is a potential candidate.
-
Cooling Test: Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.
-
Perform Recrystallization: Once a suitable solvent is identified, follow the steps outlined in Protocol A, substituting water with the new solvent.
Part 3: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format.
Q: My compound has separated as an oil instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," is the most common problem for this specific compound.
-
Causality: Oiling out occurs when the solute is insoluble in the solution at a temperature that is above its own melting point. The melting point of 2,3-Dibromo-2-methylpropanoic acid is 46-48 °C.[2] When you dissolve it in a high-boiling solvent like water (BP 100 °C), the solution is still very hot when it becomes saturated upon cooling. If the saturation temperature is above 48 °C, the compound will separate as a molten liquid (an oil) rather than solid crystals.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature. Let it cool slowly again.
-
Lower the Solvent Boiling Point: Use a mixed solvent system. For an aqueous solution, add a small amount of a miscible, lower-boiling organic solvent like ethanol. This will lower the overall boiling point of the solvent and can prevent oiling out.
-
Promote Slow Cooling: Ensure the solution cools as slowly as possible, especially as it approaches the compound's melting point. You can do this by leaving the flask on a hotplate with the heat turned off or by insulating the flask.
-
Q: The solution is cold, but no crystals have formed. What's wrong?
A: You likely have a supersaturated solution.
-
Causality: Crystal formation requires nucleation sites to begin. Sometimes, especially with highly purified compounds or in very clean glassware, these sites are absent, and the solution can remain in a liquid state even though it is thermodynamically unstable.
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Cool to a Lower Temperature: If using an ice bath isn't enough, consider a salt-ice bath (approx. -10 °C) to further decrease solubility, but be careful not to freeze the solvent itself.
-
Q: My final yield is very low. How can I improve it?
A: A low yield is typically due to one of three issues.
-
Causality & Solutions:
-
Too Much Solvent: You may have used too much solvent during the initial dissolution step. To fix this, you can gently heat the solution to evaporate some of the solvent until you see the solution become slightly cloudy (saturated). Then, add a tiny amount of solvent to redissolve the precipitate and allow it to cool again.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature. Leaving it in an ice bath for longer (e.g., 1 hour) can improve recovery.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Part 4: Visualization & Data Presentation
Recrystallization Workflow Diagram
The following diagram illustrates the logical steps and decision points in a general recrystallization protocol.
Caption: Logical workflow for the recrystallization of a solid compound.
Part 5: References
-
PubChem. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
St. John, F. J., & Datta, S. (2017). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 19(15), 4130–4133. [Link]
-
Chemsrc. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2,3-dibromo-2-methylpropanoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2,3-dibromo-2-methylpropanoic acid. Retrieved January 7, 2026, from [Link]
-
Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Retrieved January 7, 2026, from
-
JoVE. (n.d.). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved January 7, 2026, from [Link]
-
McMurry, J. (2023). Organic Chemistry (10th ed.). OpenStax adaptation. Retrieved from [Link]
-
Reddit. (2022). Converting 2,3 Dibromo Propionic Acid to Propionic Acid? r/OrganicChemistry. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved January 7, 2026, from [Link]
-
LookChem. (n.d.). Cas 89123-63-7, 3-bromo-2-methylprop-2-enoic acid. Retrieved January 7, 2026, from [Link]
-
CP Lab Safety. (n.d.). 2,3-Dibromo-2-methylpropanoic acid, 95% Purity. Retrieved January 7, 2026, from [Link]
Sources
- 1. 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,3-Dibromo-2-methylpropionic Acid for Advanced Research Applications
Introduction: The Significance of 2,3-Dibromo-2-methylpropionic Acid
This compound is a vital building block in synthetic organic chemistry, particularly recognized as a key intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics. Its bifunctional nature, possessing both a carboxylic acid and vicinal dibromides, allows for a diverse range of subsequent chemical transformations. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in drug development and other scientific fields. This guide provides an in-depth, objective comparison of the prevalent synthesis methods for this compound, supported by experimental data to inform methodological choices in a research and development setting.
Methodology 1: Direct Bromination of Methacrylic Acid
The most established and widely documented route to this compound is the direct electrophilic addition of bromine (Br₂) across the double bond of methacrylic acid. The core of this transformation is the reaction of the electron-rich alkene with bromine, proceeding through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion. However, the choice of solvent and reaction conditions significantly influences the yield, purity, safety, and environmental footprint of this process.
Mechanism of Electrophilic Addition of Bromine to Methacrylic Acid
The reaction is initiated by the polarization of the Br-Br bond upon approach to the electron-rich double bond of methacrylic acid. This leads to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) from the opposite face results in the anti-addition of the two bromine atoms.
Caption: Mechanism of Bromine Addition to Methacrylic Acid.
Comparative Analysis of Reaction Media
The direct bromination of methacrylic acid has been successfully carried out in various media, each presenting a distinct set of advantages and disadvantages. A comprehensive comparison is presented in the table below.
| Reaction Medium | Typical Yield | Purity | Advantages | Disadvantages | Reference |
| Aqueous Solution | 97-99% | >99.5% | High yield, high purity, environmentally friendly ("green"), low cost, operational simplicity. | Requires careful temperature control to manage exothermicity. | [1] |
| Solvent-Free (Neat) | ~77% | Not specified | Avoids the use of solvents, simplifying workup. | Lower yield, potential for localized overheating, difficulty in stirring at later stages due to solidification. | [1] |
| Carbon Disulfide (CS₂) | ~90% | Not specified | Good yield. | CS₂ is highly toxic, flammable, and environmentally hazardous. | [1] |
Experimental Protocols
This method stands out for its high yield, purity, and favorable environmental profile.
Workflow:
Caption: Aqueous Synthesis Workflow.
Detailed Procedure:
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add methacrylic acid (e.g., 40g, 0.4646 mol) and water (e.g., 40-160 mL).
-
Heat the mixture to the desired reaction temperature (e.g., 90-100°C) with stirring.
-
Slowly add bromine (e.g., 74.4g, 0.4646 mol) dropwise to the solution over a period of about 30 minutes. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours.
-
Cool the reaction mixture to below 5°C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with cold water 2-3 times.
-
Dry the product to obtain this compound.
Experimental Data Summary (Aqueous Method): [1]
| Parameter | Value |
| Yield | Up to 99% |
| Purity | >99.5% |
| Melting Point | 46-48°C |
| Appearance | Light yellow solid |
Methodology 2: A Proposed Alternative Route - Two-Step Synthesis from Methyl Methacrylate
While direct bromination of methacrylic acid is the dominant method, an alternative strategy involves the bromination of the corresponding ester, methyl methacrylate, followed by hydrolysis. This approach may be advantageous in specific contexts, such as when methyl methacrylate is a more readily available or cost-effective starting material.
Workflow:
Caption: Two-Step Synthesis from Methyl Methacrylate.
Causality and Experimental Considerations
-
Step 1: Bromination of Methyl Methacrylate: The bromination of the ester proceeds via the same electrophilic addition mechanism as the acid. The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon tetrachloride, to avoid participation of the solvent in the reaction.
-
Step 2: Hydrolysis: The resulting dibromoester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is reversible, while base-catalyzed saponification is irreversible and often proceeds to completion more readily. A subsequent acidification step is required in the case of base-catalyzed hydrolysis to protonate the carboxylate salt.
Hypothetical Protocol
Step 1: Synthesis of Methyl 2,3-dibromo-2-methylpropanoate
-
Dissolve methyl methacrylate in an inert solvent (e.g., dichloromethane) in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromine dissolved in the same solvent.
-
Stir the reaction until the bromine color disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure to yield the crude ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 2,3-dibromo-2-methylpropanoate in a suitable solvent (e.g., ethanol/water mixture).
-
Add an excess of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is acidic.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts and remove the solvent to yield this compound.
Note: This is a proposed route, and optimization of reaction conditions would be necessary to maximize yield and purity.
Product Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃ -CBr) and a diastereotopic AB quartet or two doublets for the methylene protons (-CH₂ Br).
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the carboxylic acid carbon, the two bromine-bearing carbons, and the methyl carbon.
-
FTIR: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹). C-Br stretching vibrations are expected in the fingerprint region (typically 500-700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak with the characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation would likely involve the loss of Br, HBr, and COOH.
Conclusion and Recommendations
Based on the available data, the direct bromination of methacrylic acid in an aqueous medium is the most advantageous method for the synthesis of this compound. This method offers superior yields and purity while adhering to the principles of green chemistry by avoiding hazardous organic solvents. For industrial-scale production, the aqueous method's cost-effectiveness and operational simplicity are significant assets.
The solvent-free method, while appearing simpler, suffers from a considerably lower yield, making it less economically viable. The use of carbon disulfide as a solvent, although providing a good yield, is strongly discouraged due to its high toxicity and negative environmental impact.
The proposed two-step synthesis from methyl methacrylate presents a plausible alternative, particularly if the starting ester is more readily available. However, this route is less atom-economical and requires further development and optimization to compete with the highly efficient aqueous bromination of methacrylic acid.
For researchers and drug development professionals, the choice of synthesis method will ultimately depend on a balance of factors including yield, purity requirements, cost, safety, and environmental considerations. The data presented in this guide strongly supports the adoption of the aqueous bromination of methacrylic acid as the preferred method for the synthesis of this compound.
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. ()
Sources
A Multi-Spectroscopic Approach to Confirming the Structure of 2,3-Dibromo-2-methylpropionic Acid
An In-Depth Technical Guide for Researchers
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound like 2,3-Dibromo-2-methylpropionic acid (C₄H₆Br₂O₂), a seemingly simple structure presents a fascinating analytical challenge that demands a synergistic application of modern spectroscopic techniques.[1] This guide provides a detailed, experience-driven comparison of spectral analysis methods, offering the necessary experimental insights to confidently elucidate and confirm the structure of this halogenated carboxylic acid.
The analytical challenge with this compound lies in precisely locating the two bromine atoms and confirming the connectivity of the methyl and carboxylic acid groups around a quaternary carbon center. Misinterpretation could lead to the incorrect identification of an isomer, fundamentally altering the compound's chemical and physical properties. Therefore, a self-validating system that integrates data from multiple spectroscopic sources is not just best practice; it is essential.
The Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides a complete picture. True confidence in structural elucidation comes from the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method probes a different aspect of the molecule's constitution, and together, they provide a robust, cross-verified confirmation.
Sources
A Senior Application Scientist's Guide to Strategic Reagent Selection: 2,3-Dibromo-2-methylpropionic Acid vs. 2-Bromo-2-methylpropionic Acid
In the landscape of synthetic chemistry, the choice of a starting material is a critical decision that dictates reaction pathways, influences yield, and ultimately defines the feasibility of synthesizing a target molecule. Halogenated carboxylic acids are a cornerstone of this synthetic arsenal, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of two structurally similar yet functionally distinct reagents: 2,3-Dibromo-2-methylpropionic acid and 2-Bromo-2-methylpropionic acid. We will dissect their reactivity, explore their divergent applications, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two reagents lies in the presence of a second bromine atom. 2-Bromo-2-methylpropionic acid features a single tertiary bromide at the alpha-position, while this compound possesses both a tertiary alpha-bromide and a primary beta-bromide. This seemingly minor structural change dramatically alters the molecule's electronic properties and reactive potential, opening up entirely different synthetic avenues.
| Property | 2-Bromo-2-methylpropionic Acid | This compound |
| Synonyms | 2-Bromoisobutyric acid | 2,3-Dibromoisobutyric acid |
| CAS Number | 2052-01-9[1][2] | 33673-74-4[3][4] |
| Molecular Formula | C₄H₇BrO₂[1][2] | C₄H₆Br₂O₂[3][4] |
| Molecular Weight | 167.00 g/mol [1][5] | 245.90 g/mol [4] |
| Appearance | White solid/powder[1][2][6] | Data not consistently available |
| Melting Point | 44-47 °C[5][6] | Not Available[7] |
| Boiling Point | 198-200 °C[5][6] | Not Available[7] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water[6] | Not specified |
The Core Divergence: Reactivity and Mechanistic Pathways
The synthetic utility of these molecules is dictated by the nature and position of their bromine atoms. Understanding the preferred reaction mechanisms is key to predicting their behavior and selecting the appropriate reagent.
2-Bromo-2-methylpropionic Acid: The SN1 Workhorse
This molecule is a classic tertiary alkyl halide. The alpha-carbon is sterically hindered by two methyl groups and a carboxylic acid group, making a direct backside attack (SN2 mechanism) highly unfavorable.[8] Instead, its reactivity is dominated by the SN1 (Substitution Nucleophilic Unimolecular) mechanism.
The reaction proceeds via a two-step process:
-
Rate-Determining Step: The C-Br bond spontaneously cleaves to form a relatively stable tertiary carbocation intermediate. This stability is conferred by the inductive effect of the three electron-donating methyl groups.[8]
-
Fast Step: A nucleophile attacks the planar carbocation, leading to the substituted product.
This predictable reactivity makes 2-Bromo-2-methylpropionic acid an excellent precursor for introducing the C(CH₃)₂COOH moiety. It is extensively used in the synthesis of pharmaceuticals, particularly fibrate drugs, and serves as a crucial initiator for Atom Transfer Radical Polymerization (ATRP).[1][6][9][10]
This compound: The Elimination and Difunctionalization Specialist
The presence of a vicinal (adjacent) primary bromide completely changes the synthetic possibilities. While the tertiary bromide can still undergo SN1-type reactions, the molecule's most valuable transformations involve elimination reactions (Dehydrobromination) .
With the application of a suitable base, a proton can be abstracted from the beta-carbon, leading to the formation of a double bond and the expulsion of a bromide ion. The choice of base and reaction conditions can potentially offer selectivity. A non-nucleophilic, sterically hindered base is often preferred to favor elimination over substitution.
This reactivity makes this compound an ideal precursor for valuable unsaturated compounds, such as 2-(bromomethyl)acrylic acid , which is a versatile monomer and building block in its own right.[11] This transformation is impossible to achieve in a single step starting from the monobrominated analogue.
Applications in Synthesis: A Comparative Workflow
To illustrate the practical implications of these differences, let's consider their roles in achieving distinct synthetic goals.
Field-Proven Experimental Protocols
The following protocols are representative of the core reactivity of each reagent. They are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol A: Synthesis of 2-(Bromomethyl)acrylic Acid via Dehydrobromination
This protocol demonstrates the utility of this compound as a precursor to a functionalized acrylate, a transformation that relies on the vicinal dibromide structure. The procedure is adapted from established methods for the dehydrobromination of similar dibromo esters.[11][12]
Objective: To synthesize 2-(bromomethyl)acrylic acid from this compound.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Benzene or Toluene (Solvent)
-
5% Aqueous HCl
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve this compound (0.1 mol) in 100 mL of anhydrous benzene.
-
Base Addition: Prepare a solution of triethylamine (0.11 mol) in 50 mL of anhydrous benzene and add it to the addition funnel.
-
Reaction Execution: Vigorously stir the solution in the flask and add the triethylamine solution dropwise over 30 minutes at room temperature. A precipitate of triethylammonium bromide will form.
-
Heating: After the addition is complete, stir the mixture for an additional hour at room temperature, then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide precipitate.
-
Transfer the filtrate to a separatory funnel and wash thoroughly with 5% aqueous HCl (2 x 50 mL) to remove any remaining triethylamine.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-(bromomethyl)acrylic acid.
Protocol B: Synthesis of a 2-Aryloxy-2-methylpropanoic Acid Derivative (SN1 Reaction)
This protocol showcases the application of 2-Bromo-2-methylpropionic acid in forming a quaternary center via an SN1 reaction, a key step in the synthesis of many pharmacologically active molecules.[10]
Objective: To synthesize 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Materials:
-
2-Bromo-2-methylpropionic acid (1.0 eq)
-
4-Chlorophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Water (Solvent)
-
Concentrated HCl
-
Diethyl Ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Formation of Sodium Phenoxide: In a round-bottom flask, dissolve 4-chlorophenol (0.1 mol) and sodium hydroxide (0.2 mol) in 100 mL of water. Stir until a clear solution of sodium 4-chlorophenoxide is formed.
-
Addition of Alkyl Halide: Add 2-Bromo-2-methylpropionic acid (0.1 mol) to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC. The mechanism involves the formation of the sodium salt of the carboxylic acid, followed by an intramolecular SN1 reaction or direct substitution by the phenoxide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl until the pH is ~1-2. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Conclusion and Strategic Recommendations
The choice between this compound and 2-Bromo-2-methylpropionic acid is not one of superiority, but of strategic alignment with the synthetic goal.
-
Choose 2-Bromo-2-methylpropionic acid when:
-
The objective is to install a quaternary C(CH₃)₂COOH group.
-
A predictable SN1 reaction is desired.
-
The target molecule is a fibrate-type drug or a related structure.
-
You are synthesizing an initiator for Atom Transfer Radical Polymerization (ATRP).
-
-
Choose this compound when:
-
The goal is to synthesize unsaturated molecules like 2-(bromomethyl)acrylic acid or other functionalized acrylates via elimination.
-
A bifunctional reagent is needed for sequential or double displacement/elimination reactions.
-
You require a precursor for complex heterocyclic syntheses where the vicinal dibromide can act as a linchpin for cyclization.
-
By understanding the fundamental mechanistic differences outlined in this guide, researchers can harness the distinct reactivity of these powerful reagents to navigate complex synthetic challenges with precision and efficiency.
References
- Vertex AI Search. (n.d.). The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis.
- Guidechem. (n.d.). Bromoisobutyric acid 2052-01-9 wiki.
- ChemicalBook. (2025). 2-Bromo-2-methylpropionic acid | 2052-01-9.
- Vertex AI Search. (2025). The Chemistry Behind 2-Bromo-2-methylpropionic Acid Synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-2-methylpropionic acid 98 2052-01-9.
- Guidechem. (n.d.). This compound 33673-74-4 wiki.
- Benchchem. (n.d.). 2-(Bromomethyl)acrylic acid | High-Purity Reagent.
- Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
- Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE.
- Sigma-Aldrich. (n.d.). 2-Bromo-2-methylpropionic acid 98 2052-01-9.
- PubChem. (n.d.). 2,3-Dibromo-2-methylpropanoic acid.
- ChemSynthesis. (2025). 2,3-dibromo-2-methylpropanoic acid.
- YouTube. (2025). 9701/ MJ 2017/ P12 Q26 2-bromo-2-methylpropane undergoes nucleophilic substitution when heated under.
- Journal of Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl.
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A Senior Application Scientist's Guide to the Reactivity of Dibrominated Propionic Acid Isomers
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the choice of starting materials is paramount. Isomeric purity and predictable reactivity are not just details; they are foundational to yield, scalability, and the ultimate success of a drug development pipeline. This guide provides a comprehensive analysis of the reactivity profiles of three key structural isomers of dibrominated propionic acid: 2,2-dibromopropionic acid, 2,3-dibromopropionic acid, and 3,3-dibromopropionic acid. By dissecting their behavior in common chemical transformations, supported by experimental frameworks, we aim to provide you with the critical insights needed for rational synthetic design.
The Structural Basis of Differential Reactivity
The location of the two bromine atoms on the three-carbon propionic acid backbone dictates the electronic and steric environment of the molecule, leading to profound differences in chemical behavior.
-
2,2-Dibromopropionic Acid (geminal-dihalide): Both bromine atoms are on the alpha-carbon (Cα), the carbon adjacent to the carboxyl group. This configuration creates a highly electron-deficient Cα, making it a potent electrophilic center.[1]
-
2,3-Dibromopropionic Acid (vicinal-dihalide): Bromine atoms are on adjacent alpha (Cα) and beta (Cβ) carbons. This arrangement presents two potential reaction sites and makes the molecule particularly susceptible to elimination reactions.[2]
-
3,3-Dibromopropionic Acid (geminal-dihalide): Both bromine atoms are on the beta-carbon (Cβ). These halogens are more electronically isolated from the activating effect of the carboxyl group compared to the other isomers.[3]
Comparative Reactivity in Key Transformations
Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental to building molecular complexity. The susceptibility of a C-Br bond to nucleophilic attack is the primary determinant of reactivity for these isomers.
-
2,2-Dibromopropionic Acid: Exhibits the highest reactivity at the alpha-carbon. The powerful electron-withdrawing effects of two geminal bromines and the adjacent carboxyl group make the Cα highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] While sterically hindered compared to a monohalogenated carbon, the electronic activation is the dominant factor, facilitating the displacement of one or both bromine atoms.[1]
-
2,3-Dibromopropionic Acid: This isomer is a versatile intermediate, offering two sites for substitution.[2][4] The Cα is generally more reactive than the Cβ due to the proximity of the electron-withdrawing carboxyl group. However, the reaction pathway can be complex, and the choice of nucleophile and conditions can influence which position reacts.
-
3,3-Dibromopropionic Acid: Shows the lowest reactivity towards nucleophilic substitution. The C-Br bonds at the Cβ position are less polarized as they lack the direct activating influence of the adjacent carboxyl group.[3] More forcing conditions are typically required to achieve substitution at this position compared to the α-brominated isomers.
Table 1: Summary of Reactivity in Nucleophilic Substitution
| Isomer | Primary Electrophilic Center | Relative Reactivity | Key Mechanistic Considerations |
| 2,2-Dibromopropionic Acid | Cα (Alpha-carbon) | High | Strong electronic activation from geminal bromines and COOH group.[1] |
| 2,3-Dibromopropionic Acid | Cα > Cβ | Moderate to High | Dual functionality; Cα is electronically activated.[2][4] |
| 3,3-Dibromopropionic Acid | Cβ (Beta-carbon) | Low | Reduced electronic activation from the distant COOH group.[3] |
Base-Induced Elimination
The presence of strong bases can favor elimination reactions over substitution, leading to the formation of alkenes. The structural arrangement of the isomers is critical to the feasibility and outcome of these reactions.
-
2,2-Dibromopropionic Acid: Lacks a proton on the alpha-carbon, making a standard E2-type dehydrobromination impossible. Elimination would require more complex pathways.
-
2,3-Dibromopropionic Acid: As a vicinal dihalide, this isomer is highly prone to elimination. Treatment with a base can readily remove HBr to form bromo-acrylic acid derivatives. With a sufficient excess of a strong base, a double elimination can occur to yield an alkyne.[5]
-
3,3-Dibromopropionic Acid: Possesses two acidic protons on the alpha-carbon, making it a suitable substrate for dehydrobromination to form 3-bromoacrylic acid.
Experimental Design for Reactivity Assessment
To empirically validate the predicted reactivity trends, a controlled solvolysis experiment can be conducted. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, provides a clean system to measure the intrinsic reactivity of the C-Br bond. The rate of reaction can be monitored by titrating the hydrobromic acid (HBr) produced over time.
Experimental Workflow: Comparative Solvolysis
Figure 1: Workflow for comparing solvolysis rates of dibrominated propionic acid isomers.
Detailed Protocol: Comparative Solvolysis Rate
Objective: To determine the relative rates of solvolysis for 2,2-, 2,3-, and 3,3-dibromopropionic acid by measuring the rate of HBr production.
Materials:
-
2,2-Dibromopropionic Acid (≥98%)
-
2,3-Dibromopropionic Acid (≥98%)
-
3,3-Dibromopropionic Acid (≥98%)
-
Absolute Ethanol
-
Deionized Water
-
0.01 M Sodium Hydroxide (Standardized)
-
Phenolphthalein indicator solution
-
Constant temperature water bath, volumetric flasks, pipettes, burettes, conical flasks, ice bath.
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of each dibrominated propionic acid isomer in a solvent mixture of 80% ethanol and 20% water (v/v).
-
Equilibration: Place 100 mL of each isomer solution in separate, sealed conical flasks and allow them to equilibrate in a water bath set to 60 °C for at least 15 minutes.
-
Time Zero Sample: At t=0, immediately withdraw a 5.00 mL aliquot from each flask and transfer it to a conical flask containing 20 mL of ice-cold deionized water. Add 2-3 drops of phenolphthalein and titrate with standardized 0.01 M NaOH to the endpoint. This is your blank/t=0 reading.
-
Kinetic Run: Continue to withdraw and titrate 5.00 mL aliquots at regular intervals (e.g., 15, 30, 45, 60, 90 minutes).
-
Data Analysis:
-
Calculate the moles of HBr produced at each time point using the volume of NaOH consumed.
-
Plot the concentration of HBr versus time for each of the three isomers.
-
Determine the initial rate of reaction from the slope of the initial linear portion of each curve.
-
Self-Validation: The protocol's integrity is maintained by ensuring identical starting concentrations, constant temperature, and precise timing. The t=0 titration corrects for any initial acidity. The expected outcome is a clear differentiation in the slopes of the kinetic plots, directly visualizing the relative reactivity: Rate(2,2-isomer) > Rate(2,3-isomer) > Rate(3,3-isomer).
Mechanistic Considerations
The observed reactivity is governed by established reaction mechanisms. For α-substituted acids, nucleophilic substitution can proceed via an SN2 pathway or involve neighboring group participation (NGP) from the carboxylate group, which can lead to retention of stereochemistry.[6]
Figure 2: Simplified SN2 mechanism at an alpha-carbon.
Elimination reactions typically proceed via a concerted E2 mechanism in the presence of a strong, non-bulky base, where proton abstraction and leaving group departure occur simultaneously.[7]
Conclusion and Recommendations for the Synthetic Chemist
The choice between dibrominated propionic acid isomers must be a deliberate one, guided by a firm understanding of their intrinsic reactivity.
-
For introducing a nucleophile at a highly activated alpha-position, 2,2-dibromopropionic acid is the most reactive substrate.
-
For accessing a wider range of functionalities through either substitution or elimination, 2,3-dibromopropionic acid offers the most versatility and is an excellent synthetic intermediate.[8]
-
When stability is required or when reactivity at the beta-position is specifically desired under more forcing conditions, 3,3-dibromopropionic acid is the appropriate choice.
By aligning the desired transformation with the inherent electronic and structural properties of each isomer, researchers can optimize reaction conditions, improve yields, and accelerate the development of novel molecular entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,3-Dibromopropionic Acid Synthesis and Its Industrial Significance.
- Fengchen Group. (n.d.). Exploring 2,3-Dibromopropionic Acid: Properties and Applications.
- LookChem. (n.d.). 2,3-Dibromopropionic Acid: A Comprehensive Overview.
- YouTube. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2.
- Jensen, B. A. (1986). An NMR analysis of the hydrolysis of α-bromopropionic acid. Union College.
- Chegg. (2023, November 19). Solved Double Elimination of 2,3-Dibromo-3-phenylpropanoic.
- Wikipedia. (n.d.). Dehalogenation.
- Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule.
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- Chemistry LibreTexts. (2024, March 17). 11.0: Introduction.
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,3-Dibromo-2-methylpropionic Acid
Introduction: The Imperative of Purity in Synthesis
2,3-Dibromo-2-methylpropionic acid is a key synthetic intermediate, notably in the production of beta-lactam antibiotics.[1] In the landscape of pharmaceutical development and fine chemical synthesis, the purity of such a precursor is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Process-related impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised pharmacological activity in the active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of laboratory-synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative practices. Our objective is to equip researchers with the expertise to select and implement the most appropriate analytical strategy for their specific developmental phase, from initial synthesis confirmation to rigorous quality control.
Synthetic Context and the Anticipation of Impurities
A prevalent synthetic route to this compound involves the direct bromination of methacrylic acid, often in an aqueous solution.[1]
Reaction Scheme: Methacrylic Acid + Br₂ → this compound
While seemingly straightforward, this process can generate a profile of predictable impurities. A proactive purity analysis begins with understanding what to look for.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual methacrylic acid and unreacted bromine.
-
Monobrominated Byproducts: Species such as 2-bromo-2-methylpropionic acid or 3-bromo-2-methylpropionic acid may form due to incomplete reaction or side reactions.[4][5][6]
-
Isomeric Impurities: Rearrangement products, although less common, should be considered.
-
Solvent Residues: Water from the reaction medium or other solvents used during workup and crystallization.[1]
An effective analytical strategy must be capable of separating and quantifying the target molecule from this matrix of potential contaminants.
A Comparative Evaluation of Core Analytical Techniques
No single analytical technique provides a complete picture of purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. We will now compare four principal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy is unparalleled for unambiguous structure elucidation and is a powerful tool for quantitation. ¹H NMR, in particular, allows for the identification and quantification of compounds containing protons. Each unique proton environment in a molecule gives rise to a distinct signal, and the area under that signal is directly proportional to the number of protons it represents. This principle allows for the determination of relative purity by comparing the integral of the analyte's signals to those of impurities, often without the need for impurity reference standards (a technique known as qNMR).
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended for qNMR): Add a known quantity of a certified internal standard with a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T₁) to allow for complete proton relaxation for accurate integration.
-
Processing: Process the spectrum using appropriate software. Apply phase and baseline corrections.
-
Analysis: Integrate the signals corresponding to the target compound and any visible impurities. Calculate the mole percent purity based on the relative integral values.
Workflow for NMR Purity Analysis
Caption: Workflow for NMR-based purity determination.
Data Interpretation & Comparison: NMR provides structural confirmation and a direct molar ratio of components.
| Compound | Expected ¹H NMR Signals (Hypothetical, in CDCl₃) | Interpretation |
| This compound | Singlet ~2.0 ppm (3H, -CH₃); Singlet ~4.0 ppm (2H, -CH₂Br) | Two distinct signals with a 3:2 proton ratio confirm the main structure. |
| Methacrylic Acid (Impurity) | Singlet ~2.0 ppm (3H); Two singlets ~5.5-6.5 ppm (2H, =CH₂) | Presence of vinylic protons is a clear marker for this starting material. |
| 2-Bromo-2-methylpropionic acid (Impurity) | Singlet ~2.0 ppm (6H, two -CH₃)[7][8] | A single peak integrating to 6 protons would indicate this monobrominated species. |
Strengths & Limitations:
-
Strengths: Excellent for structural confirmation, requires minimal sample, can quantify without reference standards, and detects a wide range of impurities simultaneously.
-
Limitations: Lower sensitivity compared to chromatographic methods, and signal overlap can complicate analysis in complex mixtures. Not ideal for non-proton-containing impurities or inorganic salts.
High-Performance Liquid Chromatography (HPLC)
Principle of the Method: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The target acid, being polar, will elute relatively quickly, while less polar impurities will be retained longer. A UV detector is effective as the carboxylic acid group acts as a chromophore. Purity is typically reported as area percent, assuming all components have a similar response factor at the detection wavelength.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (MeCN) and water with an acid modifier like 0.1% phosphoric acid or formic acid to ensure the carboxylic acid is protonated.[4][9][10]
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase or a suitable solvent (e.g., MeCN/water) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Data Interpretation & Comparison: HPLC excels at separating closely related compounds.
| Component | Expected Retention Time (t_R) | Interpretation |
| This compound | ~5.0 min | The main, most intense peak corresponding to the product. |
| Methacrylic Acid (Impurity) | ~2.5 min | More polar, elutes earlier than the dibrominated product. |
| Monobrominated Species (Impurity) | ~3.5 - 4.5 min | Less polar than methacrylic acid but more polar than the product, eluting between them. |
Strengths & Limitations:
-
Strengths: High sensitivity and high resolving power for separating closely related impurities. Well-established and reliable for quantitative analysis.
-
Limitations: Purity is based on relative area percent, which can be inaccurate if impurities have different UV absorptivity. Does not provide structural information on unknown peaks without coupling to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile, polar molecule like a carboxylic acid, derivatization is typically required to convert it into a more volatile ester (e.g., a methyl ester). The derivatized sample is then vaporized and separated in a GC column. The separated components enter a mass spectrometer, which fragments them into characteristic ions, providing a "mass fingerprint" for identification.
Experimental Protocol: GC-MS for Impurity Profiling
-
Derivatization:
-
Dissolve ~5 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60 °C for 1 hour to form the methyl ester.
-
Neutralize, extract with a solvent like dichloromethane, and dry the organic layer.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 45 to 450.
-
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).[11] Assess purity based on the relative peak areas.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS-based purity determination.
Data Interpretation & Comparison: GC-MS provides definitive identification of volatile impurities.
| Component (as Methyl Ester) | Expected Mass Spectrum Fragments (m/z) | Interpretation |
| Methyl 2,3-dibromo-2-methylpropanoate | Molecular ion peak, fragments from loss of Br, -OCH₃, -COOCH₃.[12] | The mass spectrum provides a fingerprint for positive identification. |
| Methyl Methacrylate (Impurity) | Characteristic fragments allow for easy identification from a library search. | Confirms presence of unreacted starting material. |
Strengths & Limitations:
-
Strengths: Excellent for identifying volatile and semi-volatile impurities with high confidence. High sensitivity.
-
Limitations: Requires a derivatization step, which adds complexity and potential for error. Not suitable for non-volatile or thermally labile impurities.
Acid-Base Titration
Principle of the Method: Titration is a classic, absolute chemical method used to determine the concentration of an analyte. For this compound, its carboxylic acid group can be neutralized by a strong base of known concentration (the titrant), such as sodium hydroxide (NaOH). By measuring the exact volume of titrant required to reach the equivalence point (often visualized with a colorimetric indicator), the amount of acidic substance in the sample can be calculated.[13] This provides an "assay" or total acidity value, which is a measure of the pure, active substance.
Experimental Protocol: Titrimetric Assay
-
Titrant Standardization: Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh ~200-300 mg of the synthesized product and dissolve it in a suitable solvent (e.g., 50 mL of water or an alcohol/water mixture).[14]
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titration: Titrate the sample with the standardized 0.1 M NaOH solution until the endpoint is reached (the first appearance of a faint but persistent pink color).[15]
-
Calculation: Record the volume of NaOH consumed. Calculate the percent purity using the formula: % Purity = [(V_NaOH × M_NaOH × MW_acid) / (Weight_sample)] × 100[16] Where V is volume, M is molarity, and MW is the molecular weight (245.90 g/mol ).[17][18]
Workflow for Titrimetric Assay
Caption: Workflow for purity determination by acid-base titration.
Strengths & Limitations:
-
Strengths: An absolute method that provides a highly accurate assay value (potency). Inexpensive and requires basic laboratory equipment.
-
Limitations: Not specific. It measures total acidity, so any acidic impurities will be titrated along with the product, leading to an overestimation of purity. It provides no information about the identity or number of impurities.
An Integrated Strategy for Comprehensive Purity Profiling
Relying on a single method is insufficient for a complete understanding of purity. A robust, self-validating system employs orthogonal methods that measure different chemical properties.
Recommended Orthogonal Approach:
-
Identity & Primary Purity: Use ¹H NMR to confirm the chemical structure of the synthesized product and to identify and quantify any major organic impurities. This establishes the primary identity and a molar purity profile.
-
Chromatographic Purity: Employ RP-HPLC to separate the main component from closely related impurities. This provides a highly sensitive measure of chromatographic purity (area %) and is the workhorse method for quality control.
-
Absolute Assay: Perform an Acid-Base Titration to determine the absolute content of the acidic product. This value should be compared with the results from the other techniques. A significant discrepancy between HPLC area % and titrimetric assay may indicate the presence of impurities that are not detected by one of the methods.
-
Volatiles & Solvents: Use GC-MS (potentially headspace GC-MS for residual solvents) to screen for volatile impurities that are not amenable to HPLC analysis.
Integrated Workflow Diagram
Caption: An integrated, orthogonal workflow for purity assessment.
Comparative Summary of Techniques
| Parameter | NMR Spectroscopy | HPLC | GC-MS | Titration |
| Specificity | High (Structure-based) | High (Separation-based) | Very High (Separation + Mass) | Low (Functional group) |
| Sensitivity | Moderate | High | Very High | Low |
| Quantitation | Absolute (qNMR) / Relative | Relative (Area %) | Relative (Area %) | Absolute |
| Impurity ID | Yes (if signals are resolved) | No (without MS detector) | Yes | No |
| Throughput | Moderate | High | Low-Moderate | High |
| Key Application | Structure confirmation, molar purity | Routine QC, impurity profiling | Volatile impurity ID | Assay/Potency testing |
Conclusion and Expert Recommendations
The purity analysis of synthesized this compound is a multi-faceted task that necessitates a thoughtful, evidence-based strategy.
-
For early-stage researchers focused on reaction success, ¹H NMR is the most valuable initial tool. It provides rapid, unequivocal confirmation of the target molecule's identity and a good first estimate of purity.
-
For process development and optimization , a combination of HPLC and GC-MS is critical. HPLC will track the reduction of key process-related impurities, while GC-MS can identify unexpected volatile byproducts, guiding modifications to the synthetic route.
-
For quality control of a finalized product intended for further use, especially in drug development, the full orthogonal approach is mandatory. The combination of HPLC for chromatographic purity, Titration for an absolute assay, and NMR as a definitive identity test creates a robust, self-validating system that ensures the material meets the highest standards of quality and safety.
By integrating these techniques, scientists can build a comprehensive purity profile that provides confidence in their synthesized material and ensures the integrity of their downstream applications.
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.
- Separation of Methyl 2,3-dibromo-2-methylpropanoate on Newcrom R1 HPLC column. SIELC Technologies.
- 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4. Chemsrc.
- 2,3-Dibromo-2-methyl-propionic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- 2,3-dibromo-2-methylpropanoic acid - C4H6Br2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286. PubChem.
- Methyl 2-bromo-2-methylpropionate. SIELC Technologies.
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165. PubChem.
- Propanoic acid, 2-bromo-2-methyl-. SIELC Technologies.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
- 2-Bromo-2-methylpropionic acid. SpectraBase.
- 3-BROMO-2-METHYLPROPIONIC ACID. precisionFDA.
- Acid–Base Titrations. Chemistry LibreTexts.
- How to solve for the % Purity of substances after titration. YouTube.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.
- percent purity titration. YouTube.
- 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. PubChem.
- GC-MS analysis of some bioactive constituents of Pterocarpus marsupium Roxb. International Journal of ChemTech Research.
- Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation.
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A Comparative Cost and Process Analysis of Synthesis Routes for 2,3-Dibromo-2-methylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-2-methylpropionic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and chemical manufacturers. This guide provides an in-depth technical analysis of the primary industrial synthesis route—direct aqueous bromination of methacrylic acid—and compares it with plausible alternative methodologies. By examining the underlying chemical principles, experimental protocols, and key cost drivers, this document offers a comprehensive framework for selecting the most appropriate synthesis strategy based on laboratory or industrial-scale needs.
Introduction: The Significance of this compound
This compound serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a carboxylic acid and vicinal dibromides, allows for a variety of subsequent chemical transformations. The economic viability and sustainability of its synthesis are therefore of paramount importance. This guide will focus on a detailed analysis of the most prevalent synthesis method and provide a comparative overview of other potential, albeit less common, synthetic strategies.
Primary Synthesis Route: Direct Aqueous Bromination of Methacrylic Acid
The most widely adopted and commercially viable method for synthesizing this compound is the direct electrophilic addition of bromine to methacrylic acid in an aqueous medium. This approach is favored for its high yield, operational simplicity, and significant green chemistry advantages.
Mechanistic Insight
The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of methacrylic acid attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion on one of the carbon atoms of the bromonium ion results in the opening of the three-membered ring and the formation of the vicinal dibromide. The use of water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and inexpensive.
Experimental Protocol
The following protocol is based on established methods described in the scientific literature and patents[1].
Materials:
-
Methacrylic acid (C₄H₆O₂)
-
Liquid Bromine (Br₂)
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer/reflux condenser.
Procedure:
-
In a three-necked flask, prepare an aqueous solution of methacrylic acid. A typical mass ratio of methacrylic acid to water is between 1:1 and 1:8[1].
-
Heat the solution to the desired reaction temperature, generally between 50°C and 100°C, under constant stirring[1].
-
Slowly add liquid bromine to the heated solution using a dropping funnel. The molar ratio of methacrylic acid to bromine is typically in the range of 1:1 to 1:1.5[1]. The addition rate should be controlled to maintain the reaction temperature and to ensure the immediate consumption of the bromine, as indicated by the disappearance of its characteristic reddish-brown color.
-
After the complete addition of bromine, continue stirring the reaction mixture at the set temperature for a period of 1 to 5 hours to ensure the reaction goes to completion[1].
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the collected crystals with cold deionized water to remove any unreacted starting materials or by-products.
-
Dry the purified product under vacuum to a constant weight.
This process is reported to achieve yields as high as 99%[1].
Workflow Visualization
Caption: Workflow for the synthesis of this compound via aqueous bromination.
Comparative Analysis of Synthesis Routes
While direct aqueous bromination is the dominant method, it is instructive to compare it with other potential synthesis strategies to fully appreciate its advantages. Below is a comparative analysis of the primary route against two plausible, albeit less common, alternatives.
| Feature | Route 1: Direct Aqueous Bromination | Route 2: Esterification-Bromination-Hydrolysis | Route 3: In-situ Bromine Generation |
| Starting Materials | Methacrylic Acid, Bromine, Water | Methacrylic Acid, Alcohol, Acid Catalyst, Bromine, Base | Methacrylic Acid, Sodium Bromide, Sodium Bromate, Acid |
| Number of Steps | 1 | 3 | 1 |
| Solvent | Water | Organic Solvents (e.g., Toluene, CH₂Cl₂), Water | Water |
| Yield | Very High (up to 99%)[1] | Moderate to High (cumulative over 3 steps) | High |
| Raw Material Cost | Low to Moderate | High (due to multiple reagents and solvents) | Moderate |
| Energy Consumption | Moderate (heating required) | High (heating for esterification and hydrolysis) | Low to Moderate (often at room temperature) |
| Safety Concerns | Handling of liquid bromine (toxic, corrosive) | Handling of flammable organic solvents and bromine | Reduced risk as liquid bromine is not handled directly |
| Environmental Impact | Green (water as solvent, minimal waste) | Higher (use and disposal of organic solvents) | Very Green (avoids liquid bromine, aqueous medium) |
| Process Simplicity | Simple and straightforward | Complex, requires multiple workups | Simple, but requires careful control of stoichiometry |
Discussion of Alternative Routes
Route 2: Esterification-Bromination-Hydrolysis
This multi-step approach would first involve the esterification of methacrylic acid to its corresponding ester (e.g., methyl methacrylate). The resulting ester would then be brominated, followed by hydrolysis to yield the final product. While chemically feasible, this route is significantly less efficient. Each step introduces the potential for yield loss, and the use of organic solvents for esterification and extraction increases both cost and environmental burden. The additional steps also translate to longer processing times and higher energy consumption.
Route 3: In-situ Bromine Generation
To mitigate the hazards associated with handling liquid bromine, an alternative is the in-situ generation of bromine from safer, solid precursors. A common method involves the reaction of a bromide salt (e.g., sodium bromide) with an oxidizing agent like sodium bromate in an acidic aqueous solution[2][3][4]. This generates bromine directly in the reaction mixture, which then reacts with the methacrylic acid. This "greener" approach enhances safety by avoiding the transport and handling of liquid bromine. While the raw material costs might be slightly higher than for liquid bromine, the safety and handling benefits can offset this in certain laboratory and production settings.
Cost-Driver Analysis
The primary cost drivers for the synthesis of this compound are the prices of the starting materials, methacrylic acid and bromine.
-
Methacrylic Acid: As of late 2023, the price of methacrylic acid was approximately $2.32 - $2.99 USD/kg [5].
-
Bromine: The global price of bromine in late 2025 was around $2.67 USD/kg [6].
For the direct aqueous bromination route, the cost is largely determined by these two reactants and the energy required for heating. The use of water as a solvent significantly minimizes costs associated with solvent purchase and disposal.
In contrast, alternative routes involving organic solvents or multiple steps would incur additional costs for reagents, solvents, energy for heating and distillation, and waste management.
Green Chemistry and Sustainability
The direct aqueous bromination of methacrylic acid aligns well with the principles of green chemistry.
-
Atom Economy: The reaction is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.
-
Safer Solvents: The use of water as a solvent is a major advantage over methods that use hazardous organic solvents like carbon tetrachloride or dichloromethane[1].
-
Energy Efficiency: While the reaction requires heating, the high yield and single-step process make it more energy-efficient than multi-step alternatives.
Metrics such as Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used to the mass of the final product, would be significantly lower for the aqueous route compared to a multi-step synthesis involving organic solvents[1][7][8].
Conclusion and Recommendation
Based on a comprehensive analysis of yield, cost, safety, and environmental impact, the direct aqueous bromination of methacrylic acid is unequivocally the most efficient and cost-effective method for the synthesis of this compound. Its operational simplicity and high yields make it suitable for both laboratory and large-scale industrial production.
For applications where the handling of liquid bromine is a significant safety concern, the use of in-situ bromine generation presents a viable and greener alternative, albeit with potentially slightly higher raw material costs. The multi-step esterification-bromination-hydrolysis route is not recommended due to its inherent inefficiencies, higher costs, and greater environmental footprint.
Researchers and drug development professionals should prioritize the direct aqueous bromination method for its economic and environmental advantages, which ultimately contribute to a more sustainable and cost-effective chemical manufacturing process.
References
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
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- Bromine prices. BusinessAnalytiq. [Link]
- Green Chemistry Metrics, A Review. MDPI. [Link]
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]
- An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry (RSC Publishing). [Link]
- An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/brom
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
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A Comparative Guide to the Strategic Advantages of 2,3-Dibromo-2-methylpropionic Acid in Synthesis
Introduction
In the landscape of synthetic organic chemistry, the choice of reagent is paramount, dictating not only the success of a reaction but also its efficiency, safety, and environmental impact. 2,3-Dibromo-2-methylpropionic acid (DBMA) is a vicinal dibromide carboxylic acid that serves as a highly valuable intermediate. While its applications are specific, its utility in these niches offers significant advantages over alternative synthetic routes. This guide provides an in-depth analysis of DBMA's performance in key reactions, supported by comparative data and detailed experimental protocols, to inform its strategic implementation in research and development.
Core Properties of this compound
Before delving into its applications, it is essential to understand the fundamental properties of the reagent.
| Property | Value |
| Molecular Formula | C₄H₆Br₂O₂[1] |
| Molecular Weight | 245.90 g/mol [1] |
| Appearance | Solid |
| Key Structural Features | A carboxylic acid with bromine atoms on the α and β carbons. |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage. May cause an allergic skin reaction.[1][2] |
The presence of two bromine atoms on adjacent carbons is the key to its primary synthetic utility: serving as a precursor for the formation of a carbon-carbon double bond via an elimination reaction.
Primary Application: A Superior Precursor for Methacrylic Acid Synthesis
The industrial production of methacrylic acid (MAA), a monomer critical for the synthesis of polymers like poly(methyl methacrylate) (PMMA), is dominated by several large-scale processes.[3][4] These include the acetone cyanohydrin (ACH) route and the direct oxidation of isobutylene.[3][4] However, these methods involve significant hazards, such as the use of highly toxic hydrogen cyanide in the ACH process.[4]
An alternative pathway proceeds through the bromination of methacrylic acid to form this compound, followed by a subsequent dehalogenation to yield the purified product. The strategic advantage here lies not in the final step, but in the initial synthesis and purification of the DBMA intermediate, which offers a safer and more environmentally benign approach compared to historical methods.
Comparative Analysis of DBMA Synthesis
The synthesis of DBMA is a straightforward electrophilic addition of bromine across the double bond of methacrylic acid. The choice of solvent in this process is a critical determinant of the method's overall safety and environmental footprint.
| Method | Solvent | Reported Yield | Key Disadvantages | Authoritative Source |
| Okawara (1982) | None (Neat) | 77% | Poor heat transfer and mixing at scale, potential for runaway reaction. | Cited in[5] |
| David G. et al. (1989) | Carbon Disulfide (CS₂) | 90% | CS₂ is highly toxic, flammable, and has a low autoignition temperature. | Cited in[5] |
| Patented Method | Water | High | None; green solvent, simplifies workup. | CN101560147A[5] |
As the data indicates, the development of an aqueous synthesis route represents a significant advancement.
Causality Behind the Advantage: The use of water as a solvent fundamentally transforms the safety profile of this reaction.[5] It entirely circumvents the acute toxicity and flammability risks associated with carbon disulfide. Furthermore, DBMA has limited solubility in cold water, enabling a simple and efficient purification process. The product crystallizes upon cooling and can be isolated by filtration, avoiding the need for complex extractions with organic solvents.[5] This procedural simplicity is a considerable advantage in both laboratory and scaled-up settings.
Caption: Aqueous synthesis workflow for this compound.
Experimental Protocol: Aqueous Synthesis of DBMA
This protocol is adapted from the principles described in patent CN101560147A.[5]
Materials:
-
Methacrylic Acid
-
Liquid Bromine
-
Deionized Water
-
Three-neck round-bottom flask
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Dropping funnel
-
Condenser
-
Ice bath
Procedure:
-
Setup: Equip a three-neck flask with a magnetic stir bar, a condenser, and a dropping funnel.
-
Charge Reactor: Add methacrylic acid (1.0 eq) and water (a mass ratio of 1:1 to 1:8 with the acid) to the flask.[5]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (50-100°C).[5]
-
Bromine Addition: Slowly add bromine (1.0-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady temperature.
-
Reaction: After the addition is complete, continue stirring at temperature for 1-5 hours to ensure the reaction goes to completion.[5]
-
Crystallization: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Then, place the flask in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid filter cake with cold deionized water (2-3 times) to remove any remaining mother liquor and unreacted starting materials.[5]
-
Drying: Dry the purified this compound under vacuum to obtain the final product.
Self-Validation: The success of this protocol is validated by the formation of a solid precipitate upon cooling. The purity can be confirmed by melting point analysis and spectroscopic methods (e.g., NMR), which should show the disappearance of the vinyl protons from methacrylic acid and the appearance of signals corresponding to the dibrominated product.
Comparison with Alternative Reagents for Alkene Functionalization
While DBMA is the product of a bromination reaction, its synthesis and subsequent use as a stable, crystalline source of a dibrominated building block provide advantages over the direct use of other brominating agents in more complex syntheses.
-
vs. Molecular Bromine (Br₂): The primary alternative for dibrominating an alkene is liquid bromine. While effective, Br₂ is highly volatile, corrosive, and toxic, requiring handling in a chemical fume hood with specialized personal protective equipment.[6] Synthesizing DBMA in an aqueous medium and isolating it as a stable solid effectively "packages" the hazardous bromine into a more manageable form for storage, transport, and downstream use.
-
vs. N-Bromosuccinimide (NBS): NBS is a solid and a safer alternative to Br₂ for many applications, but it is primarily used for radical-based allylic or benzylic bromination, not electrophilic addition to unactivated alkenes.[7] Attempting to use NBS for vicinal dibromination would require different reaction conditions and may not be as efficient or direct as the addition of Br₂ to form DBMA.
-
vs. α-Bromo Esters: Reagents like methyl α-bromoacetate have been used as brominating agents under photolytic conditions for vicinal dibromination.[8] While innovative, this light-driven approach requires specialized equipment (e.g., 370 nm LED) and may not be suitable for all substrates or for large-scale synthesis. The synthesis of DBMA is a more traditional and readily scalable thermal process.
Caption: Comparison of major synthetic pathways to Methacrylic Acid (MAA).
Role in Favorskii Rearrangement: A Clarification
The Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, which rearranges to form a carboxylic acid derivative, often with ring contraction in cyclic systems.[9][10][11] While DBMA contains the requisite α-bromo-carbonyl motif (as a carboxylic acid), it is not a ketone and is not a typical substrate for this rearrangement. The presence of the β-bromine atom strongly predisposes the molecule to an E2 elimination pathway to form an α,β-unsaturated acid (methacrylic acid), a much more facile and common reaction under basic conditions. Therefore, the primary advantage and application of DBMA is not in the Favorskii rearrangement but as a precursor for elimination reactions.
Conclusion
This compound demonstrates its principal advantage as a stable, solid intermediate in the synthesis of methacrylic acid and its derivatives. The development of an aqueous-based synthesis for DBMA marks a significant improvement in the safety and environmental profile of this process, offering a compelling alternative to methods that utilize hazardous solvents like carbon disulfide or toxic reagents like hydrogen cyanide. By "capturing" elemental bromine in a solid, manageable form, DBMA provides a strategic advantage for researchers and chemical manufacturers seeking safer and greener synthetic pathways. Its utility lies in the clean and efficient elimination reaction it undergoes, rather than in rearrangement chemistry.
References
- 2,3-Dibromo-2-methylpropanoic acid | C4H6Br2O2 | CID 3020165.
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
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- Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. [Link]
- Methacrylic acid. Wikipedia. [Link]
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- 2,3-dibromo-2-methylpropanoic acid. ChemSynthesis. [Link]
- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters
- Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews (RSC Publishing). [Link]
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Favorskii Rearrangement. Scribd. [Link]
- Highly selective yet gentle brominating agents: N-bromo compounds. Chemia (MANAC Inc.). [Link]
- A Review of the Biotechnological Production of Methacrylic Acid. Frontiers in Bioengineering and Biotechnology (PMC). [Link]
- Favorskii Reaction. Organic Chemistry Portal. [Link]
- A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters.
- 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes. Molecules (MDPI). [Link]
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Performance evaluation of 2,3-Dibromo-2-methylpropionic acid as an intermediate
An In-Depth Comparative Guide to the Performance of 2,3-Dibromo-2-methylpropionic Acid as a Synthetic Intermediate
For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive performance evaluation of this compound, a vicinal dihalide carboxylic acid, and compares its utility against its close structural analog, 2-Bromo-2-methylpropionic acid. By examining their synthesis, reactivity, and applications, supported by experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic planning.
Introduction: Structural and Reactivity Overview
At the heart of this comparison are two alpha-substituted propionic acid derivatives. Their structural differences fundamentally govern their chemical behavior and, consequently, their applications.
-
This compound: This molecule features two bromine atoms on adjacent carbons (a vicinal dihalide). The bromine at the alpha-position (C2) is tertiary, while the bromine at the beta-position (C3) is primary. This arrangement opens possibilities for elimination reactions to form unsaturated compounds or sequential substitution reactions. Its role as an intermediate in the synthesis of beta-lactam antibiotics has been noted.[1]
-
2-Bromo-2-methylpropionic acid: This is a tertiary alpha-bromo carboxylic acid.[2] The single bromine atom at the alpha position, activated by the adjacent carboxyl group, makes it an excellent substrate for nucleophilic substitution (SN2) reactions and a widely used initiator for Atom Transfer Radical Polymerization (ATRP).[3]
This guide will dissect these differences through a lens of practical application and performance.
Synthesis of Intermediates: A Comparative Analysis
The efficiency and environmental impact of synthesizing the intermediate itself are primary considerations. Both compounds can be prepared from readily available precursors, but the methodologies and resulting yields differ.
Synthesis of this compound
The most direct route is the electrophilic addition of bromine (Br₂) across the double bond of methacrylic acid.[1] A patented method highlights a high-yield process in an aqueous medium, which is advantageous from a green chemistry perspective by avoiding hazardous organic solvents like carbon disulfide.[1]
Key Performance Indicators:
-
High Yield: The aqueous-phase synthesis has reported yields as high as 99%.[1]
-
Green Chemistry: Utilizing water as a solvent minimizes environmental impact compared to traditional methods using CS₂.[1]
-
Simplicity: The process involves direct addition followed by crystallization, making it amenable to scale-up.[1]
Synthesis of 2-Bromo-2-methylpropionic Acid
This intermediate is typically synthesized via the alpha-bromination of isobutyric acid.[2][3] The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for this transformation, involving the treatment of the carboxylic acid with bromine in the presence of a phosphorus catalyst (like PBr₃ or red phosphorus).[2][4]
Key Performance Indicators:
-
Well-Established Chemistry: The HVZ reaction is a robust and well-understood method for alpha-halogenation.[4]
-
Reagent Considerations: The reaction requires a catalyst and generates HBr as a byproduct, necessitating appropriate material compatibility and off-gas handling.[4]
The choice of synthesis pathway often comes down to precursor availability, desired purity, and the scale of production. The aqueous bromination of methacrylic acid presents a simpler, higher-yielding, and more environmentally friendly option.
Performance Evaluation in Synthetic Applications
The true measure of an intermediate's performance lies in its reactivity and utility in forming desired downstream products. Here, the distinct functionalities of the two bromo-acids lead them down divergent application paths.
This compound: A Precursor for Unsaturated Systems
The vicinal dibromide structure is primed for elimination reactions to generate α,β-unsaturated compounds, which are themselves valuable intermediates. This reactivity profile is distinct from the monobromo analog.
dot
Sources
A Comparative Guide to Brominating Agents for Methacrylic Acid
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Introduction: The Significance of Brominated Methacrylic Acid Derivatives
Methacrylic acid (MAA), a key monomer in the polymer industry, serves as a versatile platform for chemical synthesis.[1] The introduction of bromine into the MAA structure unlocks a diverse range of reactive intermediates crucial for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The position of the bromine atom dictates the subsequent reactivity and final product, making the choice of brominating agent a critical decision in the synthetic pathway. This guide provides a comparative analysis of common brominating agents for methacrylic acid, offering insights into their reaction mechanisms, regioselectivity, and practical application. We will delve into the nuances of using N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and Hydrogen Bromide (HBr), supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic goals.
Comparative Analysis of Brominating Agents
The selection of a brominating agent is paramount as it directly influences the product outcome, reaction efficiency, and safety profile of the synthesis. Below, we compare three principal agents used for the bromination of methacrylic acid.
| Brominating Agent | Primary Product(s) | Mechanism | Key Advantages | Major Disadvantages |
| N-Bromosuccinimide (NBS) | Allylic bromination product: 2-(bromomethyl)propenoic acid | Free Radical Substitution | High selectivity for allylic position, solid reagent is easy to handle.[2] | Requires a radical initiator, potential for side reactions if NBS is not pure.[3] |
| Elemental Bromine (Br₂) | Vicinal dihalide product: 2,3-dibromo-2-methylpropanoic acid | Electrophilic Addition | Readily available, strong brominating agent.[2] | Highly corrosive and toxic liquid, can lead to multiple brominations.[2] |
| Hydrogen Bromide (HBr) | Anti-Markovnikov addition product: 3-bromo-2-methylpropanoic acid | Free Radical Addition (with initiator) or Electrophilic Addition | Can provide high regioselectivity under controlled conditions. | Gaseous reagent can be difficult to handle, requires careful control of conditions to ensure desired regioselectivity.[4] |
N-Bromosuccinimide (NBS): Selective Allylic Bromination
N-Bromosuccinimide is the reagent of choice for introducing a bromine atom at the allylic position (the carbon adjacent to the double bond), yielding 2-(bromomethyl)propenoic acid. This selectivity is achieved through a free-radical mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[5]
Mechanism of Action: The Wohl-Ziegler reaction with NBS proceeds via a radical chain mechanism.[3] The initiator generates a small concentration of bromine radicals (Br•) which selectively abstract an allylic hydrogen from methacrylic acid. This is due to the resonance stabilization of the resulting allylic radical. This radical then reacts with molecular bromine, which is present in low concentrations, to form the allylic bromide and a new bromine radical, propagating the chain. The use of NBS is advantageous because it maintains a low, constant concentration of Br₂, which minimizes the competing electrophilic addition to the double bond.[6]
Caption: Free-radical mechanism of allylic bromination using NBS.
Elemental Bromine (Br₂): Electrophilic Addition
When methacrylic acid is treated with elemental bromine (Br₂), the reaction proceeds via an electrophilic addition mechanism across the double bond.[7] This results in the formation of 2,3-dibromo-2-methylpropanoic acid. The reaction is typically carried out in an inert solvent like carbon tetrachloride or even in water.[8]
Mechanism of Action: The electron-rich double bond of methacrylic acid induces a dipole in the approaching Br₂ molecule, making one bromine atom electrophilic.[9] The double bond attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate and a bromide ion (Br⁻). The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an anti-addition fashion to open the ring and yield the vicinal dibromide.[10]
Caption: Electrophilic addition of Br₂ to methacrylic acid.
Hydrogen Bromide (HBr): Hydrobromination
The addition of hydrogen bromide (HBr) to methacrylic acid can lead to 3-bromo-2-methylpropanoic acid.[11] The regioselectivity of this reaction is highly dependent on the reaction conditions. Due to the electron-withdrawing effect of the carboxylic acid group, the addition of HBr to methacrylic acid typically follows an anti-Markovnikov pathway, even without the explicit addition of a radical initiator.[4]
Mechanism of Action (Anti-Markovnikov): The presence of the electron-withdrawing carboxyl group deactivates the double bond towards electrophilic attack and favors a radical addition mechanism. In this pathway, a bromine radical adds to the double bond at the less substituted carbon (C3), leading to a more stable carbon radical at the C2 position (stabilized by the adjacent methyl group). This radical then abstracts a hydrogen atom from HBr to form the final product, 3-bromo-2-methylpropanoic acid.[4]
Caption: Anti-Markovnikov hydrobromination of methacrylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(bromomethyl)propenoic acid using NBS
This protocol is adapted from standard allylic bromination procedures, such as the Wohl-Ziegler reaction.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methacrylic acid (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 equivalents).
-
Reaction: Reflux the mixture with vigorous stirring. The reaction can be monitored by TLC. The progress is often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide floating on top of the CCl₄.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.
Protocol 2: Synthesis of 2,3-dibromo-2-methylpropanoic acid using Br₂
This protocol is based on the electrophilic addition of bromine to an alkene, with reference to a patent for a similar synthesis.[8]
-
Setup: To a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, add methacrylic acid (1 equivalent) and water.
-
Reaction: Heat the mixture to 50-100°C with stirring.[8] Add elemental bromine (1 equivalent) dropwise from the dropping funnel, maintaining the reaction temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Monitoring: Continue stirring at the same temperature for 1-5 hours after the addition is complete to ensure full conversion.[8]
-
Workup: After the reaction is complete, cool the mixture. The product may precipitate out of the aqueous solution.
-
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent. The reported yield for this method is high, potentially reaching 90-98%.[8]
Protocol 3: Synthesis of 3-bromo-2-methylpropanoic acid using HBr
This protocol is adapted from procedures describing the anti-Markovnikov addition of HBr to α,β-unsaturated acids.[4]
-
Setup: Dissolve methacrylic acid (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane in a flask cooled in an ice-salt bath (-10°C).[4]
-
Reaction: Bubble dry hydrogen bromide gas through the stirred solution. The reaction is exothermic, so the temperature should be carefully controlled.
-
Monitoring: Monitor the reaction progress by checking the weight gain of the flask or by analytical methods like NMR or GC-MS.
-
Workup: Once the reaction is complete, allow the solution to stand at 0°C for several hours.[4] Evaporate the solvent under reduced pressure.
-
Purification: The resulting residue, 3-bromo-2-methylpropanoic acid, can be purified by vacuum distillation.[4]
Conclusion and Recommendations
The choice of brominating agent for methacrylic acid is dictated by the desired final product.
-
For allylic bromination to produce 2-(bromomethyl)propenoic acid , a precursor for various functional polymers and fine chemicals, N-Bromosuccinimide (NBS) with a radical initiator is the superior method due to its high selectivity.[2]
-
To synthesize the vicinal dibromide, 2,3-dibromo-2-methylpropanoic acid , which can be used in the synthesis of β-lactam antibiotics, elemental bromine (Br₂) is effective via an electrophilic addition pathway.[8]
-
For the synthesis of 3-bromo-2-methylpropanoic acid , a useful building block, hydrogen bromide (HBr) is the reagent of choice, typically yielding the anti-Markovnikov product due to the electronic nature of the substrate.[4]
Researchers must consider not only the desired regioselectivity but also the handling and safety requirements of each reagent. NBS offers the advantage of being a solid and is generally safer to handle than the highly corrosive and volatile liquid bromine or gaseous hydrogen bromide.[2] Careful planning of the reaction conditions, including solvent, temperature, and the use of initiators, is critical to achieving high yields and selectivity in the bromination of methacrylic acid.
References
- Bell, R. P., & Pring, M. (1966). Kinetics of bromine addition to olefines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1119-1126.
- Google Patents. (2015). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- Zenodo. (n.d.). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution.
- Patsnap. (2017). Preparation method of 2-(4-bromomethyl)phenyl propionic acid.
- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- The Journal of Organic Chemistry. (2009). 2-(Methoxymethyl)-3-aryl-2-propenoic Acids and 2-(Bromomethyl)-3-aryl-2-propenoic Acids from Aromatic Aldehydes. The Journal of Organic Chemistry, 74(15), 5599-5602.
- Google Patents. (2017). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
- Google Patents. (2008). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
- Wikipedia. (2019). N-Bromosuccinimide.
- Sciencemadness.org. (2019). Anti-Markovnikov Hydrobromation.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ACS Publications. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters, 23(16), 6351-6356.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ResearchGate. (1975). Determination of Methacrylic Acid by Coulometric Titration.
- gChem Global. (n.d.). Electrophilic Addition.
- Save My Exams. (n.d.). Electrophilic Addition Mechanism.
- PubChem. (n.d.). 3-Bromo-2-methylpropionic acid.
- MDPI. (2020). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors.
- Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine.
- National Institutes of Health. (n.d.). 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem.
- MDPI. (2019). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid.
- International Journal of Innovative Science and Research Technology. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Research India Publications. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology.
- Royal Society of Chemistry. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7739-7765.
- Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.
- MDPI. (2018). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review.
- YouTube. (2015). free radical polymerization.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dibromo-2-methylpropionic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-Dibromo-2-methylpropionic acid. As a halogenated carboxylic acid, this compound presents specific corrosive and environmental hazards that demand rigorous adherence to established safety and regulatory procedures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.
I. Pre-Disposal Safety Assessment: Understanding the Risks
Before handling this compound for any purpose, including disposal, a thorough understanding of its intrinsic hazards is critical. This initial assessment forms the basis for all subsequent safety and handling decisions.
According to its GHS classification, this compound is a hazardous substance.[1] The primary dangers associated with this compound are:
-
Skin Corrosion/Irritation (Category 1B): It is corrosive and can cause severe skin burns and damage upon contact.[1][2]
-
Serious Eye Damage: Direct contact can lead to severe and potentially irreversible eye damage.[1][2]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated exposure.[1]
These hazards classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), likely falling under the EPA hazardous waste code D002 for corrosivity.[3] Therefore, it must never be disposed of down the drain or in regular trash.[4] Improper disposal can lead to significant environmental contamination and regulatory penalties.[4]
II. Personal Protective Equipment (PPE) and Handling
Given the corrosive nature of this compound, establishing a robust barrier between the chemical and the handler is non-negotiable. All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification and Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure resistance against halogenated carboxylic acids.[5] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes of the corrosive material.[2][5] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing, this provides a critical barrier against spills and direct contact.[5] |
| Respiratory | Use in a chemical fume hood | All manipulations should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any potential vapors or dusts.[5][6] |
III. Standard Operating Procedure for Disposal
This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, that is resistant to corrosive acids.[5][7] Do not use metal containers, as the acidic nature of the compound can cause corrosion.[7][8]
-
The container must be in good condition, free from cracks or damage, and have a secure, leak-proof closure.[4]
Step 2: Label the Container Correctly
-
Before any waste is added, affix a "Hazardous Waste" label to the container.[7][9]
-
The label must include:
-
Keep a log of the amounts added to the container.
Step 3: Collect the Waste
-
Carefully transfer the this compound waste into the designated, labeled container.
-
Keep the container closed at all times, except when actively adding waste.[7] This minimizes the release of any potential fumes and prevents spills.
Step 4: Store the Waste Container Appropriately
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][9] The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the container is stored with secondary containment, such as a plastic tub, to contain any potential leaks.[3][4]
-
Segregate the container from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[2][7]
Step 5: Arrange for Final Disposal
-
Once the waste container is full, or after one year (whichever comes first), arrange for its removal.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for pickup.[3][5] Never attempt to transport hazardous waste off-site yourself.[9]
IV. Waste Segregation Protocol: The Critical Decision Pathway
Proper segregation is the cornerstone of safe laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound belongs to the "halogenated organic" waste stream.[10]
The following diagram illustrates the decision-making process for segregating this chemical waste.
Caption: Decision workflow for segregating this compound waste.
V. Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
A. Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5][11]
-
Secure the Area: Close doors to the affected area and prevent re-entry. If the material is volatile or a powder, ensure ventilation is controlled (i.e., keep it within the fume hood).[12]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Table 1.[5]
-
Contain and Clean:
-
For solid spills , gently sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[13][14]
-
For liquid spills (solutions) , contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5] Do not use combustible materials like paper towels or sawdust.[5]
-
-
Collect Debris: Carefully collect the contaminated absorbent material into a suitable container. Seal the container and label it clearly as "Spill Debris" with the chemical name.[11]
-
Decontaminate: Clean the spill area with soap and water.[5]
-
Report: Report all spills to your laboratory supervisor and your institution's EHS department.[5][11]
B. Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[2][12] Remove all contaminated clothing while flushing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[2] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
VI. Regulatory Framework Overview
The management of hazardous chemical waste in laboratories is governed by a hierarchy of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA) .[4] The EPA sets forth detailed requirements for waste identification, segregation, labeling, storage, and disposal.[4] Many states have their own environmental agencies that adopt and may enforce stricter versions of these federal regulations.[9] Academic and research institutions often operate under specific rules, such as Subpart K, which provides a framework for managing hazardous waste in laboratory settings.[15] Adherence to the procedures outlined in this guide is essential for maintaining compliance with these critical regulations.
VII. References
-
Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. (n.d.). Benchchem. Retrieved from
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from
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Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from
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2,3-Dibromo-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from
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This compound methyl ester. (n.d.). Echemi. Retrieved from
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Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5"). (n.d.). Benchchem. Retrieved from
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Spill Control/Emergency Response. (2025-2026). EHSO Manual. Retrieved from
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2-Bromo-2-methylpropionic acid. (n.d.). Santa Cruz Biotechnology. Retrieved from
-
SAFETY DATA SHEET - 2-Bromo-2-methylpropionic acid. (2025, December 19). Fisher Scientific. Retrieved from
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SAFETY DATA SHEET - 2,3-Dibromopropionic acid. (2025, December 20). Fisher Scientific. Retrieved from
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Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved from
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EVACUATION PLAN: CHEMICAL RELEASE. (n.d.). Texas A&M University Chemistry. Retrieved from
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Hazardous Material Spill. (n.d.). Weill Cornell Medicine. Retrieved from
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HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from
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Halogenated Solvents. (n.d.). University of Washington EH&S. Retrieved from
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Navigating the Handling of 2,3-Dibromo-2-methylpropionic Acid: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The handling of halogenated organic compounds such as 2,3-Dibromo-2-methylpropionic acid demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity. By moving beyond mere compliance and fostering a deep understanding of the "why" behind these protocols, we aim to build a culture of safety and trust within the scientific community.
Understanding the Risks: Hazard Profile of this compound
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation.[2][3] Due to its hazardous nature, it is crucial to handle this compound with the utmost care and with the appropriate protective measures in place.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Acute Toxicity, Oral (Harmful) | GHS07 | Warning | H302: Harmful if swallowed.[4] |
| Specific target organ toxicity — single exposure, Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
| Suspected of causing genetic defects | GHS08 | Danger | H341: Suspected of causing genetic defects.[3] |
| Hazardous to the aquatic environment, long-term | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects.[3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage this chemical can inflict, robust eye and face protection is non-negotiable.[2]
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions. They provide a seal around the eyes, protecting against splashes and dust.
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[5]
Skin and Body Protection: A Barrier Against Corrosion
To prevent skin contact, which can lead to severe burns, the following protective garments are mandatory:[2]
-
Chemical-Resistant Gloves: Wear impervious gloves.[6] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[7]
-
Closed-Toed Shoes: Footwear that fully covers the feet is required.[7]
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of this compound dust or vapors can cause respiratory irritation.[3]
-
Work in a Fume Hood: All handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Respirator: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.[8]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimizing exposure and ensuring safety.
Caption: Workflow for handling this compound.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: Donning and Doffing sequence for PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is vital to protect the environment.[9]
-
Waste Segregation: All waste contaminated with this chemical, including disposable PPE, must be segregated from general laboratory waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal and environmental well-being.
References
- This compound methyl ester - Echemi. (n.d.).
- In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
- SAFETY DATA SHEET - Fisher Scientific. (2020, May 15).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
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- Ethyl 2,3-Dibromo-3-phenylpropionate - AK Scientific, Inc. (n.d.).
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
- 2-Bromo-2-methylpropionic acid 98 2052-01-9 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-Bromo-2-methylpropionic acid - Santa Cruz Biotechnology. (n.d.).
- 2-Bromo-2-methylpropionic acid - Apollo Scientific. (2024, March 8).
- 2,3-DIBROMO-3-PHENYLPROPIONIC ACID - Safety Data Sheet - ChemicalBook. (2025, February 1).
- Proper Disposal of Methyl 2,3-dibromo-3-phenylpropanoate: A Step-by-Step Guide - Benchchem. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
